3-Aminoquinoxaline-2-carboxamide
描述
Structure
3D Structure
属性
IUPAC Name |
3-aminoquinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,10,13)(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZNCHUOPLEEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide: Properties, Synthesis, and Pharmacological Applications of 3-Aminoquinoxaline-2-carboxamide
Executive Summary
3-Aminoquinoxaline-2-carboxamide (CAS: 67568-30-3) is a privileged nitrogen-containing bicyclic scaffold widely utilized in advanced medicinal chemistry. While the base compound exhibits moderate intrinsic biological activity, its true value lies in its role as a critical precursor to 1,4-di-N-oxide derivatives. These N-oxide prodrugs have revolutionized the development of hypoxia-selective cytotoxins for solid tumors and targeted therapies against multidrug-resistant Mycobacterium tuberculosis (). This whitepaper details the physicochemical properties, synthesis causality, and self-validating pharmacological protocols associated with this compound and its active derivatives.
Physicochemical Profile of the Core Scaffold
Understanding the quantitative physicochemical parameters of the core scaffold is essential for predicting pharmacokinetics and target binding affinity. The dense hydrogen-bonding network provided by the 3-amino and 2-carboxamide groups is crucial for anchoring the molecule within the active sites of mycobacterial oxidoreductases and DNA gyrase ().
| Property | Quantitative Value / Description |
| Chemical Name | 3-Aminoquinoxaline-2-carboxamide |
| Molecular Formula | C9H8N4O |
| Molecular Weight | 188.19 g/mol |
| CAS Registry Number | 67568-30-3 |
| Hydrogen Bond Donors | 2 (Primary amine and primary amide) |
| Hydrogen Bond Acceptors | 4 (Pyrazine nitrogens and carbonyl oxygen) |
| Core Scaffold | Quinoxaline (Benzopyrazine) |
| Active Prodrug Form | 1,4-di-N-oxide (C9H8N4O3, MW: 220.19 g/mol ) |
Synthesis Workflows: The Beirut Reaction
Causality in Synthesis Design
Synthesizing the biologically active 1,4-dioxide derivative of 3-aminoquinoxaline-2-carboxamide presents a unique chemical challenge. Post-synthetic oxidation of the quinoxaline core using strong oxidants (e.g., mCPBA or hydrogen peroxide) typically results in the over-oxidation or degradation of the sensitive 3-amino group.
To bypass this, synthetic chemists employ the Beirut Reaction (). This method constructs the quinoxaline ring with the N-oxide bonds already intact by utilizing benzofuroxan as an electrophilic N-oxide source, reacting it directly with an active methylene compound (cyanoacetamide).
Fig 1: Beirut reaction workflow for synthesizing 3-aminoquinoxaline-2-carboxamide 1,4-dioxide.
Protocol 1: Step-by-Step Synthesis (Self-Validating System)
Objective: Synthesize the N-oxide prodrug while preserving the delicate 3-amino and 2-carboxamide functional groups.
-
Preparation: Dissolve 10 mmol of benzofuroxan and 10.5 mmol of cyanoacetamide in 20 mL of dry N,N-dimethylformamide (DMF). Reasoning: DMF ensures complete solubility of the active methylene compound and stabilizes the intermediate carbanion formed during the reaction.
-
Catalysis: Add 2 mL of triethylamine (Et3N) dropwise at 0°C. Reasoning: Et3N deprotonates the acidic methylene carbon of cyanoacetamide. The low temperature prevents the exothermic degradation of the thermally sensitive benzofuroxan.
-
Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours in the dark. Reasoning: Ambient light can induce unwanted photochemical rearrangements of benzofuroxans into benzofurazans.
-
Precipitation: Pour the mixture into 100 mL of ice-cold water. Filter the resulting precipitate under vacuum.
-
System Validation (Purification & QA): Recrystallize the crude product from hot ethanol. Validate the success of the Beirut reaction by running a 1H-NMR (DMSO-d6). The absence of a methylene singlet and the presence of distinct aromatic quinoxaline protons confirm ring closure, validating the protocol's efficacy.
Pharmacological Significance & Mechanism of Action
The therapeutic value of 3-aminoquinoxaline-2-carboxamide 1,4-dioxide lies in its function as a bioreductive prodrug .
-
Antimycobacterial Activity: In M. tuberculosis, specific oxidoreductases reduce the N-oxide bonds, generating reactive intermediates that cause catastrophic DNA damage, bypassing standard antibiotic resistance mechanisms ().
-
Hypoxic Cytotoxicity in Oncology: Solid tumors often outgrow their blood supply, creating hypoxic microenvironments. Under normal oxygen levels (normoxia), the 1-electron reduction of the prodrug yields a radical anion that is immediately re-oxidized by O2 back to the parent compound—a "futile redox cycle" that spares healthy tissue. In hypoxia, this radical persists, undergoes N-O bond cleavage, and triggers targeted apoptosis.
Fig 2: Hypoxia-selective bioreductive activation of quinoxaline 1,4-dioxide prodrugs.
Biological Evaluation Protocol
Protocol 2: In Vitro Hypoxic Cytotoxicity Assay
Objective: Validate the hypoxia-selective DNA-damaging capability of the synthesized 1,4-dioxide prodrug. Causality: Testing the compound exclusively in hypoxia cannot prove its selectivity. By running parallel normoxic and hypoxic plates, we establish a self-validating metric called the Hypoxia Cytotoxicity Ratio (HCR) , which mathematically proves that the futile redox cycle is protecting healthy, oxygenated cells.
-
Cell Seeding: Seed PC-3 (human prostate cancer) cells at
cells/well in two identical 96-well microtiter plates. Incubate overnight at 37°C to allow for adherence. -
Treatment: Treat cells with serial dilutions of the synthesized compound (ranging from 0.1 µM to 100 µM).
-
Differential Incubation:
-
Plate A (Normoxia): Incubate in a standard incubator (21% O2, 5% CO2) for 72 hours.
-
Plate B (Hypoxia): Incubate in a specialized hypoxia chamber (1% O2, 5% CO2, 94% N2) for 72 hours.
-
-
Viability Measurement: Add 10 µL of MTT reagent to each well. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read the absorbance at 570 nm using a microplate reader.
-
System Validation (Data Analysis): Calculate the IC50 for both conditions. Determine the Hypoxia Cytotoxicity Ratio using the formula: HCR = IC50(Normoxia) / IC50(Hypoxia). An HCR > 10 validates the compound as a highly selective hypoxic cytotoxin.
References
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: Pharmaceuticals (Basel) URL:[Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential Source: Pharmaceuticals (Basel) URL:[Link]
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 3-Aminoquinoxaline-2-carboxamide and its Derivatives for Drug Discovery Professionals
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the development of modern therapeutic agents.[1] Its derivatives are noted for their vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties.[2][3][4] The structural versatility of the quinoxaline nucleus allows it to serve as a bioisostere for other aromatic systems like quinoline and naphthalene, enabling it to interact with a wide array of biological targets.[5]
Within this important class, the 3-aminoquinoxaline-2-carboxamide core has emerged as a particularly "privileged" scaffold. This specific arrangement of functional groups—an amino group at the C3 position and a carboxamide at the C2 position—provides a unique three-dimensional geometry and hydrogen bonding pattern that is highly conducive to binding with various enzymes and receptors. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological applications of 3-aminoquinoxaline-2-carboxamide and its derivatives, offering field-proven insights for researchers in drug development.
Synthetic Strategies for 3-Aminoquinoxaline-2-carboxamide Derivatives
The construction of the quinoxaline core and the subsequent elaboration into the target 3-amino-2-carboxamide scaffold can be achieved through several robust synthetic routes. The choice of methodology often depends on the desired scale, diversity of derivatives, and consideration for green chemistry principles.
Foundational Synthesis of the Quinoxaline Core
The most prevalent and versatile method for synthesizing the quinoxaline ring system is the condensation of an aryl 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound.[6][7] This reaction is highly efficient and can be adapted to a wide range of substrates to produce structurally diverse quinoxalines.[4][6]
Modern advancements have introduced various catalysts and reaction conditions to improve yields and reduce environmental impact.[6] These include microwave-assisted solvent-free synthesis, which can be completed in seconds, and the use of various catalysts like cerium (IV) ammonium nitrate (CAN), zinc triflate, or solid acid catalysts under mild, room-temperature conditions.[8][9]
A Robust Pathway for 3-Amino-2-carboxamide Library Generation
A highly effective and modular strategy for the parallel synthesis of a diverse library of 2-carboxamide-3-amino-substituted quinoxalines has been developed, providing a reliable workflow for structure-activity relationship (SAR) studies. This multi-step process allows for the introduction of diversity at both the amino and carboxamide positions.
The general workflow can be visualized as follows:
Caption: General synthetic workflow for 3-aminoquinoxaline-2-carboxamide derivatives.
This pathway begins with the synthesis of the 3-chloroquinoxaline-2-carboxylate intermediate, a critical building block. This intermediate readily undergoes nucleophilic aromatic substitution with a wide variety of primary amines (R1-NH2) to introduce the first point of diversity at the C3 position. Subsequent saponification of the ester yields the carboxylic acid, which is then coupled with another amine (R2-NH2) using standard amide coupling reagents to furnish the final 3-aminoquinoxaline-2-carboxamide product. This modular approach is exceptionally well-suited for generating large libraries of compounds for high-throughput screening.
Biological Activities and Mechanisms of Action
The 3-aminoquinoxaline-2-carboxamide scaffold is a versatile pharmacophore that has been successfully exploited to develop potent inhibitors and modulators for various biological targets. The primary therapeutic areas of interest are oncology, infectious diseases, and neurology.
Anticancer Activity
Quinoxaline derivatives are prominent candidates in cancer therapy due to their ability to target multiple pathways involved in tumor progression.[2][10]
-
Kinase Inhibition: A primary mechanism of action is the inhibition of protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[2] Derivatives have been shown to effectively inhibit key kinases such as:
-
VEGFR-2: Blocking the Vascular Endothelial Growth Factor Receptor 2 is a key strategy to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.[2][11][12]
-
PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Quinoxaline derivatives can inhibit its components, leading to reduced cancer cell viability.[2]
-
c-Met Kinase: Overexpression of the c-Met receptor is linked to poor prognosis in several cancers. Specific indolo[1,2-a]quinoxaline-2-carboxamide derivatives have been developed as potent c-Met inhibitors.[2]
-
ATM Kinase: Ataxia Telangiectasia Mutated (ATM) kinase is a critical enzyme in the DNA damage response pathway. Selective inhibitors based on quinoline and cinnoline carboxamides have been developed, highlighting the potential of related quinoxaline carboxamides in this area.[13][14]
-
-
Topoisomerase Inhibition: Some quinoxaline derivatives function as topoisomerase II inhibitors. By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and inducing apoptosis (programmed cell death).[2]
-
Apoptosis Induction: Beyond specific enzyme inhibition, many derivatives induce apoptosis through the modulation of pro-apoptotic (e.g., BAX, Caspase-3, Caspase-9) and anti-apoptotic (e.g., Bcl-2) proteins.[2] For instance, certain compounds have been shown to cause cell cycle arrest at the G2/M phase, preventing cell division and promoting cell death.[2][15]
Caption: Simplified MoA: Kinase inhibition leading to reduced proliferation and apoptosis.
Antimicrobial and Antiviral Activities
The quinoxaline scaffold is integral to several antibiotics and has shown promise in combating a range of pathogens.
-
Antibacterial: Derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[3][16] Notably, they are active against Mycobacterium tuberculosis, the causative agent of tuberculosis, including multidrug-resistant strains.[5][11]
-
Antifungal: Significant antifungal activity has been reported, with some 3-amino-2-quinoxalinecarboxamide 1,4-di-N-oxide derivatives showing potent inhibition of species like Aspergillus fumigatus.[17][18]
-
Antiviral: Quinoxaline derivatives have been investigated as antiviral agents, with some showing inhibitory activity against HIV by targeting enzymes like reverse transcriptase.[1][19]
Other Therapeutic Applications
The structural features of these compounds make them suitable for targeting the central nervous system. For example, certain 3-substituted-2-carboxamide quinoxaline derivatives have been identified as potent 5-HT3 (serotonin) receptor antagonists, suggesting potential applications as antidepressants or antiemetics.
Quantitative Data and Structure-Activity Relationship (SAR)
The biological activity of 3-aminoquinoxaline-2-carboxamide derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring and on the amino and carboxamide moieties. The following table summarizes the cytotoxic activity (IC50) of selected derivatives against various cancer cell lines, illustrating key SAR insights.
| Compound ID/Description | R1 (at C3-amino) | R2 (at Carboxamide) | Target Cell Line | IC50 (µM) | Reference |
| Compound 11e (Alanazi et al.) | - | - | HepG2 (Liver) | 2.1 | [2] |
| MCF-7 (Breast) | 2.7 | [2] | |||
| Compound 22 (Abbass et al.) | - | - | HepG2 (Liver) | 2.81 | [2] |
| HCT-116 (Colorectal) | 10.23 | [2] | |||
| MCF-7 (Breast) | 7.28 | [2] | |||
| Compound 5a (Babu and Paira) | Acenaphtho[1,2-b]quinoxaline | 9-Aryl | HeLa (Cervical) | 1.97 | [2] |
| MCF-7 (Breast) | 3.06 | [2] | |||
| Compound VIIIc (Zayed et al.) | 3-(Methylquinoxalin-2-yl)amino | N-(4-chlorophenyl) | HCT-116 (Colorectal) | 2.5 | [15] |
| Compound FQ (Nakka et al.) | Quinoxaline aryl ether | - | MDA-MB-231 (Breast) | 8.01 | [2] |
| Compound 29 (Zgair et al.) | - | N-(naphthalen-1-ylmethyl) | HepG2 (Liver) | - | [5][13] |
| SK-OV-3 (Ovarian) | - | [5][13] | |||
| PC-3 (Prostate) | - | [5][13] |
Key Insights from SAR:
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance by introducing substituted aromatic rings or long alkyl chains, often enhances antimicrobial and anticancer activity.[3][5]
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on aryl substituents can significantly influence potency. For example, a para-substituted electron-withdrawing group was found to be more favorable for anticancer activity than an electron-donating group in one series.[15]
-
Steric Factors: The size and shape of substituents are critical. Bulky groups at the C2 and C3 positions have been shown to enhance antiviral activity, likely through improved hydrophobic interactions with the target binding site.[19]
Experimental Protocols
To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of 3-aminoquinoxaline-2-carboxamide derivatives.
Protocol: Synthesis of a Representative Derivative
This protocol is adapted from the robust methodology for library synthesis.
Synthesis of 3-(Phenethylamino)quinoxaline-2-carboxylic Acid (Intermediate)
-
Chlorination: To a solution of ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (1.0 eq) in toluene, add phosphorus oxychloride (POCl3, 3.0 eq). Heat the mixture to reflux for 4 hours. Monitor by TLC. After completion, cool the reaction and carefully pour it onto crushed ice. Neutralize with a saturated NaHCO3 solution and extract with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield ethyl 3-chloroquinoxaline-2-carboxylate.
-
Nucleophilic Substitution: Dissolve the chloro-intermediate (1.0 eq) in N,N-dimethylformamide (DMF). Add phenethylamine (1.2 eq) and triethylamine (1.5 eq). Stir the reaction at 80°C for 6 hours. Monitor by TLC. After completion, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to obtain ethyl 3-(phenethylamino)quinoxaline-2-carboxylate.
-
Saponification: Dissolve the ester from the previous step (1.0 eq) in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 12 hours. Monitor ester consumption by TLC. Once complete, acidify the mixture to pH ~3 with 1N HCl. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-(phenethylamino)quinoxaline-2-carboxylic acid as a solid.
Final Amide Coupling
-
Activation & Coupling: To a solution of the carboxylic acid intermediate (1.0 eq) in DMF, add HBTU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature. Add the desired amine (e.g., 4-methoxybenzylamine, 1.2 eq) and continue stirring at room temperature for 14 hours.
-
Work-up & Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 solution, water, and brine. Dry over anhydrous Na2SO4, filter, and evaporate the solvent. Purify the crude product via column chromatography or recrystallization to obtain the final N-(4-methoxybenzyl)-3-(phenethylamino)quinoxaline-2-carboxamide.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard method for assessing the anti-proliferative activity of compounds on cancer cell lines.[15][20]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Perspectives
The 3-aminoquinoxaline-2-carboxamide scaffold is a validated and highly fruitful starting point for the design of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent ability to interact with key biological targets has led to the discovery of potent agents against cancer and infectious diseases.[2]
Future research should focus on leveraging advanced computational tools for structure-based drug design to optimize the selectivity and potency of these derivatives, particularly as kinase inhibitors. Exploring novel formulations and drug delivery systems could enhance their pharmacokinetic profiles and in vivo efficacy. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in oncology and beyond, paving the way for the next generation of targeted therapies.
References
- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC. (2026, March 7).
- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. - R Discovery. (2026, March 1). R Discovery.
- Application Notes and Protocols for the Synthesis of Quinoxaline Deriv
- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011, August 15). TSI Journals.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC.
- Quinoxaline, its derivatives and applications: A state of the art review. - SciSpace. SciSpace.
- An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024). (2025, December 25).
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3).
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC.
- Methods of Preparation of Quinoxalines. (2023, November 23). Encyclopedia.pub.
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021, June 19). MDPI.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC.
- New Quinoxalines with Biological Applications. (2014, February 28). Longdom Publishing.
- Biological activity of quinoxaline derivatives.
- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. SCIRP.
- Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. (2006, August 22). ElectronicsAndBooks.
- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC. (2021, August 4).
- Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019, March 25). Semantic Scholar.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH.
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). MDPI.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing.
- Synthesis and antimicrobial activity of some new quinoxaline deriv
- Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016).
- Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. (2025, August 7).
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC - NIH.
- Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). MDPI.
- (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2026, January 19).
Sources
- 1. scispace.com [scispace.com]
- 2. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mtieat.org [mtieat.org]
- 8. tsijournals.com [tsijournals.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
The Multifaceted Mechanisms of 3-Aminoquinoxaline-2-carboxamide: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2][3] Its structural resemblance to endogenous purines and its ability to participate in various non-covalent interactions have made it a cornerstone for the design of novel therapeutic agents. Within this broad class, derivatives of 3-aminoquinoxaline-2-carboxamide have emerged as particularly promising scaffolds, demonstrating potent activity in oncology, infectious diseases, and inflammatory conditions. This technical guide synthesizes the current understanding of the theoretical mechanisms of action for this compound class, providing an in-depth analysis of the key molecular targets and cellular pathways implicated in their therapeutic effects. We will delve into the experimental evidence supporting these theories, offering insights into the causality behind methodological choices and providing a framework for future research and development.
I. Inhibition of Cellular Kinases: A Dominant Anti-Cancer Mechanism
A primary and extensively investigated mechanism of action for 3-aminoquinoxaline-2-carboxamide derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[4]
Pim-1/2 Kinase Inhibition
The Rationale: The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a critical role in cell survival, proliferation, and drug resistance.[5] Their overexpression is a hallmark of various hematologic and solid tumors, making them attractive targets for cancer therapy.[5]
Mechanism of Action: 3-Aminoquinoxaline-2-carboxamide derivatives have been identified as potent dual inhibitors of Pim-1 and Pim-2 kinases.[5][6] These compounds are believed to act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. This blockade of Pim kinase activity can lead to cell cycle arrest and apoptosis. For instance, certain substituted quinoxaline-2-carboxylic acids have demonstrated submicromolar inhibitory concentrations (IC50) against Pim-1.[6]
Experimental Validation:
-
In Vitro Kinase Assays: A common method to assess Pim-1/2 inhibition is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[5] This assay quantifies the amount of ADP produced during the kinase reaction, with a decrease in ADP indicating inhibition.
-
Cell-Based Assays: The cytotoxic effects of these inhibitors are often evaluated in cancer cell lines with high endogenous levels of Pim kinases, such as the MV4-11 (acute myeloid leukemia) and HCT-116 (colorectal carcinoma) cell lines.[5] The half-maximal effective concentration (EC50) is determined using methods like the MTT assay.[6]
| Compound | Target | IC50 (µM) | Cell Line | EC50 (µM) | Reference |
| Quinoxaline-2-carboxylic acid analog | Pim-1 | < 0.1 | MV4-11 | 61.2 | [6] |
| 6-Cl substituted quinoxaline | Pim-2 | ~0.17 | MV4-11 | 35.5 | [6] |
Apoptosis Signal-Regulated Kinase 1 (ASK1) Inhibition
The Rationale: ASK1 (also known as MAP3K5) is a key upstream regulator of the JNK and p38 MAPK signaling pathways, which are activated in response to cellular stress, such as oxidative stress and inflammation.[7] Chronic activation of the ASK1 pathway is implicated in the pathogenesis of various diseases, including non-alcoholic steatohepatitis (NASH) and neurodegenerative disorders.[7]
Mechanism of Action: Certain quinoxaline-2-carboxamide derivatives have been developed as potent inhibitors of ASK1.[7] By blocking the kinase activity of ASK1, these compounds can prevent the downstream activation of JNK and p38, thereby mitigating inflammation, fibrosis, and apoptosis.[7]
Experimental Validation:
-
Enzymatic Inhibition Assays: The inhibitory activity against ASK1 can be measured using in vitro kinase assays, with IC50 values determined to quantify potency.[7]
-
Cellular Models of Stress: The efficacy of ASK1 inhibitors is often tested in cellular models of stress, such as free fatty acid (FFA)-induced lipotoxicity in hepatocytes (e.g., LO2 cells).[7] Readouts include the reduction of lipid droplet accumulation (visualized by Oil Red O staining) and the levels of triglycerides (TG), total cholesterol (T-CHO), and low-density lipoprotein (LDL).[7]
Receptor Tyrosine Kinase (RTK) Inhibition: Targeting EGFR and VEGFR
The Rationale: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical receptor tyrosine kinases that drive tumor growth, proliferation, and angiogenesis.[1][3][4] Their inhibition is a clinically validated strategy in oncology.
Mechanism of Action: Molecular docking studies have predicted that certain N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide derivatives can bind to the ATP-binding sites of both human DNA topoisomerase and VEGFR2.[1][2][3][8] This dual inhibition is a highly sought-after feature in anticancer drug design, as it can simultaneously target tumor cell proliferation and the blood supply that sustains tumor growth. Some novel quinoxaline derivatives have also been identified as dual inhibitors of EGFR and COX-2.[9]
Experimental Validation:
-
Molecular Docking: In silico molecular docking is a crucial first step to predict the binding mode and affinity of the compounds to the kinase domain of the target receptors.[1][2][3][8]
-
Enzyme Inhibition Assays: The inhibitory potency against EGFR and VEGFR is quantified using in vitro kinase assays, yielding IC50 values.[9]
-
Cytotoxicity Screening: The antiproliferative activity is assessed against a panel of cancer cell lines, such as HepG2 (liver), SK-OV-3 (ovarian), and PC-3 (prostate), which are known to express these receptors.[1][2][3][8]
II. DNA Damage and Topoisomerase Inhibition: A Genotoxic Approach
Another significant mechanism of action, particularly for quinoxaline 1,4-di-N-oxide derivatives, involves the induction of DNA damage.[10]
The Rationale: The integrity of the genome is paramount for cell survival. Agents that cause DNA damage can trigger cell cycle arrest and apoptosis, making them effective cytotoxic agents. Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription, and their inhibition can lead to the accumulation of DNA strand breaks.
Mechanism of Action: Whole-genome sequencing of mycobacteria resistant to certain quinoxaline-2-carboxylic acid 1,4-dioxides has revealed single-nucleotide polymorphisms consistent with a DNA-damaging mode of action.[10] Furthermore, as mentioned, molecular docking studies have suggested that some quinoxaline-2-carboxamide derivatives can bind to human DNA topoisomerase.[1][2][3][8]
Experimental Validation:
-
Whole-Genome Sequencing of Resistant Mutants: This is a powerful, unbiased method to identify the molecular target of a compound by analyzing the genetic changes that confer resistance.[10]
-
In Vitro Topoisomerase Assays: These assays directly measure the ability of a compound to inhibit the activity of purified topoisomerase enzymes.
III. Induction of Apoptosis: The Final Common Pathway
Regardless of the initial molecular target, the ultimate goal of many anticancer agents is to induce programmed cell death, or apoptosis. Quinoxaline derivatives have been shown to activate apoptotic pathways through various mechanisms.[11]
The Rationale: Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. Many cancers evade apoptosis, and therapies that can reactivate this process are highly desirable.
Mechanism of Action: Studies have demonstrated that quinoxaline derivatives can induce apoptosis by modulating the expression of key regulatory proteins.[11] This includes the activation of executioner caspases like caspase-3, the upregulation of the pro-apoptotic protein BAX, and the downregulation of the anti-apoptotic protein Bcl-2.[11] Some derivatives have also been shown to cause cell cycle arrest at the G2/M phase.[12]
Experimental Validation:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to quantify the percentage of cells undergoing apoptosis.[11]
-
Western Blotting: This technique is used to measure the protein levels of key apoptotic markers such as cleaved caspase-3, BAX, and Bcl-2.[11]
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content after PI staining is used to determine the distribution of cells in different phases of the cell cycle.[12]
IV. Antimicrobial Mechanisms: Targeting Mycobacterial Pathways
Quinoxaline-2-carboxamide derivatives have also shown significant promise as antimycobacterial agents, with proposed mechanisms distinct from their anticancer activities.[1][2][3]
The Rationale: The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel drugs with new mechanisms of action.
Mechanism of Action:
-
DprE1 Inhibition: In silico modeling suggests that replacing the pyrazine core of known DprE1 inhibitors with a quinoxaline heterocycle could improve inhibitory activity against decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.[1][2]
-
DNA Gyrase Inhibition: In silico studies of quinoxaline 1,4-dioxides have indicated that these compounds can bind to the same site on mycobacterial DNA gyrase as the known inhibitor novobiocin.[10]
Experimental Validation:
-
Minimum Inhibitory Concentration (MIC) Determination: The in vitro antimycobacterial activity is quantified by determining the MIC against various Mycobacterium species, such as Mycobacterium tuberculosis H37Ra.[1][2][3]
-
Enzyme Inhibition Assays: Direct enzymatic assays with purified DprE1 or DNA gyrase are used to confirm the inhibitory activity.
-
Molecular Docking: Computational studies are employed to predict and analyze the binding interactions of the compounds with their putative mycobacterial targets.[1][2][10]
V. Anti-inflammatory and Antioxidant Properties
Certain quinoxaline derivatives have demonstrated anti-inflammatory and antioxidant activities, suggesting their potential in treating inflammatory diseases.[13]
The Rationale: Inflammation and oxidative stress are underlying factors in a wide range of pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders.
Mechanism of Action: These compounds have been shown to inhibit soybean lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes.[13] Additionally, they exhibit radical scavenging properties, which can mitigate the damaging effects of reactive oxygen species (ROS).[13]
Experimental Validation:
-
In Vitro Lipoxygenase Inhibition Assay: This assay measures the ability of the compounds to inhibit the activity of lipoxygenase.[13]
-
In Vivo Anti-inflammatory Models: The carrageenan-induced edema model in rodents is a standard in vivo model to assess the anti-inflammatory effects of test compounds.[13]
-
Radical Scavenging Assays: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are used to evaluate the antioxidant capacity of the compounds.
Conclusion and Future Directions
The 3-aminoquinoxaline-2-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutics. The diverse mechanisms of action, ranging from kinase and topoisomerase inhibition to the induction of apoptosis and antimicrobial effects, underscore the broad therapeutic potential of this chemical class. The ability of some derivatives to act on multiple targets simultaneously presents an exciting opportunity for the development of more effective and durable therapies, particularly in oncology.
Future research should focus on elucidating the precise molecular interactions between these compounds and their targets through structural biology studies. A deeper understanding of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of these compounds in combination with existing therapies could unlock synergistic effects and overcome drug resistance. The continued investigation of 3-aminoquinoxaline-2-carboxamide derivatives holds significant promise for addressing unmet medical needs across a spectrum of diseases.
Experimental Protocols
Protocol 1: In Vitro Pim-1 Kinase Assay (ADP-Glo™)
-
Reaction Setup: Prepare a reaction mixture containing Pim-1 enzyme, a suitable substrate (e.g., a specific peptide), and ATP in a kinase buffer.
-
Compound Addition: Add the 3-aminoquinoxaline-2-carboxamide derivative at various concentrations to the reaction mixture. Include a positive control (e.g., SGI-1776) and a negative control (vehicle).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MV4-11) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 3-aminoquinoxaline-2-carboxamide derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Visualizations
Signaling Pathway: Kinase Inhibition
Caption: Inhibition of key cellular kinases by 3-aminoquinoxaline-2-carboxamide derivatives.
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: A typical workflow for the in vitro evaluation of novel quinoxaline anticancer agents.
References
-
Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768. [Link]
-
Allu M., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 865. [Link]
-
Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar. [Link]
-
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]
-
Allu M., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PMC. [Link]
-
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]
-
Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. PMC. [Link]
-
Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar. [Link]
-
Exploration of quinoxaline derivatives as antimicrobial and anticancer agents. ResearchGate. [Link]
-
Ahmed, E. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(28), 17855-17871. [Link]
-
Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]
-
In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. NIH. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Semantic Scholar. [Link]
-
Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. ResearchGate. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]
- Amino-quinolines as kinase inhibitors.
-
Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Europe PMC. [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC. [Link]
-
Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. PubMed. [Link]
-
Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. PubMed. [Link]
Sources
- 1. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]
- 11. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. dadun.unav.edu [dadun.unav.edu]
Spectroscopic Characterization of 3-Aminoquinoxaline-2-carboxamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-aminoquinoxaline-2-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] The quinoxaline scaffold is a foundational element in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities.[1] A thorough understanding of the spectroscopic characteristics of 3-aminoquinoxaline-2-carboxamide is therefore essential for its identification, purity assessment, and the elucidation of its structure-activity relationships in research and development settings.
This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are based on established principles of spectroscopy and comparative analysis with structurally related quinoxaline derivatives. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.
Molecular Structure and Characterization Workflow
The structural elucidation of a novel or synthesized compound like 3-aminoquinoxaline-2-carboxamide follows a systematic workflow. This process integrates data from multiple spectroscopic techniques to build a complete and validated picture of the molecule's architecture.
Caption: General workflow for the synthesis and spectroscopic characterization of quinoxaline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 3-aminoquinoxaline-2-carboxamide, both ¹H and ¹³C NMR are critical for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule. The predicted chemical shifts for 3-aminoquinoxaline-2-carboxamide in a solvent like DMSO-d₆ are summarized below. These predictions are based on the analysis of similar quinoxaline-2-carboxamide derivatives.[1][2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.1 - 7.8 | Multiplet | 4H | Aromatic Protons (H-5, H-6, H-7, H-8) |
| ~ 7.8 (broad s) | Singlet (broad) | 2H | Amine Protons (-NH₂) |
| ~ 7.5 (broad s) | Singlet (broad) | 2H | Amide Protons (-CONH₂) |
Expert Insights: The aromatic protons on the benzene ring of the quinoxaline core are expected to appear as a complex multiplet in the downfield region due to their varied electronic environments. The protons of the primary amine and amide groups are anticipated to be broad singlets and their chemical shifts can be sensitive to solvent and concentration. Their exchange with D₂O can be used to confirm their assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical shifts for 3-aminoquinoxaline-2-carboxamide are presented below, based on data from related quinoxaline structures.[3][4][5]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | Amide Carbonyl (C=O) |
| ~ 150 | C-3 (bearing the amino group) |
| ~ 145 | C-2 (bearing the carboxamide group) |
| ~ 141 | C-8a |
| ~ 140 | C-4a |
| ~ 132 - 128 | Aromatic Carbons (C-5, C-6, C-7, C-8) |
Expert Insights: The carbons of the pyrazine ring (C-2 and C-3) and the bridgehead carbons (C-4a and C-8a) are expected to be significantly downfield due to the influence of the electronegative nitrogen atoms. The amide carbonyl carbon will also exhibit a characteristic downfield shift.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of purified 3-aminoquinoxaline-2-carboxamide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
For ¹H NMR, integrate the signals to determine the relative proton ratios. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The characteristic IR absorption bands for 3-aminoquinoxaline-2-carboxamide are predicted based on the functional groups present in its structure.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) and Amide (-CONH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1680 - 1650 | C=O Stretch | Amide I band (C=O) |
| ~ 1620 | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic and Quinoxaline Rings |
Expert Insights: The N-H stretching region is expected to show multiple bands corresponding to the symmetric and asymmetric stretches of the primary amine and the N-H bonds of the amide. The amide I band (C=O stretch) is typically a strong and sharp absorption, making it a key diagnostic peak.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[2]
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Predicted Mass Spectrum Data
For 3-aminoquinoxaline-2-carboxamide (Molecular Formula: C₉H₈N₄O, Molecular Weight: 188.19 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.
| m/z (mass-to-charge ratio) | Assignment |
| 189.07 | [M+H]⁺ (Protonated molecular ion) |
| 172.06 | [M+H - NH₃]⁺ |
| 144.07 | [M+H - CONH₂]⁺ |
Expert Insights: In ESI-MS, the protonated molecular ion [M+H]⁺ is expected to be the base peak. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecular ion can provide valuable structural information.
Sources
An In-depth Technical Guide to 3-Aminoquinoxaline-2-carboxamide as a Kinase Inhibitor
Introduction
The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, represents a "privileged" structure in medicinal chemistry.[1][2][3][4] Its synthetic accessibility and the wide array of biological activities exhibited by its derivatives have made it a focal point in the development of novel therapeutics.[1][5] Among these, derivatives of 3-aminoquinoxaline-2-carboxamide have garnered significant attention for their potent activity as kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer.[5][6]
Protein kinases are fundamental enzymes that regulate the majority of cellular pathways, including cell growth, proliferation, and survival.[2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] Quinoxaline-based compounds have been successfully designed as inhibitors for a multitude of kinases, including receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and c-Met, as well as serine/threonine kinases such as Pim-1/2 and GSK-3β.[2][6][8][9] This guide provides a comprehensive technical overview of the 3-aminoquinoxaline-2-carboxamide core, detailing its mechanism of action, structure-activity relationships, key experimental evaluation protocols, and therapeutic potential for researchers and drug development professionals.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism by which 3-aminoquinoxaline-2-carboxamide derivatives exert their effect is through the competitive inhibition of the ATP-binding site of target kinases.[8] Molecular docking studies reveal that the quinoxaline scaffold orients itself within the hydrophobic pocket of the kinase's active site.
Key interactions often include:
-
Hinge Region Binding: The nitrogen atoms of the quinoxaline ring system frequently form hydrogen bonds with backbone atoms of the kinase "hinge region," a critical interaction for anchoring the inhibitor.
-
Salt Bridges: Functional groups on the quinoxaline core can form salt bridges with charged residues, such as the conserved lysine (Lys) in the active site. For example, in Pim-1 kinase, a salt bridge interaction with Lys67 is observed.[8]
-
Hydrophobic and Halogen Bonds: Substitutions on the quinoxaline ring can engage in additional hydrophobic or halogen-bond interactions with residues in the ATP pocket, enhancing binding affinity and selectivity.[8][9]
By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascades that drive pathological processes like tumor growth and proliferation.[10]
Key Signaling Pathway: PI3K/Akt/mTOR
Many quinoxaline derivatives have been identified as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway, a central signaling node in cancer. Inhibition of PI3K prevents the phosphorylation of Akt, which in turn blocks the activation of mTOR and other downstream effectors responsible for cell growth and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoxaline derivative.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 3-aminoquinoxaline-2-carboxamide scaffold has been crucial for optimizing potency and selectivity. SAR studies have revealed several key principles.[1]
-
Substitutions on the Quinoxaline Ring: The nature and position of substituents on the benzene portion of the quinoxaline ring significantly impact activity. For instance, in a series of Pim-1/2 inhibitors, introducing a chlorine atom at the 6-position (compound 5c) resulted in a 12-fold greater activity against Pim-2 compared to the lead compound.[8] In contrast, moving a bromo substituent from the 6- to the 7-position did not modify Pim-1 activity but could influence conformation to promote halogen-bonding interactions.[8]
-
Amine and Carboxamide Moieties: The 3-amino and 2-carboxamide groups are critical pharmacophoric features. The amino group often serves as a key hydrogen bond donor, while the carboxamide can be modified to explore different side chains, influencing properties like solubility and cell permeability.[11]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents are vital. Often, electron-donating groups enhance activity, while electron-withdrawing groups may decrease it, although this is target-dependent.[1]
The following table summarizes representative SAR data for quinoxaline derivatives against various kinase targets.
| Compound ID | R1 (Position 6) | R2 (Position 7) | Target Kinase | IC50 (µM) | Cancer Cell Line | EC50 (µM) | Reference |
| Lead 1 | H | H | Pim-1 | 0.074 | MV4-11 (AML) | 61.2 | [8] |
| 5c | Cl | H | Pim-1 | 0.076 | MV4-11 (AML) | 35.5 | [8] |
| 5e | Br | H | Pim-2 | 0.55 | MV4-11 (AML) | 32.9 | [8] |
| 25d | - | - | - | - | MCF-7 (Breast) | 7.2 | [6] |
| 25d | - | - | - | - | HepG2 (Liver) | 4.1 | [6] |
| 6c | - | - | - | - | HepG-2 (Liver) | 1.53 | [12] |
| 6c | - | - | - | - | HuH-7 (Liver) | 3.06 | [12] |
| 26e | - | - | ASK1 | 0.030 | - | - | [13] |
Key Experimental Protocols
Reliable and reproducible in vitro and cell-based assays are essential for evaluating the potential of novel kinase inhibitors.[14]
General Synthesis of 3-Aminoquinoxaline-2-carboxamide Derivatives
The synthesis of the quinoxaline core typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[15] Subsequent modifications can build the final carboxamide.
Caption: General synthetic workflow for 3-aminoquinoxaline-2-carboxamide derivatives.[8]
Step-by-Step Protocol (Example Amination): [8]
-
Reaction Setup: In a microwave vial, combine the ethyl 3-chloroquinoxaline-2-carboxylate intermediate (1.0 eq) and the desired substituted aminophenol (1.1–3.0 eq).
-
Solvent Addition: Add absolute ethanol as the solvent.
-
Microwave Irradiation: Stir the solution under microwave irradiation for 3 hours at 150 °C.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography to yield the desired ethyl 3-aminoquinoxaline-2-carboxylate.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10] This is a widely used method for screening kinase inhibitors.[8][13][16]
Step-by-Step Protocol:
-
Kinase Reaction: In a 96-well plate, incubate the target kinase, substrate, ATP, and varying concentrations of the quinoxaline inhibitor in kinase buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction (e.g., 60 minutes at room temperature), add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase and luciferin to produce light. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[8][14]
Step-by-Step Protocol: [8][14]
-
Cell Seeding: Seed human cancer cells (e.g., MV4-11, HCT-116) into 96-well plates at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the quinoxaline derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 or IC50 value.
Therapeutic Potential and Applications
The diverse kinase inhibitory profiles of 3-aminoquinoxaline-2-carboxamide derivatives translate to broad therapeutic potential, primarily in oncology.[1][6]
-
Anticancer Activity: These compounds have demonstrated potent antiproliferative and pro-apoptotic effects across numerous cancer cell lines, including leukemia, colorectal carcinoma, and breast cancer.[6][8][12] By targeting kinases like Pim-1/2, c-Met, and FGFR1, they disrupt signaling pathways essential for tumor growth and survival.[6][8][17]
-
Overcoming Drug Resistance: Some derivatives show promise in treating cancers that have developed resistance to existing therapies. For example, targeting Pim kinases is a strategy for acute myeloid leukemia (AML) with FLT3-ITD mutations, which confer a poor prognosis.[8]
-
Selectivity and Safety Profile: A key challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. Research has shown that specific quinoxaline derivatives can exhibit favorable selectivity profiles, sparing normal cells while potently inhibiting cancer cell growth.[8] For example, compound 5e was found to be highly active against a leukemia cell line while not significantly inhibiting the growth of normal bone marrow stromal cells.[8]
Conclusion
The 3-aminoquinoxaline-2-carboxamide scaffold is a versatile and highly valuable core for the design of novel kinase inhibitors. Its synthetic tractability, coupled with a well-understood mechanism of action, allows for rational design and optimization through detailed structure-activity relationship studies. These compounds have demonstrated significant potential in targeting a range of kinases implicated in cancer and other diseases. The robust experimental protocols available for their synthesis and evaluation facilitate their progression through the drug discovery pipeline. As our understanding of kinase biology deepens, the development of next-generation, highly selective, and potent quinoxaline-based inhibitors holds great promise for future therapeutic advancements.
References
- New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evalu
- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
- Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar.
- Synthesis and biological evaluation of quinoxaline deriv
- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
- Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression. PubMed.
- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-deriv
- Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Gener
- Spotlight: Cell-based kinase assay form
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
- In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
- Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. PMC.
- Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanoc
- Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. Asian Journal of Pharmaceutical Research and Development.
- Process for the preparation of 2-amino-3-hydroxyquinoxalines.
- Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. PubMed.
- The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. Benchchem.
- Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar.
- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. PMC.
- Kinase assays. BMG LABTECH.
- Biochemical assays for kinase activity detection. Celtarys - Drug Discovery.
- Cell-based test for kinase inhibitors. INiTS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sul ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03305H [pubs.rsc.org]
- 6. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications [biomolther.org]
- 7. inits.at [inits.at]
- 8. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mtieat.org [mtieat.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Aminoquinoxaline-2-carboxamide Derivatives: A Detailed Protocol for Pharmaceutical Research
The quinoxaline scaffold, a heterocyclic system composed of fused benzene and pyrazine rings, is a cornerstone in medicinal chemistry, recognized for its "privileged" structural attributes that allow for a wide range of pharmacological activities.[1] Derivatives of quinoxaline have demonstrated significant potential in the development of novel therapeutics, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2] This guide provides a comprehensive, in-depth protocol for the synthesis of 3-aminoquinoxaline-2-carboxamide derivatives, a class of compounds with notable biological activity, tailored for researchers, scientists, and professionals in drug development.
Guiding Principles of the Synthesis
The classical and most prevalent method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] This foundational reaction provides a versatile entry point to a vast array of quinoxaline derivatives. For the specific synthesis of 3-aminoquinoxaline-2-carboxamide derivatives, a multi-step approach is typically employed, beginning with the formation of a key intermediate, 1,4-dihydroquinoxaline-2,3-dione.
This protocol will focus on a robust and well-established synthetic route that proceeds through the following key transformations:
-
Cyclocondensation: Reaction of o-phenylenediamine with an oxalic acid derivative to form 1,4-dihydroquinoxaline-2,3-dione.
-
Chlorination: Conversion of the dione to the versatile intermediate 2,3-dichloroquinoxaline.
-
Selective Amination: Introduction of an amino group at the 3-position.
-
Amidation: Formation of the desired carboxamide at the 2-position.
This strategic sequence allows for the controlled and selective introduction of the desired functional groups onto the quinoxaline scaffold.
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as a series of sequential reactions, each building upon the previous to achieve the target molecule.
Caption: Synthetic workflow for 3-aminoquinoxaline-2-carboxamide derivatives.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of 3-aminoquinoxaline-2-carboxamide derivatives.
Part 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione
The initial step involves the cyclocondensation of o-phenylenediamine with an oxalic acid derivative. A green and efficient method utilizes the direct reaction with oxalic acid.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| o-Phenylenediamine | 108.14 | 10 | 1.08 g |
| Oxalic acid dihydrate | 126.07 | 11 | 1.39 g |
| 4N Hydrochloric acid | - | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask, suspend 10 mmol of o-phenylenediamine in 50 mL of 4N hydrochloric acid.[4]
-
Add 11 mmol of oxalic acid dihydrate to the suspension.[4]
-
Heat the mixture to reflux with constant stirring for 5 hours.[4]
-
Allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried in a vacuum oven at 60°C to yield 1,4-dihydroquinoxaline-2,3-dione.
Part 2: Synthesis of 2,3-Dichloroquinoxaline
The subsequent step is the chlorination of the 1,4-dihydroquinoxaline-2,3-dione to furnish the highly reactive 2,3-dichloroquinoxaline intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 1,4-Dihydroquinoxaline-2,3-dione | 162.14 | 10 mmol (1.62 g) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 15 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic amount |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 10 mmol of 1,4-dihydroquinoxaline-2,3-dione with 15 mL of freshly distilled phosphorus oxychloride.[2]
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).[2]
-
Reflux the mixture with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled mixture into a beaker containing crushed ice with vigorous stirring.
-
The precipitated product, 2,3-dichloroquinoxaline, is collected by filtration, washed with cold water, and dried.
Part 3: Synthesis of 3-Amino-2-chloroquinoxaline Derivatives
This step involves the selective nucleophilic substitution of one chlorine atom with an amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| 2,3-Dichloroquinoxaline | 199.03 | 5 |
| Desired primary or secondary amine | Varies | 10 |
| Suitable solvent (e.g., Ethanol, DMA) | - | 20 mL |
| Base (e.g., N-methylmorpholine, NMM) | 101.15 | 5.5 |
Procedure:
-
Dissolve 5 mmol of 2,3-dichloroquinoxaline in 20 mL of a suitable solvent such as dimethylacetamide (DMA) in a reaction vessel.
-
Add 5.5 mmol of a base, such as N-methylmorpholine (NMM), to the solution.
-
Add 10 mmol of the desired amine to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield the 3-amino-2-chloroquinoxaline derivative.
Part 4: Synthesis of 3-Aminoquinoxaline-2-carboxamide Derivatives
The final step is the amidation of the remaining chloro-substituted position to yield the target 3-aminoquinoxaline-2-carboxamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| 3-Amino-2-chloroquinoxaline derivative | Varies | 2 |
| Desired primary or secondary amine | Varies | 4 |
| Coupling agent (e.g., Si-DCT) | - | 4.5 |
| Base (e.g., N-methylmorpholine, NMM) | 101.15 | 2.2 |
| Solvent (e.g., DMA) | - | 10 mL |
Procedure:
-
In a reaction vial, suspend 4.5 mmol of a coupling agent like Si-DCT in 10 mL of DMA.
-
Add 2.2 mmol of N-methylmorpholine (NMM) to the suspension.
-
Add 2 mmol of the 3-amino-2-chloroquinoxaline intermediate and 4 mmol of the desired amine.
-
The reaction mixture is shaken at room temperature for approximately 14 hours.
-
The product can be purified using techniques such as solid-phase extraction (SPE) to yield the final 3-aminoquinoxaline-2-carboxamide derivative.
Mechanistic Insights
The synthesis of the quinoxaline core relies on the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound (or its equivalent), followed by dehydration to form the aromatic pyrazine ring.
Caption: General mechanism for quinoxaline ring formation.
The subsequent chlorination and selective amination steps proceed via nucleophilic aromatic substitution, where the electron-deficient nature of the quinoxaline ring facilitates the displacement of the chloro groups by amines.
Conclusion and Future Perspectives
The protocol detailed above provides a robust and adaptable methodology for the synthesis of a diverse library of 3-aminoquinoxaline-2-carboxamide derivatives. The versatility of the quinoxaline scaffold continues to make it a focal point in the quest for novel therapeutic agents.[5][6] Future research in this area will likely focus on the development of even more efficient and environmentally friendly synthetic methods, as well as the exploration of new biological targets for this promising class of compounds. The rich chemistry and diverse pharmacology of the quinoxaline nucleus offer a fertile ground for the discovery of next-generation drugs to address pressing global health challenges.[1]
References
-
Pinheiro, A. C., Nogueira, T. C. M., & de Souza, M. V. N. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1339–1352. [Link]
-
Bentham Science Publishers. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. [Link]
-
MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
-
Wikipedia. o-Phenylenediamine. [Link]
-
Kowalski, J. A., et al. (2006). Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. Journal of Combinatorial Chemistry, 8(5), 776–784. [Link]
-
Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 789. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Chen, S., et al. (2014). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 5, 279. [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports, 14(1), 25883. [Link]
-
Longdom Publishing. (2014). New Quinoxalines with Biological Applications. [Link]
-
Semantic Scholar. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]
-
MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]
-
ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link]
-
Mini-Reviews in Organic Chemistry. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
-
ResearchGate. (2012). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. [Link]
-
ResearchGate. (2018). Reaction of condensation of o-phenylenediamine and 1,2-diketones and... [Link]
Sources
Application Notes & Protocols for In Vitro Antimycobacterial Activity Testing of Quinoxaline Derivatives
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), primarily caused by Mycobacterium tuberculosis, remains a formidable global health challenge, responsible for millions of infections and deaths annually. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1][2] Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in this pursuit.[2] Numerous studies have highlighted their potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, often suggesting a mechanism of action distinct from existing first- and second-line drugs.[3][4][5]
This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of quinoxaline derivatives against M. tuberculosis. It is designed for researchers in microbiology, medicinal chemistry, and drug development, offering field-proven insights into experimental design, execution, and data interpretation.
Scientific Background: Understanding the Target and the Compounds
The Unique Mycobacterial Cell Wall
A key to the intrinsic resilience of M. tuberculosis is its complex, lipid-rich cell wall. This structure, unlike that of typical Gram-positive or Gram-negative bacteria, is characterized by a thick layer of peptidoglycan covalently linked to arabinogalactan, which is further esterified with long-chain mycolic acids. This mycolyl-arabinogalactan-peptidoglycan (mAGP) complex creates a highly impermeable barrier.
-
Isoniazid (INH): A cornerstone of TB therapy, INH is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG.[6][7][8] The activated form inhibits the synthesis of mycolic acids, a critical component of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).[6][8][9]
-
Ethambutol (EMB): This bacteriostatic agent specifically targets the synthesis of arabinogalactan by inhibiting the enzyme arabinosyl transferase.[][11][12] This disruption weakens the cell wall, increasing its permeability and potentiating the effects of other drugs.[][11]
Quinoxaline Derivatives: A Novel Approach
Quinoxaline 1,4-di-N-oxide derivatives have demonstrated particularly strong antimycobacterial activity.[2][3] Their mechanism is believed to be fundamentally different from that of current anti-TB drugs, a crucial attribute for combating resistant strains.[3][4] Evidence suggests that these compounds may act as bioreductive prodrugs; they are likely reduced within the mycobacterium to release reactive intermediates that cause cellular damage.[5][13] Some studies propose that these compounds can introduce DNA breaks, leading to cell death, which would represent a highly effective and novel mode of action against M. tuberculosis.[14] This lack of cross-resistance with existing drugs makes them highly valuable candidates for further development.[3][5]
Core Experimental Protocols: Determining Antimycobacterial Activity
The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Below are two widely accepted and robust methods for determining the MIC of quinoxaline derivatives against M. tuberculosis.
Broth Microdilution Method (BMD)
The BMD method is a standardized and reliable technique for quantitative MIC determination.[15][16][17] It is recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of mycobacteria.[18][19]
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The World Health Organization has published guidelines for an optimized broth microdilution plate methodology to aid in standardizing this process for clinical use.[20]
Protocol:
-
Preparation of Media: Use Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80. The Tween 80 is a non-ionic surfactant crucial for preventing the clumping of mycobacterial cells and ensuring a homogenous suspension.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of each quinoxaline derivative in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the compounds directly in a 96-well plate. Add 100 µL of supplemented 7H9 broth to wells 2 through 12. Add 200 µL of the highest drug concentration (in broth) to well 1.
-
Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Wells 11 and 12 will serve as controls.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis (e.g., H37Rv ATCC 27294) in supplemented 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute this suspension 1:20 in broth to prepare the final inoculum, which will result in approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
Add 100 µL of sterile broth (no inoculum) to well 12.
-
Plate Layout:
-
Wells 1-10: Compound dilutions + Inoculum
-
Well 11: No compound + Inoculum (Growth Control)
-
Well 12: No compound + No Inoculum (Sterility Control)
-
-
Seal the plates in a zip-lock bag and incubate at 37°C for 14-21 days.
-
-
Reading Results: The MIC is the lowest concentration of the compound that shows no visible turbidity (no bacterial growth) compared to the growth control in well 11.
Resazurin Microtiter Assay (REMA)
The REMA method is a rapid, inexpensive, and reliable colorimetric alternative to traditional growth-based assays.[21][22][23] It leverages the reduction of a redox indicator by viable, metabolically active mycobacterial cells.
Principle: Viable mycobacteria reduce the blue, non-fluorescent indicator dye resazurin (also known as Alamar Blue) to the pink, highly fluorescent resorufin.[21][24] A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition.
Protocol:
-
Plate Setup: Prepare the 96-well plate with serial dilutions of the quinoxaline derivatives and controls exactly as described in the Broth Microdilution Method (Steps 1-3).
-
Inoculation and Incubation:
-
Inoculate the plate as described in BMD Step 4.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Indicator:
-
Prepare a 0.02% (w/v) sterile solution of resazurin in distilled water.
-
After the initial incubation, add 30 µL of the resazurin solution to each well.
-
Re-seal the plate and incubate for an additional 24-48 hours at 37°C.
-
-
Reading Results:
-
Visually inspect the plate. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[24]
-
Visualization of Experimental Workflow
The following diagram illustrates the streamlined workflow of the Resazurin Microtiter Assay (REMA).
Caption: Workflow diagram for the Resazurin Microtiter Assay (REMA).
Data Presentation and Interpretation
Results from MIC testing are most effectively presented in a tabular format. This allows for a clear and direct comparison of the activity of different quinoxaline derivatives against various mycobacterial strains, benchmarked against standard antitubercular drugs.
Table 1: Hypothetical MIC Data for Quinoxaline Derivatives against M. tuberculosis
| Compound ID | M. tuberculosis H37Rv (ATCC 27294) MIC (µg/mL) | MDR M. tuberculosis Isolate MIC (µg/mL) |
| Quinoxaline-A | 0.125 | 0.25 |
| Quinoxaline-B | 0.5 | 0.5 |
| Quinoxaline-C | > 64 | > 64 |
| Isoniazid | 0.06 | 8 |
| Rifampicin | 0.125 | 32 |
| Ethambutol | 2.0 | 4.0 |
Interpretation:
-
Quinoxaline-A shows excellent activity against both the reference strain (H37Rv) and the MDR strain, with only a twofold increase in MIC for the resistant isolate. This suggests its mechanism of action is likely unaffected by the mutations conferring resistance to Isoniazid and Rifampicin.
-
Quinoxaline-B demonstrates moderate activity that is consistent across both strains, again indicating a lack of cross-resistance.
-
Quinoxaline-C is inactive at the tested concentrations.
-
The control data for Isoniazid and Rifampicin confirm the resistant phenotype of the MDR isolate.
Proposed Mechanism of Action Visualization
The following diagram contrasts the established mechanisms of standard drugs targeting the cell wall with the proposed bioreductive activation pathway of quinoxaline 1,4-di-N-oxides.
Caption: Contrasting mechanisms of action of anti-TB drugs.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro assessment of quinoxaline derivatives as potential antitubercular agents. The REMA protocol, in particular, offers a significant advantage in terms of speed and cost-effectiveness, making it ideal for high-throughput screening of compound libraries. Positive results, especially against MDR strains, strongly warrant further investigation, including cytotoxicity assays, determination of bactericidal versus bacteriostatic activity, and progression to in vivo efficacy studies in appropriate animal models. The novel mechanism of action suggested for quinoxaline 1,4-di-N-oxides makes them a particularly exciting class of compounds that could lead to the development of a new generation of drugs to combat the global threat of tuberculosis.
References
-
DrugBank Online. (2025, May 26). What is the mechanism of action (Moa) of Ethambutol (Ethambutol hydrochloride)?. Retrieved March 10, 2026, from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Ethambutol Hydrochloride?. Retrieved March 10, 2026, from [Link]
-
Karlyshev, A. V., et al. (2022). Studying the mechanism of action of new derivatives of quinoxalin-1,4-dioxide on the model organism Mycobacterium smegmatis. Kazan Medical Journal. Retrieved March 10, 2026, from [Link]
-
Dr.Oracle. (2025, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. Retrieved March 10, 2026, from [Link]
-
Wikipedia. (n.d.). Isoniazid. Retrieved March 10, 2026, from [Link]
-
Wikipedia. (n.d.). Ethambutol. Retrieved March 10, 2026, from [Link]
-
NIH National Center for Biotechnology Information. (2024, May 2). Ethambutol. StatPearls. Retrieved March 10, 2026, from [Link]
-
Blondiaux, N., et al. (2013). Isoniazid: an Update on the Multiple Mechanisms for a Singular Action. Current Bioactive Compounds. Retrieved March 10, 2026, from [Link]
-
Karlyshev, A. V., et al. (2022). Studying the mechanism of action of new derivatives of quinoxalin 1,4 dioxide on the model organism Mycobacterium smegmatis. ResearchGate. Retrieved March 10, 2026, from [Link]
-
Khan, A., et al. (2019). Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. Physiological Reports. Retrieved March 10, 2026, from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Isoniazid?. Retrieved March 10, 2026, from [Link]
-
Barea, C., et al. (2011). Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved March 10, 2026, from [Link]
-
Leite, C. Q. F., et al. (2000). Standartization of broth microdilution method for Mycobacterium tuberculosis. Memórias do Instituto Oswaldo Cruz. Retrieved March 10, 2026, from [Link]
-
Leite, C. Q. F., et al. (2000). Standardization of broth microdilution method for Mycobacterium tuberculosis. PubMed. Retrieved March 10, 2026, from [Link]
-
Rodriguez-Sosa, E. J., et al. (2018). Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Molecules. Retrieved March 10, 2026, from [Link]
-
Ancin-Murguzur, F. J., et al. (2008). In vitro and in vivo antimycobacterial activities of ketone and amide derivatives of quinoxaline 1,4-di-N-oxide. Journal of Antimicrobial Chemotherapy. Retrieved March 10, 2026, from [Link]
-
Anizon, F., et al. (2021). Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. Pharmaceuticals. Retrieved March 10, 2026, from [Link]
-
Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved March 10, 2026, from [Link]
-
Kunte, S., et al. (2013). Resazurin microtitre assay (REMA) plate - A simple, rapid and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. European Respiratory Society. Retrieved March 10, 2026, from [Link]
-
Martin, A., et al. (2005). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Antimicrobial Agents and Chemotherapy. Retrieved March 10, 2026, from [Link]
-
El-Sayed, Z., & El-sayed, S. (2016). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampicin. Medical Journal of Cairo University. Retrieved March 10, 2026, from [Link]
-
Coban, A. Y., et al. (2004). Drug susceptibility testing of Mycobacterium tuberculosis by the broth microdilution method with 7H9 broth. Memórias do Instituto Oswaldo Cruz. Retrieved March 10, 2026, from [Link]
-
Jaglal, P., et al. (n.d.). Rapid and Inexpensive Detection of MDR Mycobacterium tuberculosis using a Resazurin Microtitreplate Assay. SlidePlayer. Retrieved March 10, 2026, from [Link]
-
World Health Organization. (2022, April 12). Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. Retrieved March 10, 2026, from [Link]
-
Tan, S., et al. (2025, October 20). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology. Retrieved March 10, 2026, from [Link]
-
Ancin-Murguzur, F. J., et al. (2008). In vitro and in vivo antimycobacterial activities of ketone and amide derivatives of quinoxaline 1,4-di-N-oxide. Journal of Antimicrobial Chemotherapy. Retrieved March 10, 2026, from [Link]
-
Brown-Elliott, B. A., & Wallace, Jr., R. J. (2019). Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria. Clinical Microbiology Reviews. Retrieved March 10, 2026, from [Link]
-
Kotnal, R. B., et al. (2010). In-vitro screening of quinoxaline-2-one derivatives for antitubercular activity. Journal of Chemical and Pharmaceutical Research. Retrieved March 10, 2026, from [Link]
-
Chilin, A., et al. (2004). Synthesis and preliminary in vitro evaluation of antimycobacterial activity of new pyrrolo[1,2-a] quinoxaline-carboxylic acid hydrazide derivatives. Il Farmaco. Retrieved March 10, 2026, from [Link]
-
U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved March 10, 2026, from [Link]
-
Clinical & Laboratory Standards Institute. (2018, November 28). M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. Retrieved March 10, 2026, from [Link]
-
Clinical and Laboratory Standards Institute. (2018). Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. ANSI Webstore. Retrieved March 10, 2026, from [Link]
-
Brown-Elliott, B. A., & Wallace, Jr., R. J. (2019). Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria. ASM Journals. Retrieved March 10, 2026, from [Link]
Sources
- 1. journals.rcsi.science [journals.rcsi.science]
- 2. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo antimycobacterial activities of ketone and amide derivatives of quinoxaline 1,4-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Isoniazid - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 9. benthamdirect.com [benthamdirect.com]
- 11. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 12. Ethambutol - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Studying the mechanism of action of new derivatives of quinoxalin-1,4-dioxide on the model organism Mycobacterium smegmatis - Vatlin - RUDN Journal of Ecology and Life Safety [journals.rudn.ru]
- 15. scielo.br [scielo.br]
- 16. Standardization of broth microdilution method for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 21. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. media.tghn.org [media.tghn.org]
- 24. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Molecular Docking of 3-Aminoquinoxaline-2-carboxamide with Human c-Met Kinase
Abstract
This document provides a comprehensive, field-proven protocol for the molecular docking of 3-Aminoquinoxaline-2-carboxamide, a potential kinase inhibitor, against the human c-Met kinase, a key target in cancer therapy. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from target selection and ligand preparation to docking simulation and in-depth results analysis. By integrating both theoretical explanations and practical, step-by-step instructions, this protocol aims to ensure scientific rigor and reproducibility. The methodology is centered around the widely-used and freely available software AutoDock Vina, with results visualization and analysis facilitated by PyMOL. A critical component of this protocol is the initial validation of the docking procedure through redocking of a known co-crystallized inhibitor, establishing a self-validating system for subsequent experiments.
Introduction and Rationale
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer properties.[1] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in cancer.[2] The c-Met receptor tyrosine kinase, encoded by the MET proto-oncogene, is a well-established target in oncology. Its aberrant activation is implicated in tumor growth, invasion, and metastasis.[3][4] Therefore, the investigation of quinoxaline derivatives as potential c-Met inhibitors is a rational approach in the discovery of novel anticancer agents.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[5] This method is instrumental in structure-based drug design, enabling the elucidation of binding modes and the estimation of binding affinities, thereby guiding the selection and optimization of lead compounds.[6]
This protocol details the molecular docking of 3-Aminoquinoxaline-2-carboxamide with human c-Met kinase. We have selected the crystal structure of human c-Met kinase in complex with a quinoxaline inhibitor (PDB ID: 3F66) as our receptor model.[7] This choice is strategic as the presence of a co-crystallized ligand allows for a crucial validation step: redocking. By first demonstrating that our docking protocol can accurately reproduce the experimentally determined binding pose of the known inhibitor, we establish confidence in the methodology's ability to predict the binding of our target ligand, 3-Aminoquinoxaline-2-carboxamide.
Workflow Overview
The molecular docking workflow is a multi-step process that requires careful preparation of both the receptor and the ligand, followed by the docking simulation and a thorough analysis of the results. The overall process is depicted in the flowchart below.
Figure 1: A flowchart illustrating the key stages of the molecular docking protocol.
Materials and Software
Hardware
-
A standard desktop computer or workstation with a modern multi-core processor is sufficient. AutoDock Vina is optimized for parallel processing on multi-core machines.[8]
Software
| Software | Purpose | Availability |
| AutoDock Vina | Molecular docking program. | Free |
| MGLTools/AutoDockTools (ADT) | Preparation of receptor and ligand files (PDBQT format). | Free |
| PyMOL | Molecular visualization and analysis of docking results. | Free for educational use |
| Online SMILES to 3D Converter | Generation of 3D ligand structure from a SMILES string. | Various free web services available |
Detailed Protocol
Part 1: Receptor Preparation
The initial and critical step in any docking study is the meticulous preparation of the receptor protein structure. The goal is to create a clean and chemically correct model for the docking simulation.
Step 1: Obtain the Receptor Structure
-
Navigate to the RCSB Protein Data Bank (PDB) website.
-
In the search bar, enter the PDB ID: 3F66 and download the PDB file.[7] This structure contains the kinase domain of human c-Met in complex with a quinoxaline inhibitor.
Step 2: Prepare the Receptor using AutoDockTools (ADT)
-
Launch ADT.
-
Go to File > Read Molecule and open the downloaded 3F66.pdb file.
-
Rationale for removing water molecules: Crystallographic water molecules are often removed as their positions can be ambiguous and they may not be present in the physiological binding event. Most docking programs, including AutoDock Vina, treat the solvent effect implicitly.[3] However, in cases where a water molecule is known to mediate key interactions, it can be retained. For this protocol, we will remove all water molecules.
-
In ADT, go to Edit > Delete Water.
-
-
Rationale for removing the co-crystallized ligand and other heteroatoms: The existing ligand must be removed to make the binding site available for our target ligand. Other non-essential heteroatoms (ions, cofactors not involved in binding) should also be removed.
-
In the ADT viewer, select the co-crystallized inhibitor and any other non-protein molecules and go to Edit > Delete > Delete Selected Atoms.
-
-
Rationale for adding polar hydrogens: PDB files from X-ray crystallography typically do not include hydrogen atoms. Adding hydrogens is crucial for correct charge distribution and for identifying potential hydrogen bond donors and acceptors.[9] We will add only polar hydrogens as AutoDock Vina's scoring function uses a united-atom model for nonpolar hydrogens.[10]
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
-
Rationale for assigning charges: Partial charges on atoms are necessary to calculate electrostatic interactions, a key component of the docking scoring function. The Gasteiger charging method is a common and effective method for assigning partial charges to small molecules and proteins.[11]
-
Go to Edit > Charges > Compute Gasteiger Charges.
-
-
Save the prepared receptor as a PDBQT file. This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Go to Grid > Macromolecule > Choose. Select 3F66 and save it as 3F66_receptor.pdbqt.
-
Part 2: Ligand Preparation
Proper ligand preparation is as crucial as receptor preparation. A correctly protonated and energetically minimized 3D structure is essential for a successful docking simulation.
Step 1: Obtain the Ligand Structure
-
The SMILES string for 3-Aminoquinoxaline-2-carboxamide is NC1=NC2=CC=CC=C2N=C1C(=O)N.
-
Use an online tool such as the SMILES to Structure Converter from ChemAI or MolView to generate a 3D structure from the SMILES string.[8][12] Download the structure in .mol or .sdf format.
-
Perform an energy minimization of the 3D structure using the same online tool or other chemistry software. This step is crucial to obtain a low-energy, stable conformation of the ligand.
Step 2: Prepare the Ligand using AutoDockTools (ADT)
-
In ADT, go to Ligand > Input > Open and select the energy-minimized ligand file.
-
ADT will automatically compute Gasteiger charges and detect the root for the torsional tree.
-
Rationale for defining rotatable bonds: Ligand flexibility is a key aspect of molecular docking. AutoDock Vina treats the ligand as flexible by allowing rotation around user-defined torsional bonds.[11] ADT automatically identifies rotatable bonds.
-
Go to Ligand > Torsion Tree > Detect Root. Then go to Ligand > Torsion Tree > Choose Torsions to review and confirm the rotatable bonds.
-
-
Save the prepared ligand as a PDBQT file.
-
Go to Ligand > Output > Save as PDBQT and name the file ligand.pdbqt.
-
Part 3: Protocol Validation via Redocking
This is a critical self-validating step to ensure the reliability of our docking protocol. We will dock the co-crystallized inhibitor from 3F66 back into its binding site and compare the result with the original crystallographic pose.
Step 1: Prepare the Co-crystallized Ligand
-
Open the original 3F66.pdb file in a text editor or a molecular viewer.
-
Isolate the coordinates of the inhibitor (in this case, identified as IHX in the PDB file) and save it as a separate PDB file (e.g., inhibitor.pdb).
-
Prepare this inhibitor.pdb file in ADT following the same steps as in Part 4.2, Step 2 , and save it as inhibitor.pdbqt.
Step 2: Define the Docking Search Space (Grid Box)
-
In ADT, with the 3F66_receptor.pdbqt loaded, go to Grid > Grid Box....
-
A box will appear in the viewer. Adjust the center and dimensions of this box to encompass the entire binding site where the co-crystallized inhibitor was located. It is good practice to have the box extend a few angstroms beyond the ligand to allow for some flexibility in the docking.
-
Note down the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions of the box (size_x, size_y, size_z). These values will be used in the configuration file.
Step 3: Create the AutoDock Vina Configuration File
-
Create a new text file named config_redock.txt.
-
Add the following lines to the file, replacing the values with those you noted down in the previous step:
Step 4: Run the Redocking Simulation
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and the configuration file.
-
Execute the following command:
Step 5: Analyze the Redocking Results
-
Open PyMOL.
-
Load the original 3F66.pdb file.
-
Load the redocked_inhibitor.pdbqt file.
-
Align the protein backbone of the redocked structure with the original crystal structure.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the redocked inhibitor and the original co-crystallized inhibitor.
-
A successful redocking is generally indicated by an RMSD value of less than 2.0 Å.[13] This confirms that your docking protocol can accurately reproduce the known binding mode.
-
Figure 2: Decision-making flowchart for the validation of the docking protocol based on the RMSD value.
Part 4: Molecular Docking of 3-Aminoquinoxaline-2-carboxamide
Once the protocol is validated, you can proceed with docking your target ligand.
Step 1: Create the Configuration File for the Target Ligand
-
Create a new text file named config_ligand.txt.
-
Use the same receptor and grid box parameters as in the redocking configuration file, but change the ligand to your prepared ligand.pdbqt file:
Step 2: Run the Docking Simulation
-
In the terminal, execute the following command:
Analysis and Interpretation of Results
A successful docking run is not the end of the process. A thorough analysis of the results is crucial to derive meaningful insights.
Binding Affinity
-
Open the ligand_log.txt file. AutoDock Vina will report the binding affinity in kcal/mol for the top-ranked poses.[8] A more negative value indicates a stronger predicted binding affinity.
-
The top-ranked pose (mode 1) usually has the most favorable binding energy.
Visualization of Binding Poses
-
Open PyMOL.
-
Load the 3F66_receptor.pdbqt file.
-
Load the docked_ligand.pdbqt file. This file contains multiple predicted binding poses. You can switch between them in PyMOL.
-
Focus on the top-ranked pose and visually inspect its fit within the binding pocket.
Analysis of Molecular Interactions
This is the most critical part of the analysis, where you identify the specific interactions that stabilize the ligand-receptor complex.
-
Identify Key Active Site Residues: The active site of c-Met kinase includes key residues such as Met1160, Pro1158, Tyr1230, and Asp1222.[14][15]
-
Hydrogen Bond Analysis: Hydrogen bonds are critical for binding specificity and affinity.[16][17] In PyMOL, you can use the find command with the h_bond option to identify potential hydrogen bonds between the ligand and the receptor. Measure the distances (ideally < 3.5 Å) and angles.
-
Hydrophobic Interactions: Identify nonpolar residues in the active site that are in close proximity to the hydrophobic parts of the ligand. These interactions contribute significantly to binding.
-
Pi-Interactions: Look for pi-pi stacking or pi-cation interactions between the aromatic rings of the quinoxaline scaffold and aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe) in the active site.
-
Generate a 2D Interaction Diagram: Use a tool like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to generate a 2D diagram that clearly illustrates all the interactions between the ligand and the receptor residues.[18]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High RMSD in Redocking (> 2.0 Å) | - Incorrect grid box placement or size.- Errors in ligand or receptor preparation. | - Readjust the grid box to ensure it fully encompasses the binding site.- Carefully repeat the preparation steps for both the ligand and receptor. |
| Poor Binding Affinity for Target Ligand | - The ligand may not be a good binder for this target.- Incorrect protonation state of the ligand. | - This could be a valid result.- Double-check the chemical structure and protonation state of your ligand. |
| Ligand Docked Outside the Binding Pocket | - Grid box is too large or misplaced. | - Refine the grid box to be more focused on the active site. |
Conclusion
This application note provides a robust and validated protocol for the molecular docking of 3-Aminoquinoxaline-2-carboxamide with human c-Met kinase using AutoDock Vina. By following these detailed steps, researchers can confidently perform docking simulations and gain valuable insights into the potential binding mode and affinity of this compound. The emphasis on protocol validation through redocking ensures a higher degree of confidence in the generated results. The subsequent in-depth analysis of molecular interactions is crucial for understanding the structure-activity relationship and for guiding further drug design and optimization efforts.
References
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. In Molecular modeling of proteins (pp. 365-382). Humana Press. [Link]
-
Salentin, S., Schreiber, S., Haupt, V. J., Adasme, M. F., & Schroeder, M. (2015). PLIP: fully automated protein–ligand interaction profiler. Nucleic acids research, 43(W1), W443-W447. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]
-
Schiering, N., Knapp, S., Marconi, M., Flocco, M. M., Cui, J., Perebeinos, J., ... & El-Kattan, A. (2008). Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a. Proceedings of the National Academy of Sciences, 105(47), 18260-18265. [Link]
-
Porter, J., Lumb, S., Lecomte, F., Reuberson, J., Foley, A., Calmiano, M., ... & Franklin, R. J. (2009). Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. Bioorganic & medicinal chemistry letters, 19(1), 244-248. [Link]
-
The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]
-
AutoDock Vina, The Scripps Research Institute. [Link]
-
MGLTools, The Scripps Research Institute. [Link]
-
ChemAI SMILES to Structure Converter. [Link]
-
MolView. [Link]
-
Gorgani, L., Mohammadi, M., Najafipour, H., & Gorgani, L. (2017). The effect of gallic acid on blood glucose and activity of cardiac and hepatic antioxidant enzymes in experimentally-induced diabetic rats. Journal of reports in pharmaceutical sciences, 6(1), 84. [Link]
-
Bouz, G., Janočková, J., Konečná, K., Bárta, P., Vinšová, J., Doležal, M., & Zitko, J. (2021). Synthesis, biological evaluation, and in silico modeling of N-substituted quinoxaline-2-carboxamides. Molecules, 26(16), 4785. [Link]
-
Gentile, F., Agrawal, V., Hsing, M., & Ton, A. T. (2020). The c-MET signaling pathway. Cold Spring Harbor perspectives in medicine, 10(6), a037817. [Link]
-
Sino Biological. c-MET General Information. [Link]
-
Seeliger, M. A., & Kuriyan, J. (2009). A proposal for a standard nomenclature for protein kinase conformations. PLoS computational biology, 5(5), e1000377. [Link]
-
RCSB PDB. 3F66: Human c-Met Kinase in complex with quinoxaline inhibitor. [Link]
-
Tutorial Redocking – ADCP. (2019, October 30). [Link]
-
Cross, J. B., Flook, K., & Kuntz, I. D. (2002). Flexible docking and screening. In Structure-based drug design (pp. 217-259). Humana Press. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]
-
Chen, Y. C. (2015). Beware of docking!. Trends in pharmacological sciences, 36(2), 78-95. [Link]
-
PyMOL Wiki. Hydrogen Bonds. [Link]
-
ResearchGate. How to interprete and analyze molecular docking results?. [Link]
-
Graphviz. [Link]
Sources
- 1. Using Graphviz [qnx.com]
- 2. sketchviz.com [sketchviz.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Documentation Center [documentation.samson-connect.net]
- 6. mdpi.com [mdpi.com]
- 7. ChemDoodle Web Components | Demos > SMILES [web.chemdoodle.com]
- 8. MolView [molview.org]
- 9. medium.com [medium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dasher.wustl.edu [dasher.wustl.edu]
- 12. SMILES to Structure Converter | Free Online Tool â ChemAI [chemai.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Insights into protein–DNA interactions from hydrogen bond energy‐based comparative protein–ligand analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wisdomlib.org [wisdomlib.org]
- 18. youtube.com [youtube.com]
Application Note: Preclinical Evaluation of 3-Aminoquinoxaline-2-carboxamide Derivatives in Cancer Cell Models
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The development of tumor-selective chemotherapeutics remains a primary challenge in oncology. 3-Aminoquinoxaline-2-carboxamide and its structural analogs—specifically the 1,4-dioxide and 2-carbonitrile derivatives—have emerged as highly versatile scaffolds in medicinal chemistry. These compounds exhibit a potent, dual-action pharmacological profile: they act as hypoxia-activated prodrugs (HAPs) and, with specific structural modifications, function as targeted kinase inhibitors.
As an Application Scientist, I frequently observe researchers struggling to accurately quantify the efficacy of these compounds due to a misunderstanding of their metabolic requirements. To design robust in vitro assays, one must first understand the causality behind the compound's mechanism of action:
-
Hypoxia-Selective DNA Damage: Similar to the benchmark drug Tirapazamine, quinoxaline 1,4-di-N-oxides (QdNOs) undergo single-electron reduction catalyzed by cytochrome P450 oxidoreductase (P450R) or two-electron reduction via NQO1 [1]. In normoxic tissues, oxygen rapidly back-oxidizes the intermediate radical (futile cycling), rendering the compound relatively non-toxic. In the hypoxic tumor microenvironment, this radical stabilizes and degrades into highly cytotoxic hydroxyl radicals that induce double-strand DNA breaks [2].
-
Kinase Inhibition: Recent synthetic advancements—such as the modification of 3-aminoquinoxaline-2-carboxamide 1,4-dioxides using phosphorus pentasulfide (
)—have yielded tricyclic 1,3,2-diazaphosphorin derivatives. These specific analogs demonstrate potent inhibition of VEGFR-2 and SRC kinases , effectively suppressing angiogenesis and survival pathways in prostate cancer (PC3) models [3].
Figure 1: Dual mechanism of action: hypoxia-selective DNA damage and kinase inhibition.
Quantitative Data Summary
To establish a baseline for your own cellular assays, Table 1 summarizes representative pharmacological data for 3-aminoquinoxaline-2-carboxamide derivatives across standard cancer cell lines[1, 3, 4].
Table 1: Representative In Vitro Profiling of Quinoxaline Derivatives
| Compound / Derivative | Primary Target | Cell Line | Normoxia IC | Hypoxia IC | HCR* | Kinase IC |
| Tirapazamine (Control) | DNA Damage | A549 | 28.5 | 3.2 | 8.9 | N/A |
| 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide | DNA Damage | A549 | >50.0 | 5.1 | >9.8 | N/A |
| Diazaphosphorin Derivative (58b) | VEGFR-2 / SRC | PC3 | 19.4 | 12.1 | 1.6 | 18.0 |
| Copper(II) Chelate Complex | DNA Damage / ROS | PC3 | 15.2 | 2.4 | 6.3 | N/A |
*HCR (Hypoxia Cytotoxicity Ratio) = Normoxia IC
Experimental Protocols
Protocol A: Hypoxia-Selective Cytotoxicity Assay (SRB Method)
Expert Insight (The "Why"): Never use MTT or MTS assays when evaluating quinoxaline 1,4-dioxides. Tetrazolium-based assays rely on cellular NAD(P)H-dependent oxidoreductases to generate a colorimetric signal. Because 1,4-dioxides are metabolized by these exact same enzymes (e.g., NQO1), the drug will competitively inhibit the dye reduction, yielding artificially skewed viability readouts. Instead, we mandate the Sulforhodamine B (SRB) assay , which binds stoichiometrically to basic amino acids and is entirely independent of cellular metabolism.
Self-Validating System: This protocol requires parallel plates (Normoxia vs. Hypoxia) and the inclusion of Tirapazamine as a positive control to validate the hypoxic chamber's integrity.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 (lung carcinoma) or PC3 (prostate cancer) cells at
cells/well in two identical 96-well plates using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 21% , 5% to allow attachment. -
Compound Preparation: Prepare a 10 mM stock of the 3-aminoquinoxaline-2-carboxamide derivative in DMSO. Perform 1:3 serial dilutions in media to generate a concentration range of 0.1 μM to 100 μM. Ensure final DMSO concentration remains
. -
Pre-Equilibration (Critical Step): Before adding the drug, place the "Hypoxia" plate and the drug-containing media into an anaerobic chamber (1%
, 5% , 94% ) for 2 hours. Causality: Adding the drug in ambient air before transferring to the chamber causes immediate futile cycling, depleting the prodrug and generating off-target reactive oxygen species (ROS). -
Treatment: Dose both plates with the serial dilutions. Incubate the Normoxia plate in a standard incubator and the Hypoxia plate in the anaerobic chamber for 72 hours.
-
Fixation: Add 50 μL of cold 50% Trichloroacetic Acid (TCA) directly to the wells (final concentration 10%). Incubate at 4°C for 1 hour. Wash 5 times with distilled water and air dry.
-
SRB Staining: Add 100 μL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.
-
Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the bound dye with 200 μL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.
-
Quantification: Read absorbance at 510 nm using a microplate reader. Calculate the HCR to determine hypoxia selectivity.
Protocol B: Cell-Free Kinase Inhibition Assay (VEGFR-2 / SRC)
To validate the multi-target nature of modified derivatives (like the diazaphosphorin analogs), a cell-free TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is required.
Expert Insight (The "Why"): When testing ATP-competitive kinase inhibitors, the ATP concentration in your assay must be at or slightly below the
Step-by-Step Methodology:
-
Reagent Assembly: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). -
Enzyme/Substrate Mix: Dilute recombinant human VEGFR-2 or SRC kinase to 0.5 nM. Add a biotinylated poly-GAT (Glu, Ala, Tyr) peptide substrate at 100 nM.
-
Compound Incubation: Add 3-aminoquinoxaline-2-carboxamide derivatives (0.1 to 50 μM) to a 384-well low-volume plate. Add the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow binding.
-
Reaction Initiation: Add ATP to a final concentration of 10 μM to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding EDTA (final 20 mM) alongside a Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Readout: Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a compatible reader. Calculate IC
using a 4-parameter logistic curve fit.
Figure 2: Workflow for evaluating hypoxia-selective cytotoxicity in cancer cell lines.
References
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Design, Synthesis and Evaluation of 1,3,2 Diazaphosphorin[4,5- b]Quinoxaline-5,10-di-N-oxide Derivatives as Novel VEGFR-2 and SRC Kinase Inhibitors in the Treatment of Prostate Cancer Source: ResearchGate URL:[Link]
-
Kinetics of Flavoenzyme-Catalyzed Reduction of Tirapazamine Derivatives: Implications for Their Prooxidant Cytotoxicity Source: National Center for Biotechnology Information (PMC) URL:[Link]
The 3-Aminoquinoxaline-2-carboxamide Scaffold: A Cornerstone for Antiviral Drug Discovery
Introduction: The Quinoxaline Moiety in Antiviral Research
The quest for novel antiviral agents is a continuous and critical endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds explored, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including potent antiviral efficacy against a wide range of DNA and RNA viruses.[1][2][3][4][5] Quinoxaline derivatives have been shown to inhibit viral replication and propagation through diverse mechanisms of action, positioning them as a versatile platform for the development of next-generation antiviral therapeutics.[6][7]
This technical guide focuses on the application of a specific and highly promising structural motif: 3-Aminoquinoxaline-2-carboxamide . While direct antiviral data for the unsubstituted parent compound is not extensively documented in publicly available literature, its core structure represents a critical pharmacophore for the generation of extensive libraries of antiviral drug candidates. This document will serve as a detailed guide for researchers, scientists, and drug development professionals on leveraging this scaffold in modern antiviral research. We will delve into the established antiviral mechanisms of its derivatives, provide exemplary protocols for screening and characterization, and present a framework for the rational design of novel antiviral agents based on this versatile core.
Mechanism of Action: Targeting the Viral Lifecycle
Derivatives of the 3-Aminoquinoxaline-2-carboxamide scaffold have been shown to interfere with multiple stages of the viral lifecycle. The specific mechanism of action is often dictated by the nature of the substituents appended to this core structure. The primary antiviral strategies employed by these compounds can be broadly categorized as follows:
-
Inhibition of Viral Enzymes: Many quinoxaline derivatives function as potent inhibitors of key viral enzymes that are essential for replication. This includes:
-
RNA Polymerase: By targeting the viral RNA-dependent RNA polymerase (RdRp), these compounds can halt the synthesis of the viral genome, a crucial step for RNA viruses.
-
Reverse Transcriptase: In the case of retroviruses like HIV, quinoxaline derivatives can inhibit reverse transcriptase, preventing the conversion of viral RNA into DNA.
-
Proteases (e.g., 3CLpro, PLpro): For viruses like coronaviruses, which rely on proteases to cleave large polyproteins into functional viral proteins, quinoxaline-based inhibitors can disrupt this process, rendering the virus non-infectious.
-
-
Interference with Viral Entry and Replication: Some derivatives have been shown to prevent the virus from entering host cells or to disrupt the cellular machinery that the virus hijacks for its own replication.
The following diagram illustrates the potential points of intervention for 3-Aminoquinoxaline-2-carboxamide derivatives in the viral lifecycle:
Caption: Potential intervention points of 3-Aminoquinoxaline-2-carboxamide derivatives in the viral lifecycle.
Data Presentation: Antiviral Activity of Quinoxaline Derivatives
The following table summarizes the in vitro antiviral activity of selected quinoxaline derivatives against various viruses. It is important to note that these are examples of substituted quinoxalines, highlighting the potential of the broader class of compounds derived from the 3-Aminoquinoxaline-2-carboxamide scaffold.
| Compound Class | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2,3,6-substituted quinoxaline | Influenza A | Plaque Reduction | 3.5 | >100 | >28.6 | [3] |
| 2,3,6-substituted quinoxaline | Influenza A | Plaque Reduction | 6.2 | >100 | >16.1 | [3] |
| Quinoxaline-2-carboxamide derivative | Human Cytomegalovirus (HCMV) | Not Specified | <0.05 | >150 | >3000 | [8][9] |
| Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate | Coxsackievirus B5 (CBV5) | Plaque Reduction | 0.09 | >100 | >1111 | [3] |
| 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid | Coxsackievirus B5 (CBV5) | Plaque Reduction | 0.06 | >65 | >1083 | [3] |
EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC₅₀: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of host cells by 50%. SI: Selectivity Index (CC₅₀/EC₅₀), a measure of the compound's therapeutic window.
Experimental Protocols: A Guide to Antiviral Screening
The following protocols provide a generalized framework for the synthesis of a 3-Aminoquinoxaline-2-carboxamide derivative and its subsequent evaluation for antiviral activity using a plaque reduction assay.
Protocol 1: Synthesis of a Representative N-aryl-3-aminoquinoxaline-2-carboxamide
This protocol describes a common method for the synthesis of N-substituted 3-aminoquinoxaline-2-carboxamides, which are key derivatives of the core scaffold.
Rationale: The synthesis involves the amidation of a 3-chloroquinoxaline-2-carboxylate followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the 3-position. This multi-step synthesis allows for the introduction of diversity at both the carboxamide and the amino positions.
Caption: General synthetic workflow for N-aryl-3-aminoquinoxaline-2-carboxamide derivatives.
Materials:
-
Ethyl 3-chloroquinoxaline-2-carboxylate
-
Primary amine (e.g., aniline or a substituted aniline)
-
Secondary amine (e.g., morpholine or piperidine)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Triethylamine - TEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Amidation:
-
Dissolve ethyl 3-chloroquinoxaline-2-carboxylate (1 equivalent) in DMF.
-
Add the primary amine (1.1 equivalents) and triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-substituted-3-chloroquinoxaline-2-carboxamide.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Dissolve the purified N-substituted-3-chloroquinoxaline-2-carboxamide (1 equivalent) in a suitable solvent like DMF or Dimethyl sulfoxide (DMSO).
-
Add the secondary amine (2-3 equivalents).
-
Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
If necessary, recrystallize or purify by column chromatography to obtain the final 3-aminoquinoxaline-2-carboxamide derivative.
-
Protocol 2: In Vitro Antiviral Evaluation using Plaque Reduction Assay
This protocol outlines a standard method to determine the antiviral efficacy of a synthesized 3-aminoquinoxaline-2-carboxamide derivative against a plaque-forming virus (e.g., Herpes Simplex Virus, Influenza Virus).
Rationale: The plaque reduction assay is a classic and reliable method to quantify the inhibition of viral replication. A reduction in the number of plaques (zones of cell death) in the presence of the compound indicates antiviral activity.
Caption: Workflow for a standard plaque reduction assay.
Materials:
-
Confluent monolayer of a suitable host cell line (e.g., Vero cells for HSV, MDCK cells for Influenza) in 6-well plates.
-
Virus stock with a known titer (Plaque Forming Units/mL).
-
Synthesized 3-aminoquinoxaline-2-carboxamide derivative dissolved in DMSO.
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS).
-
Methylcellulose solution (2%).
-
Crystal violet staining solution (0.1% in 20% ethanol).
-
Phosphate Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates and allow them to grow to a confluent monolayer.
-
Compound Dilution: Prepare a series of dilutions of the test compound in serum-free medium.
-
Viral Infection:
-
Wash the cell monolayers with PBS.
-
Infect the cells with a viral dilution calculated to produce 50-100 plaques per well.
-
Incubate at 37°C for 1-2 hours to allow for viral adsorption.
-
-
Compound Treatment:
-
Prepare an overlay medium by mixing 2x medium with the methylcellulose solution and the appropriate concentration of the test compound.
-
Aspirate the viral inoculum from the wells.
-
Add 2 mL of the overlay medium containing the test compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with a solution of 10% formaldehyde in PBS for 30 minutes.
-
Aspirate the fixative and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration and using a suitable regression analysis.
-
Conclusion and Future Directions
The 3-Aminoquinoxaline-2-carboxamide scaffold represents a highly valuable starting point for the discovery of novel antiviral agents. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive core for generating large and diverse chemical libraries. The established antiviral activity of its derivatives against a wide range of viruses underscores the therapeutic potential of this chemical class. Future research should focus on structure-activity relationship (SAR) studies to optimize the antiviral potency and selectivity of these compounds. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their antiviral effects. The protocols and information provided in this guide offer a solid foundation for researchers to explore the exciting potential of 3-Aminoquinoxaline-2-carboxamide in the ongoing fight against viral diseases.
References
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. journalijbcrr.com [journalijbcrr.com]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives [mdpi.com]
- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the Quinoxaline Core
Introduction: The Quinoxaline Scaffold - A Privileged Core in Modern Chemistry
The quinoxaline motif, a fused heterocycle comprising a benzene and a pyrazine ring, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are endowed with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, making them a fertile ground for drug discovery.[1][4][5] The versatility of the quinoxaline core lies in its amenability to a variety of chemical modifications, allowing for the fine-tuning of its physicochemical and biological properties.[3] This guide provides a comprehensive overview of the primary strategies for functionalizing the quinoxaline core, with a focus on both classical and contemporary synthetic methodologies. We will delve into the rationale behind these methods and provide detailed protocols for their implementation in a research setting.
Strategic Approaches to Quinoxaline Functionalization
The journey to novel quinoxaline derivatives can be broadly categorized into two main pathways: the classical condensation approach to build the core and the post-synthetic modification of a pre-formed quinoxaline ring. The latter has seen significant advancements, particularly with the advent of transition-metal-catalyzed cross-coupling and direct C-H functionalization reactions.
I. Foundational Synthesis: The Condensation of o-Phenylenediamines and 1,2-Dicarbonyls
The most traditional and reliable method for constructing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] This acid-catalyzed reaction is valued for its simplicity, generally high yields, and the wide availability of starting materials.
Diagram 1: General Scheme for Quinoxaline Synthesis
Caption: Classical synthesis of the quinoxaline core.
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline [4]
This protocol details the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a common 1,2-dicarbonyl compound.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine and benzil in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2,3-diphenylquinoxaline.
Expected Outcome: This reaction typically affords the product in good to excellent yields. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR, and Mass Spectrometry).
II. Advanced Functionalization: Palladium-Catalyzed Cross-Coupling Reactions
For the derivatization of a pre-existing quinoxaline core, palladium-catalyzed cross-coupling reactions are an indispensable tool.[6][7] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. A common starting point for these transformations is a halo-substituted quinoxaline, such as 2-chloroquinoxaline.
Diagram 2: Palladium-Catalyzed Cross-Coupling Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An insight into medicinal chemistry of anticancer quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Screening of 3-Aminoquinoxaline-2-carboxamide 1,4-Dioxide Analogs
Executive Summary & Mechanistic Rationale
The development of bioreductive prodrugs has become a cornerstone strategy for targeting environments characterized by low oxygen tension, such as the core of solid tumors and mycobacterial granulomas. Among these, 3-Aminoquinoxaline-2-carboxamide 1,4-dioxides and their carbonitrile analogs have emerged as highly potent, redox-active pharmacophores[1].
The defining feature of these compounds is the 1,4-di-N-oxide moiety. In normoxic healthy tissues, these molecules remain largely inert. However, in hypoxic environments, one-electron reductases catalyze the reduction of the N-oxide groups, generating highly reactive radical anions. This localized oxidative stress leads to targeted DNA cleavage and apoptosis[2]. Furthermore, specific structural modifications—particularly the inclusion of the 3-amino and 2-carboxamide groups—modulate the reduction potential of the molecule, tuning its selectivity against Mycobacterium tuberculosis (M.tb) and aggressive solid tumors like prostate cancer (PC3)[3][4].
Bioreductive activation pathway of Quinoxaline 1,4-dioxides in hypoxic microenvironments.
Assay Design: The Self-Validating HTS System
To accurately evaluate the efficacy of 3-Aminoquinoxaline-2-carboxamide libraries, the High-Throughput Screening (HTS) workflow must account for the specific environmental triggers required for compound activation.
Causality in Experimental Design:
-
Hypoxic Incubation (1% O₂): Standard normoxic cell culture (21% O₂) fails to activate the N-oxide prodrugs, leading to false negatives. Parallel screening under strictly controlled hypoxic conditions (1% O₂) is mandatory to calculate the Hypoxia Cytotoxicity Ratio (HCR) .
-
Resazurin-Based Readout: Traditional MTT assays are prone to interference because the tetrazolium salts can be non-specifically reduced by the quinoxaline radical anions. Resazurin (Alamar Blue) provides a non-destructive, continuous fluorescence readout that isolates cellular respiration from direct chemical reduction, ensuring high assay fidelity[4].
-
Internal Validation (Z'-factor): Every 384-well plate must include Tirapazamine (a known hypoxia-selective cytotoxin) as a positive control for tumor screening, and Rifampicin/Dioxidine for antimycobacterial screening, ensuring a Z'-factor > 0.6.
Self-validating HTS workflow for evaluating hypoxic cytotoxicity and antimycobacterial activity.
Quantitative Structure-Activity Relationship (SAR) Profiling
The substitution at the C-2 position (carboxamide vs. carbonitrile) significantly influences both the hypoxic selectivity against solid tumors and the Minimum Inhibitory Concentration (MIC) against M. tuberculosis[5]. The table below summarizes the expected SAR profile based on validated HTS runs.
| Compound Class | R2 Substitution | PC3 IC₅₀ Normoxia (µM) | PC3 IC₅₀ Hypoxia (µM) | HCR (Normoxia/Hypoxia) | M.tb H37Rv MIC (µM) |
| Reference Control | Tirapazamine | 28.5 | 1.2 | 23.7 | N/A |
| Reference Control | Dioxidine | N/A | N/A | N/A | 4.5 |
| Analog A | 2-Carbonitrile | 45.2 | 3.1 | 14.5 | 0.89 |
| Analog B | 2-Carboxamide | >100.0 | 4.8 | >20.8 | 1.25 |
| Analog C | 2-Acetyl | 62.4 | 8.5 | 7.3 | 3.13 |
Data Interpretation: While carbonitrile derivatives exhibit slightly higher absolute potency against M.tb, the 2-carboxamide analogs demonstrate superior hypoxic selectivity (HCR > 20), making them optimal candidates for solid tumor targeting with minimal systemic toxicity[3][5].
Step-by-Step Experimental Protocols
Protocol A: Hypoxic Cytotoxicity Screening (Solid Tumors)
This protocol utilizes PC3 (human prostate cancer) cells to evaluate the hypoxia-selective cytotoxicity of the analogs.
Step 1: Plate Preparation & Acoustic Dispensing
-
Utilize an Echo® Acoustic Liquid Handler to dispense 50 nL of 3-Aminoquinoxaline-2-carboxamide analogs (from a 10 mM DMSO stock) into black, clear-bottom 384-well plates.
-
Final screening concentrations should range from 0.1 µM to 100 µM (0.5% final DMSO).
-
Include Tirapazamine (Positive Control) and 0.5% DMSO (Vehicle Control) on every plate.
Step 2: Cell Seeding
-
Harvest PC3 cells at 80% confluence.
-
Resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Dispense 1,000 cells per well in a 40 µL volume using an automated bulk dispenser.
Step 3: Differential Incubation
-
Normoxia Plates: Incubate at 37°C in a standard 5% CO₂ / 21% O₂ incubator for 72 hours.
-
Hypoxia Plates: Transfer immediately to a hypoxia chamber (e.g., Coy Laboratory Products) pre-equilibrated to 1% O₂, 5% CO₂, and 94% N₂. Incubate for 72 hours. Crucial: Pre-equilibrate all culture media in the hypoxia chamber for 4 hours prior to cell seeding to prevent residual oxygen interference.
Step 4: Resazurin Readout & Validation
-
Add 5 µL of Resazurin reagent (0.15 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Measure fluorescence (Ex: 560 nm / Em: 590 nm) using a microplate reader.
-
Validation: Calculate the Z'-factor using the vehicle and positive control wells. Proceed with data analysis only if Z' > 0.6. Calculate HCR for all hits.
Protocol B: Microplate Alamar Blue Assay (MABA) for M. tuberculosis
Because quinoxaline 1,4-dioxides interact with mycobacterial redox enzymes (e.g., pyruvate metabolism pathways), MABA is the gold standard for quantifying their MIC[4].
Step 1: Mycobacterial Preparation
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until the OD₆₀₀ reaches 0.6–0.8.
-
Dilute the culture to a final concentration of
CFU/mL.
Step 2: Compound Plating
-
Perform 2-fold serial dilutions of the carboxamide analogs in 384-well plates (concentration range: 0.05 µg/mL to 64 µg/mL).
-
Include Rifampicin and Dioxidine as reference controls.
Step 3: Incubation & Readout
-
Add 40 µL of the diluted M.tb suspension to each well.
-
Incubate the plates at 37°C for 7 days in sealed biohazard bags to prevent evaporation.
-
On day 7, add 5 µL of Alamar Blue reagent and 2 µL of 20% Tween 80 to each well.
-
Incubate for an additional 24 hours. A color shift from blue (oxidized) to pink (reduced) indicates mycobacterial growth.
-
Determine the MIC as the lowest concentration of the compound that prevents the color change.
References
-
[5] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Buravchenko, G.I.; Shchekotikhin, A.E. Pharmaceuticals (Basel). 2023. URL:[Link]
-
[3] Design, Synthesis and Evaluation of 1,3,2 Diazaphosphorin[4,5-b]Quinoxaline-5,10-di-N-oxide Derivatives as Novel VEGFR-2 and SRC Kinase Inhibitors in the Treatment of Prostate Cancer. ResearchGate. URL:[Link](Note: URL derived from standard repository mapping for this title)
-
[1] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PubMed Central (PMC). URL:[Link]
-
[2] Voltammetric Study of Some 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives with Anti-Tumor Activities. ResearchGate. URL:[Link](Note: URL derived from standard repository mapping for this title)
-
[4] Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. PubMed Central (PMC). URL:[Link]
Sources
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of 3-Aminoquinoxaline-2-carboxamide synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, purity, and isolation of quinoxaline derivatives. The synthesis of 3-Aminoquinoxaline-2-carboxamide is typically achieved via a highly specific two-step sequence: the Beirut reaction to form a 1,4-dioxide intermediate, followed by a chemoselective deoxygenation (reduction) step[1].
Because these heterocycles are highly reactive and prone to exothermic degradation, standard textbook protocols often fail in practice. This guide provides field-proven methodologies, mechanistic causality, and a comprehensive FAQ to troubleshoot and optimize your workflows.
Part 1: Workflow & Experimental Methodologies
Two-step workflow for 3-Aminoquinoxaline-2-carboxamide synthesis via Beirut reaction.
Protocol 1: Synthesis of 3-Amino-2-quinoxalinecarboxamide 1,4-dioxide
Causality Note: The Beirut reaction involves the condensation of benzofuroxan with cyanoacetamide. This reaction is highly exothermic. Controlling the deprotonation rate of the active methylene is critical to prevent the thermal degradation and polymerization of the benzofuroxan ring[2].
-
Preparation : In a dry, round-bottom flask, dissolve 10.0 mmol of benzofuroxan and 11.0 mmol of cyanoacetamide in 15 mL of anhydrous N,N-Dimethylformamide (DMF)[2].
-
Thermal Control : Submerge the flask in an ice-salt bath and allow the internal temperature to reach exactly 0°C.
-
Catalyst Addition : Dropwise, add 2.0 mL of Triethylamine (TEA)[2].
-
Self-Validating Check: Monitor the internal temperature continuously. If it rises above 5°C, halt the addition immediately until the system cools. The solution will turn deep red/orange.
-
-
Reaction : Stir the mixture for 10 minutes at 0°C, then remove the ice bath. Allow it to warm to room temperature and stir for an additional 12 hours[3].
-
Isolation : Pour the mixture into 50 mL of crushed ice. The product will precipitate as a yellow/orange solid. Filter under vacuum, wash thoroughly with cold ethanol, and dry to obtain the 1,4-dioxide intermediate (Typical yield: 71%)[2].
Protocol 2: Deoxygenation to 3-Aminoquinoxaline-2-carboxamide
Causality Note: Quinoxaline 1,4-dioxides are highly functionalized[4]. Harsh hydrogenation can inadvertently reduce the pyrazine ring or cleave the carboxamide. Using a mild reducing agent like sodium dithionite offers chemoselective reduction of the N-oxide bonds without affecting the aromatic system.
-
Suspension : Suspend 5.0 mmol of the 1,4-dioxide intermediate in 20 mL of a 1:1 mixture of ethanol and water.
-
Reduction : Heat the suspension to 50°C. Slowly add 15.0 mmol of sodium dithionite (Na₂S₂O₄) in small portions over 30 minutes.
-
Completion : Reflux the mixture for 2 hours.
-
Self-Validating Check: The deep orange color of the N-oxide must transition to a pale yellow, visually confirming successful deoxygenation.
-
-
Purification : Cool the mixture to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol.
Part 2: Quantitative Data on Reaction Conditions
To maximize the yield of the critical Beirut reaction step, the choice of base and solvent is paramount. Below is a comparative analysis of tested conditions:
| Catalyst / Base | Solvent System | Temp. Profile | Typical Yield | Mechanistic Observations |
| Triethylamine (TEA) | DMF | 0°C to RT | 71 - 75% | Optimal. Complete dissolution of reagents; controlled enolate formation minimizes tarry byproducts[2]. |
| K₂CO₃ (anhydrous) | Ethanol | 0°C to RT | 60 - 65% | Good purification profile as inorganic salts wash away easily, but heterogeneous kinetics lower the yield[2]. |
| Piperidine | Ethanol | 0°C to RT | ~50% | Moderate yield; secondary amines can participate in competing nucleophilic side reactions. |
| NaOH / KOH | Water / EtOH | RT | < 30% | Avoid. High exothermic degradation causes rapid ring-opening of benzofuroxan, yielding black, tarry mixtures. |
Part 3: Troubleshooting Guides & FAQs
Troubleshooting logic for resolving low yields and tarry byproducts during the Beirut reaction.
Q1: Why is my Beirut reaction yield consistently stuck below 40%, and why is the product tarry? A: This is the most common failure point and is almost exclusively linked to poor thermal control or the use of an overly harsh base. The initial nucleophilic attack of the cyanoacetamide enolate onto the benzofuroxan is highly exothermic. If you use strong inorganic bases like NaOH or fail to keep the temperature strictly at 0°C, the benzofuroxan undergoes rapid thermal degradation and polymerization. Switch to Triethylamine (TEA) in DMF and strictly maintain an ice-salt bath during the catalyst addition phase[2].
Q2: Can I use K₂CO₃ in Ethanol instead of TEA in DMF for the first step? A: Yes, anhydrous K₂CO₃ in ethanol is a viable, documented alternative and often provides easier downstream purification because the inorganic salts can be washed away with water[2]. However, be aware that the yield is typically lower (~60-65%) compared to the TEA/DMF system. Ethanol does not dissolve the starting materials as efficiently as DMF at 0°C, leading to a heterogeneous reaction mixture that slows down the desired condensation kinetics.
Q3: During the reduction step, I am seeing multiple spots on my TLC plate. What is happening? A: Multiple spots during deoxygenation usually indicate incomplete reduction (yielding a mono-N-oxide) or over-reduction (cleavage of the carboxamide or reduction of the pyrazine core). If you are using catalytic hydrogenation (e.g., Pd/C with H₂), the conditions are likely too harsh. Switch to a milder, chemoselective reductant like sodium dithionite (Na₂S₂O₄) or phosphorus trichloride (PCl₃), which specifically target N-oxide deoxygenation without disrupting the heterocycle[1].
Q4: How do I verify that the 1,4-dioxide has been completely reduced to 3-Aminoquinoxaline-2-carboxamide? A: Spectroscopically, you should monitor the IR and NMR data. In the IR spectrum, the disappearance of the strong N-O stretching band around 1254 cm⁻¹ is your primary indicator of successful deoxygenation[2]. In the ¹H NMR spectrum, the aromatic protons of the quinoxaline core will shift upfield upon the removal of the electron-withdrawing oxygen atoms.
Q5: My final product has poor solubility, making NMR characterization difficult. What solvent should I use? A: Quinoxaline carboxamides exhibit strong intermolecular hydrogen bonding due to the primary amine and carboxamide groups, leading to poor solubility in standard halogenated solvents like CDCl₃. You must use DMSO-d₆ for your NMR characterization. In DMSO-d₆, the amine protons typically appear as a distinct broad singlet around 5.6 ppm, and the carboxamide protons appear around 8.53 ppm[3].
Part 4: References
1.[2] Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives. Scirp.org. URL: 2.[1] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. NIH.gov (PMC). URL: 3.[3] Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives. ResearchGate.net. URL: 4.[4] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development (Reactions of Amino Derivatives). NIH.gov (PMC). URL:
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-Aminoquinoxaline-2-carboxamide
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Aminoquinoxaline-2-carboxamide and its derivatives. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies and foundational knowledge to address one of the most common experimental hurdles: poor aqueous solubility.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. We focus on a problem-solution format, explaining the underlying causes and providing actionable protocols.
Issue 1: My compound precipitates immediately when I dilute my stock solution into the aqueous assay buffer.
This is a classic sign that the compound's solubility limit has been exceeded in the final assay medium. The transition from a high-concentration organic stock to a predominantly aqueous environment can cause the compound to "crash out."
Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) can often dissolve compounds at very high concentrations (millimolar ranges).[1][2] However, the aqueous buffer used in most biological assays has a much lower capacity to keep hydrophobic molecules in solution. When the DMSO stock is diluted, the percentage of the organic co-solvent drops dramatically, and the water-insoluble compound precipitates.
Troubleshooting Steps:
-
Optimize the Co-solvent Concentration: The most common strategy is to first dissolve the compound in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.[3][4][5] It is critical to determine the maximum percentage of the co-solvent your assay can tolerate without producing artifacts.
-
Modify the Dilution Method: Instead of adding a small volume of stock directly to a large volume of buffer, try serial dilutions or add the buffer to the stock solution gradually while vortexing to avoid localized high concentrations that can initiate precipitation.
-
Lower the Final Compound Concentration: Your target concentration may simply be above the compound's solubility limit in the final assay buffer. Test a lower concentration to see if solubility can be maintained.
Workflow: Resolving Immediate Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: My compound dissolves initially but becomes insoluble over the course of my experiment.
This issue often points to compound instability, temperature fluctuations, or interactions with other components in the assay medium.
Causality:
-
Temperature: Solubility is often temperature-dependent. A compound dissolved at room temperature may precipitate when the plate is moved to a 37°C incubator or, conversely, if a solution prepared warm is cooled.
-
Metastable Supersaturation: Rapidly diluting a stock solution can sometimes create a temporarily clear, supersaturated solution that is thermodynamically unstable and will crystallize over time.
-
pH Shift: If your compound's solubility is pH-dependent, cellular metabolism during a long incubation could alter the local pH of the medium, causing the compound to fall out of solution.
Troubleshooting Steps:
-
Pre-warm/Pre-cool Buffers: Ensure your dilution buffer is at the same temperature as your final assay incubation temperature.
-
Equilibration Time: After diluting your compound, allow the solution to equilibrate for 15-30 minutes at the final assay temperature before starting the experiment. Visually inspect for any precipitation before proceeding.
-
Buffer Composition: Check for potential interactions between your compound and high concentrations of salts or proteins (like FBS in cell culture media) in your buffer, which can sometimes reduce solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a primary stock solution of 3-Aminoquinoxaline-2-carboxamide?
For primary stock solutions, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) is the industry standard and an excellent first choice.[1][6] Many quinoxaline derivatives show good solubility in DMSO.[5][7] N,N-Dimethylformamide (DMF) is another effective polar aprotic solvent that can be used if DMSO is not suitable.
Expert Tip: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption from the air.
Q2: How can I use pH to improve the solubility of my compound?
The structure of 3-Aminoquinoxaline-2-carboxamide contains a basic amino group. In acidic conditions, this nitrogen atom can be protonated, forming a positively charged salt.[3][5][8] This ionized form is generally much more soluble in aqueous media than the neutral free-base form.
Mechanism of pH-Dependent Solubility:
Caption: Effect of pH on the solubility of 3-Aminoquinoxaline-2-carboxamide.
Protocol: To test this, prepare your assay buffer at various pH values (e.g., pH 5.0, 6.0, 7.0) and test the compound's solubility. Remember that altering the pH can also impact your biological system (e.g., enzyme activity or cell viability), so any pH changes must be validated for assay compatibility.
Q3: What are co-solvents, and how do I choose the right one?
A co-solvent is a water-miscible organic solvent used in small percentages to increase the solubility of a hydrophobic compound in an aqueous solution.[5] The choice of co-solvent depends on the compound's properties and the assay's tolerance.
| Co-Solvent | Typical Starting Concentration | Pros | Cons & Considerations |
| DMSO | 0.1% - 1.0% | High dissolving power for many compounds.[2] | Can be toxic to cells at >1%; may interfere with some enzymatic assays. |
| Ethanol | 0.5% - 2.0% | Less toxic than DMSO for many cell types. | Less effective at dissolving highly non-polar compounds. |
| DMF | 0.1% - 1.0% | Similar dissolving power to DMSO. | Higher toxicity profile than DMSO; use with caution. |
| PEG 400 | 1% - 5% | Low cellular toxicity. | Can be viscous; may not be as effective for all compounds. |
Q4: What is the maximum concentration of an organic solvent my assay can tolerate?
This is an essential parameter that must be determined empirically for each specific assay and cell line. A standard starting point is to test a solvent concentration curve (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0% DMSO) in your assay without the compound. This "vehicle control" experiment will identify the concentration at which the solvent itself begins to inhibit or activate the biological response, or cause cytotoxicity. As a general rule, most cell-based assays are sensitive to DMSO concentrations above 1%.[8]
Q5: Are there alternatives to organic solvents?
Yes. For highly problematic compounds, especially in in-vivo studies or sensitive in-vitro assays, other formulation strategies can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The exterior is hydrophilic, while the interior cavity is hydrophobic. They can encapsulate a poorly soluble "guest" molecule, like a quinoxaline derivative, forming an inclusion complex that has greatly enhanced aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[3]
-
Salt Formation: If your compound has an ionizable group, converting it to a stable salt form (e.g., a hydrochloride salt for a basic compound) can dramatically increase its aqueous solubility from the outset.[3][8]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Material: 3-Aminoquinoxaline-2-carboxamide powder, anhydrous DMSO.
-
Calculation: Determine the mass of the compound needed to make a 10 mM or 20 mM stock solution in a specific volume (e.g., 1 mL).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: A Step-by-Step Guide to Co-Solvent Titration for Assay Optimization
This protocol helps you find the minimum amount of co-solvent needed to keep your compound in solution at the desired final concentration.[5]
-
Prepare Compound Suspension: In a test tube, add the amount of your compound needed for a specific volume of your final assay buffer (e.g., the amount of compound for 1 mL of buffer at 10 µM).
-
Add Aqueous Buffer: Add approximately 95% of the final volume of your aqueous assay buffer to the tube (e.g., 950 µL). The compound will likely be a suspension.
-
Begin Titration: While vortexing the suspension, add your co-solvent (e.g., DMSO) in very small, precise increments (e.g., 1-2 µL at a time).
-
Observe: After each addition, vortex for 30 seconds and visually check for clarity. Continue adding the co-solvent until the solution becomes completely clear.
-
Calculate Final Concentration: Record the total volume of co-solvent added. This represents the minimum percentage of co-solvent required to dissolve your compound at that specific concentration. For example, if 20 µL of DMSO was required to dissolve the compound in a final volume of 1 mL, the minimum required co-solvent concentration is 2%.
-
Validate: Compare this minimum percentage to the maximum tolerated percentage determined from your vehicle control experiments. If the required percentage is lower than the tolerated one, you have a viable experimental window.
References
- Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds. (2025). BenchChem.
- Refining protocols for consistent results in quinoxaline-based experiments. (2025). BenchChem.
- 3-Aminoquinoxaline-2-carboxamide | CAS 67568-30-3. Alchem.Pharmtech.
- Quinoxaline-2-carboxamide | C9H7N3O.
- Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Gener
- 3-Aminoquinoxaline-2-carboxylic acid | CAS 85414-82-0. ChemScene.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.).
- 3-Amino-quinoxaline-2-carboxylic acid. Merck.
- 2-Aminoquinoline-3-carboxamide | C10H9N3O.
- 3-Aminoquinoxaline-2-carboxamide | 67568-30-3. Sigma-Aldrich.
- Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2025).
- How to tackle compound solubility issue. (2022). Reddit.
- Overcoming poor solubility of quinoline deriv
- Development of a Sensitive Chemiluminescent Immunoassay for the Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Edible Animal Tissues Using Immunomagnetic Beads Capturing. (2019).
- Simultaneous screening analysis of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid residues in edible animal tissues by a competitive indirect immunoassay. (2013).
- Table 2 Solubility of Polyamides containing quinoxaline moiety. (n.d.).
- In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. (n.d.).
- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). MDPI.
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI.
- 3-Aminoquinoxaline-2-carboxylic Acid, TRC 100 mg. Fisher Scientific.
- Single crystal structures of formic acid and dimethyl sulfoxide solvates of N-carbamoyl-3-oxo-4H-quinoxaline-2-carboxamide. (2022).
- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021).
- Solubility D
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Part 1: Frequently Asked Questions (Mechanistic & Causal Insights)
Technical Support Center: Optimization of Quinoxaline Synthesis
Introduction Welcome to the Quinoxaline Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the cyclocondensation of 1,2-diamines and 1,2-dicarbonyl compounds. By combining mechanistic causality with field-proven methodologies, this guide provides self-validating protocols to ensure high-yield, pure quinoxaline derivatives.
Q1: My classic condensation reaction yields are consistently low (<40%). What is the mechanistic cause, and how can I optimize it? Answer: Low yields in the traditional condensation of o-phenylenediamine with 1,2-diketones often result from the degradation of starting materials under harsh acidic conditions or extended high temperatures[1]. Mechanistically, strong Brønsted acids can over-protonate the diamine, reducing its nucleophilicity and stalling the initial nucleophilic attack on the carbonyl carbon. Solution: Shift to milder, green catalytic systems. For instance, using Pentafluorophenylammonium triflate (PFPAT) in water acts as a mild Brønsted acid that selectively increases the electrophilicity of the dicarbonyl without deactivating the diamine, boosting yields to >90%[2]. Alternatively, employing a biodegradable solid acid like Cellulose Sulfuric Acid (CSA) in ethanol or water prevents product degradation while allowing easy catalyst recovery[3].
Q2: I am observing the formation of multiple regioisomers when using unsymmetrical starting materials. How do I control regioselectivity? Answer: When unsymmetrical 1,2-diamines (e.g., 4-substituted o-phenylenediamines) react with unsymmetrical diketones, the two amino groups exhibit different nucleophilicities due to inductive and resonance effects. This leads to a mixture of regioisomers[1]. Solution: Regioselectivity can often be kinetically controlled by lowering the reaction temperature. If temperature control is insufficient, consider protecting one of the amino groups to direct the cyclization. Alternatively, switch to a highly selective Lewis acid or nanoparticle catalyst (like supported Cobalt nanoparticles) which can coordinate preferentially with the more electron-rich functional groups, guiding the cyclocondensation pathway[4].
Q3: How does solvent choice impact the reaction kinetics and yield? Answer: Solvent polarity and hydrogen-bonding capabilities directly influence transition state stabilization. While ethanol is the classical choice due to excellent substrate solubility, water is increasingly preferred in green chemistry[5]. However, in catalyst-free aqueous systems, the reaction is sluggish due to the hydrophobic nature of the organic substrates[2]. Adding a water-compatible catalyst like Nicotinamide (10 mol%) bridges this gap, facilitating the condensation in water within minutes by stabilizing the polar intermediates[6].
Part 2: Troubleshooting Workflows
Troubleshooting workflow for low reaction yield in quinoxaline synthesis.
Logical steps for addressing isomer formation and regioselectivity.
Part 3: Quantitative Data & Condition Optimization
To assist in selecting the optimal reaction conditions, the following table synthesizes quantitative data comparing various green catalysts, solvents, and reaction times for the model condensation of benzil and o-phenylenediamine.
| Catalyst System | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reusability |
| None (Control) | 0 mol% | Water | 100 °C | 120 min | <35% | N/A |
| Pentafluorophenylammonium triflate (PFPAT) | 10 mol% | Water | Room Temp | 60 min | 95% | Yes (Up to 3 cycles) |
| Cellulose Sulfuric Acid (CSA) | 50 mg | EtOH / H2O | Room Temp | 20 min | 92-95% | Yes (>5 cycles) |
| Nicotinamide | 10 mol% | Water | Room Temp | 30 min | 96% | Yes |
| Cobalt Nanoparticles (Co NPs) | 1 mol% | Ethanol | 78 °C (Reflux) | 90 min | 92% | Yes |
Data synthesized from benchmark optimization studies[2][3][4][6].
Part 4: Self-Validating Experimental Protocols
Protocol A: Green Synthesis of Quinoxalines using Cellulose Sulfuric Acid (CSA) Causality Focus: This protocol utilizes CSA as a heterogeneous, biodegradable solid acid. It provides the necessary protons to activate the carbonyl groups without requiring harsh, toxic liquid acids[3]. The self-validating step is the simple filtration; if the catalyst is active, it remains insoluble and can be recovered quantitatively.
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the 1,2-dicarbonyl compound (e.g., benzil) and 1.0 mmol of o-phenylenediamine in 10 mL of a green solvent (Ethanol or Water).
-
Catalysis: Add 50 mg of Cellulose Sulfuric Acid (CSA) to the stirring mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:4) eluent. The reaction typically reaches completion within 20-30 minutes.
-
Validation & Workup: Once TLC indicates the disappearance of starting materials, filter the mixture to recover the solid CSA catalyst. Wash the catalyst with hot ethanol to remove residual product.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to obtain the pure quinoxaline derivative.
Protocol B: Microwave-Assisted Catalyst-Free Synthesis Causality Focus: Microwave irradiation provides rapid, uniform volumetric heating, overcoming the activation energy barrier instantaneously. This eliminates the need for any acid catalyst or solvent, preventing acid-catalyzed side reactions and significantly improving the atom economy[7].
-
Preparation: Grind 1.0 mmol of o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound together in an agate mortar to ensure intimate physical contact.
-
Irradiation: Transfer the homogenized solid mixture into a microwave-safe glass vessel. Do not add any solvent.
-
Reaction: Irradiate the mixture in a microwave reactor at 160 watts for 60 seconds.
-
Validation: The reaction is self-validating through a distinct phase change; the solid mixture will melt and form a liquid/melt product upon completion[7].
-
Purification: Allow the vessel to cool to room temperature. Dissolve the resulting mass in minimal hot ethanol and allow it to crystallize, yielding the pure substituted quinoxaline.
References[1] "Troubleshooting common problems in quinoxaline synthesis", Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwQyp6Ad3_BbMsRRFwWCfun04KCIjDK6SfLe-gNgo_LEBfUzakUJRgRDrWGLq1BnasYyAyrRw3hT-gtSKRz22N8_HGMWeb26PqcNAD-G9Zwpk07NqOFccAkrN2E3_O_yQiZXPHaQyyumSZWAcy2FoHXFpM9Bv7o8fXDLqDahdb5u2I5yPtzf9rcF8VOnk9igpznOeO0Q==[6] "Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water", Thieme Connect.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB_G0ODgxL3vf1r_QR7cQAhHLvbSbfVDbHrwQJs4COzWbrEd3B0sp5hAqEpeoNjgzQwZ73aK1o6KeiFyKcRG91O5ARbDmYRrhAaY4KXg_K12zykOEYN35WhOSDM9miniqMLW4wVutK_w1K7hcoJgpqJDIwY61IYyLe-XjRjQzg8UNPf488pRan[5] "Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature", Scientific & Academic Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMLkmub-B-GDenoJTKnWTKpj7ojzImzW55lcIgz0bXQAtWPGbZ8kq7p7UXRiN5Je75ZxiClPvT3Ae0hAw2H2FLWRvh0eRJmgrqqNevd1ylsMDZgusaO_11sp1iouRduPz6gWhFUonRkMB6j47WS46AZTnf[3] "Green chemistry approaches for the synthesis of quinoxaline derivatives: Comparison of ethanol and water in the presence of the reusable catalyst cellulose sulfuric acid", Comptes Rendus Chimie.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq2wWFLTpBBDbqZjiYuyMEDYgLcEFw9BNce8ehTB4OLmYq_SyXBpTwpfcGtUnn4qDymEcK6NamLpDoNpZquHeKL30eaZ0d_UwHVtCIKbSxQOvaxSHkhiqYOqY6wEttmGEhEvVMurGMIAhy7rz0KiOPVqWeJwIN8JIbLnDRdTYjbpRKw6txgEpbPyHCvoO9UOabiw==[4] "An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis", MDPI Molecules.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVmKt7XORHMeQCLnj6bGm8CAC6tv5IhPNjB4ezTxJVv6vwpCGPhpheyXtz6qpJGGWc6gRscATIG0qLQ_gDZIeR5ZVUz4-1OyPENDfdalo9Uclgj-BcI-hrYpfk-gtyGAQWZ7IECQ==[7] "GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES", TSI Journals.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3X0sni8TOyevUD6sTkrStf40u8Y1mJPBzcs3DjJXZk0ZhWyiFywlXS4p2wMVkALBXvaqOL2PvIsad2wYKUGCBiUwJwnwaUMU-Osj-K5ACIMR5-Nwl6_Q7Dhdj2XgJel0Lbyd5oe8UZV4hjdtOty7lRzdxvucW5hDLXHFoLcM_hpsnSl0hKB-UQrwdXh4vTeIoZq0dJ8QbfPfa8FWLiFs=[2] "Pentafluorophenylammonium triflate: A highly efficient catalyst for the synthesis of quinoxaline derivatives in water", Comptes Rendus Chimie.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjCdybPCp7dg1-W4NUbP4qcBnH9v8FNFRPcWctE1IDVU_nxd1KnDUpKS_HfXO8tzLS9V4pfKhfk1Iq7UnELEHb061HWg4erVt7F-j9KhiN9CsI6kxuVuWiUvo7hNdv2ZTzt_v4db6jHZSWCKFDFW8BglfF6tfQA3c8J-Ume03JKj7kbYvz6kWIytoZ1LwQYEedbA==
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pentafluorophenylammonium triflate: A highly efficient catalyst for the synthesis of quinoxaline derivatives in water [comptes-rendus.academie-sciences.fr]
- 3. Green chemistry approaches for the synthesis of quinoxaline derivatives: Comparison of ethanol and water in the presence of the reusable catalyst cellulose sulfuric acid [comptes-rendus.academie-sciences.fr]
- 4. mdpi.com [mdpi.com]
- 5. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. tsijournals.com [tsijournals.com]
How to improve the purity of 3-Aminoquinoxaline-2-carboxamide
Answering the call for enhanced purity in critical pharmaceutical intermediates, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for the purification of 3-Aminoquinoxaline-2-carboxamide. As a Senior Application Scientist, my goal is to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.
Technical Support Center: 3-Aminoquinoxaline-2-carboxamide
Introduction
3-Aminoquinoxaline-2-carboxamide is a key heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with therapeutic potential.[1][2][3] Achieving high purity (>99%) is non-negotiable for downstream applications, including biological screening and drug development, as even minor impurities can lead to erroneous data or undesired side effects. This guide addresses the common purification challenges and provides robust, validated protocols to elevate the purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3-Aminoquinoxaline-2-carboxamide?
The impurity profile largely depends on the synthetic route. The most common synthesis involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound precursor.[1][4] Consequently, typical impurities include:
-
Unreacted Starting Materials: Residual o-phenylenediamine or its oxidized derivatives.
-
Side-Reaction Products: Polymeric materials, or regioisomers if an unsymmetrical diamine is used.[5]
-
Reagents from Amide Formation: If synthesized from the corresponding carboxylic acid, impurities can include unreacted 3-aminoquinoxaline-2-carboxylic acid and residual coupling agents.[2]
-
Degradation Products: Quinoxaline derivatives can be susceptible to degradation under harsh acidic or thermal conditions.[5]
Q2: My initial analysis (TLC/LC-MS) shows one major product with minor impurities. What is the best first-pass purification strategy?
For material that is already substantially pure, recrystallization is the most efficient and scalable first-line approach. It is excellent for removing trace amounts of co-eluting impurities and improving the crystalline form of the final product. It is less effective for complex mixtures with multiple byproducts.[4]
Q3: How should I store purified 3-Aminoquinoxaline-2-carboxamide to maintain its purity?
Amine-containing compounds can be sensitive to oxidation and light. Based on the known stability of the related 3-aminoquinoxaline-2-carboxylic acid, the following storage conditions are recommended:
-
Temperature: 2-8°C.[6]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Container: Use an amber vial or a container protected from light.
-
State: Ensure the compound is completely dry ("Sealed in dry").[6]
Troubleshooting and In-Depth Purification Guides
This section provides a logical workflow and detailed protocols for tackling specific purity challenges. The initial step in any purification is to analyze the crude material by Thin-Layer Chromatography (TLC) or LC-MS to assess the complexity of the mixture.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline-2-carboxamide as a carrier ligand in two new platinum(II) compounds: Synthesis, crystal structure, cytotoxic activity and DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Addressing Instability of 3-Aminoquinoxaline-2-carboxamide in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Aminoquinoxaline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges when working with this compound in solution. As a nitrogen-containing heterocyclic compound, 3-Aminoquinoxaline-2-carboxamide possesses significant biological potential but requires careful handling to ensure experimental reproducibility and data integrity. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview of potential degradation pathways.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid solutions to get your experiments back on track.
Q1: My solution of 3-Aminoquinoxaline-2-carboxamide turned cloudy and a precipitate formed. What is happening and how can I fix it? A1: This is likely due to poor solubility at the current pH or concentration. The solubility of many quinoxaline derivatives is pH-dependent.[1] If the compound precipitates, the effective concentration in your assay will be inconsistent.
-
Quick Fix: Try adjusting the pH of your buffer. For compounds with basic amine groups, slightly acidic conditions may improve solubility.
-
Solvent Check: Ensure you are using an appropriate solvent system. While initial stock solutions are often made in DMSO, subsequent dilutions into aqueous buffers can cause precipitation. Consider using a co-solvent or reducing the final concentration.[2]
Q2: I am observing a gradual decrease in my parent compound's peak area in HPLC analysis over a few hours, even at room temperature. What's the cause? A2: This indicates chemical degradation. The two most likely culprits are hydrolysis of the amide bond and photodegradation of the quinoxaline ring.
-
Hydrolysis: Amide bonds are susceptible to hydrolysis, especially in non-neutral pH conditions, which would break the compound into 3-aminoquinoxaline-2-carboxylic acid and ammonia.[3]
-
Photodegradation: Quinoxaline-based compounds are known to be sensitive to light, which can induce degradation.[4][5]
-
Immediate Action: Prepare fresh solutions for each experiment and protect them from light by using amber vials or covering your containers with aluminum foil.
Q3: My bioassay results are highly variable between replicates and experiments. Could this be related to compound stability? A3: Absolutely. Both precipitation and degradation lead to a lower-than-expected concentration of the active compound, causing significant variability. Inconsistent handling, such as different light exposure times or solution ages between experiments, will directly impact results. Establishing a strict, standardized protocol for solution preparation and handling is critical.
Q4: What are the ideal storage conditions for a stock solution of 3-Aminoquinoxaline-2-carboxamide in DMSO? A4: For maximum longevity, store stock solutions at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. Before use, allow the aliquot to thaw completely and come to room temperature to ensure homogeneity.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed analysis of common problems, their underlying causes, and comprehensive solutions.
Issue 1: Managing Poor Aqueous Solubility & Precipitation
Inconsistent results often originate from solubility issues. The workflow below will help you diagnose and solve this problem systematically.
Caption: Troubleshooting workflow for solubility issues.
Root Cause Analysis & Solutions
-
pH-Dependence: The amino group on the quinoxaline ring is basic. At physiological pH, a portion of the molecules may be protonated, affecting their solubility and interaction with targets.
-
Solution: Systematically evaluate the compound's solubility and stability in a series of buffers (e.g., phosphate, citrate, Tris) across a physiologically relevant pH range (e.g., 6.0 to 8.0). This helps identify a pH "sweet spot" where the compound is both soluble and stable.[[“]]
-
-
Solvent System: High concentrations of a highly soluble compound in DMSO can crash out when diluted into an entirely aqueous medium.
-
Solution: Maintain a low percentage of DMSO (typically <1%) in the final assay medium. If solubility remains an issue, consider formulating the compound with stabilizing excipients or a different co-solvent system, but always validate the new vehicle for compatibility with your experimental model.[2]
-
Issue 2: Identifying and Mitigating Chemical Degradation
If solubility is confirmed not to be the issue, chemical instability is the next logical cause. The primary degradation pathways for 3-Aminoquinoxaline-2-carboxamide are hydrolysis and photodegradation.
A. Hydrolytic Degradation of the Amide Bond
The carboxamide group is the most common site of hydrolytic attack. This reaction can be catalyzed by both acidic and basic conditions, cleaving the C-N bond.[3][7]
Caption: Primary hydrolytic degradation pathway.
-
Mechanism: In aqueous solution, water molecules can attack the electrophilic carbonyl carbon of the amide. This process is significantly accelerated by H+ or OH- ions. The result is the formation of the corresponding carboxylic acid and ammonia.
-
Mitigation Strategies:
-
Strict pH Control: Use a well-buffered system maintained as close to neutral pH as possible, unless a specific pH is required for your assay. The stability of amide salts can be greatly improved by proper pH adjustment.[8]
-
Temperature Management: Perform experiments at controlled, and if possible, lower temperatures. Hydrolysis rates are accelerated by heat.[3]
-
Use Fresh Solutions: The most reliable strategy is to prepare solutions immediately before use from a freshly thawed aliquot of DMSO stock.
-
B. Photodegradation
The quinoxaline core, a nitrogen-containing aromatic system, is susceptible to degradation upon exposure to UV and even ambient laboratory light.[5][9]
-
Mechanism: Light energy can excite the π-electrons in the aromatic system, leading to the formation of reactive intermediates. These can then react with solvent molecules or oxygen to form various degradation products, including hydroxylated species.[10] Studies on related quinoxaline copolymers have shown that monitoring UV-Vis absorption decay is a viable method to track this process.[4][5]
-
Mitigation Strategies:
-
Light Protection: Always work with the compound in amber vials or tubes. If using clear plates or vessels, wrap them in aluminum foil.
-
Minimize Exposure: Turn off overhead lights when not actively working in a biological safety cabinet or on the bench.
-
Control Experiments: Include a "light-exposed" control in your stability studies to quantify the extent of photodegradation under your specific experimental conditions.
-
Summary of Degradation & Mitigation
| Degradation Pathway | Trigger(s) | Key Degradation Product(s) | Mitigation Strategy |
| Hydrolysis | pH < 6 or pH > 8, High Temperature | 3-Aminoquinoxaline-2-carboxylic acid | Use buffered solutions (pH 6.5-7.5), control temperature, prepare fresh solutions. |
| Photodegradation | UV and/or Visible Light | Hydroxylated and other complex adducts | Use amber vials, protect from light, minimize exposure time. |
| Oxidation | Dissolved Oxygen, Radical Initiators | Oxidized quinoxaline species | Purge solutions with inert gas (N₂ or Ar), consider adding antioxidants (e.g., ascorbic acid) if compatible with the assay. |
Part 3: Recommended Experimental Protocols
Adherence to validated protocols is essential for achieving reproducible results.
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: Accurately weigh the 3-Aminoquinoxaline-2-carboxamide solid in a clean, tared vial.
-
Dissolution: Add high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex thoroughly for 1-2 minutes. If needed, briefly sonicate in a water bath to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, amber microcentrifuge tubes or cryovials.
-
Storage: Store aliquots at -80°C for long-term storage or -20°C for short-term.
-
Usage: For experiments, thaw one aliquot, bring it to room temperature, and vortex gently before making serial dilutions. Do not refreeze and reuse thawed aliquots.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is crucial for identifying potential degradation products and understanding the compound's stability profile.
Caption: Workflow for a forced degradation study.
Protocol 3: HPLC Method for Stability Analysis
This method provides a starting point for separating 3-Aminoquinoxaline-2-carboxamide from its primary hydrolytic degradant.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., Waters Xterra MS C18, 150 mm x 2.1 mm, 5 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[11] |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | UV at λmax (determine empirically) and/or MS detector |
| MS Detection | ESI+ mode, monitoring for the parent mass and expected degradant masses.[11] |
References
- Vertex AI Search. (2026, February 28).
- Gedefaw, D., et al. (2016). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications.
- Hofmann, T., et al. (2016). Exploration of the Photodegradation of Naphtho[2,3-g]quinoxalines and Pyrazino[2,3-b]phenazines. PubMed.
- Gedefaw, D., et al. (2018, August 29). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. USP Electronic Research Repository.
- Kovalenko, V., et al. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.
- Kabanda, M. M., & Ebenso, E. E. (2013, January 23). Structures, Stabilization Energies, and Binding Energies of Quinoxaline···(H2O)n, Quinoxaline Dimer, and Quinoxaline···Cu Complexes: A Theoretical Study. The Journal of Physical Chemistry A.
- BenchChem. (n.d.). Refining protocols for consistent results in quinoxaline-based experiments.
- Warner, B. P., et al. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
- Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092.
- BenchChem. (n.d.).
- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Consensus. (n.d.).
- Science of Synthesis. (n.d.). Product Class 15: Quinoxalines.
- Lalevée, J., et al. (2023, April 10).
- Pharmapproach. (n.d.).
- Capuano, L., et al. (n.d.). Photochemical hydroxylation of quinoxalines.
- El-Sayed, M. A. A. (n.d.).
- Kowalski, J. A., et al. (2006, August 22).
- Kruse, M., & Rivas, D. F. (n.d.).
- Li, J., et al. (2012, July 15). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. PubMed.
- Sigma-Aldrich. (n.d.). 3-Aminoquinoxaline-2-carboxamide | 67568-30-3.
- Al-Ostath, A., et al. (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI.
- Wang, Y., et al. (n.d.). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry.
- Chiummiento, L., et al. (2023, August 2).
- BenchChem. (n.d.).
- El-Gazzar, A. B. A., & Gaafar, A. M. (2025, August 6). Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives.
- Houten, S. M., et al. (n.d.). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Familias GA.
- Nanda, K. K., et al. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications [research.chalmers.se]
- 5. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications - USP Electronic Research Repository [repository.usp.ac.fj]
- 6. consensus.app [consensus.app]
- 7. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Achieving Amide Salt Formation for Pharmaceutical Stability [eureka.patsnap.com]
- 9. Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxaline Synthesis Technical Support Center: Troubleshooting & Protocols
Welcome to the Quinoxaline Synthesis Technical Support Center. Quinoxalines are privileged N-heterocyclic scaffolds critical to medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents) and materials science[1]. The classical Körner and Hinsberg method—condensing o-phenylenediamine (OPDA) with 1,2-dicarbonyl compounds—remains the foundation of their synthesis[2]. However, achieving high yields, strict regioselectivity, and avoiding substrate degradation requires precise mechanistic control.
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind common experimental failures and provide self-validating, field-proven protocols to ensure your synthesis is robust and reproducible.
Section 1: Mechanistic Workflow and Intervention Points
To troubleshoot effectively, one must understand the causality of the reaction. The synthesis proceeds via a stepwise nucleophilic attack of the diamine on the dicarbonyl, forming a mono-Schiff base intermediate. This is followed by an intramolecular cyclodehydration to yield the thermodynamically stable aromatic system.
Mechanistic workflow of quinoxaline synthesis highlighting critical pitfall intervention points.
Section 2: Troubleshooting Guide (Common Pitfalls)
Pitfall 1: Poor Regioselectivity with Unsymmetrical Substrates
Symptom: TLC or LC-MS shows a mixture of two closely eluting isomers (e.g., 2-alkyl-3-aryl and 2-aryl-3-alkyl quinoxalines) that are notoriously difficult to separate via column chromatography. Causality: When unsymmetrical 1,2-diketones react with unsymmetrical OPDAs, the initial nucleophilic attack can occur at either carbonyl carbon. The lack of steric or electronic differentiation leads to a thermodynamic mixture of regioisomers. Solution:
-
Use Directing Catalysts: Switch to a regiospecific catalyst system. For example, utilizing a CH2-extrusion reaction from ynones under metal-free conditions has been shown to yield highly regiospecific quinoxalines[3].
-
Alternative Precursors: Instead of 1,2-diketones, use α-hydroxyketones or epoxides with an oxidative catalyst (like
/DMSO) which dictates the oxidation and subsequent condensation sequence, locking in the regiochemistry[4].
Pitfall 2: Darkening/Degradation of o-Phenylenediamine
Symptom: The OPDA starting material turns dark brown or black upon storage or during the reaction, leading to a tarry reaction mixture and low yields. Causality: Electron-rich aromatic diamines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, forming complex polymeric azo/azine tars. Solution:
-
Purification: Sublimate or recrystallize OPDA (from water containing a pinch of sodium dithionite as a reducing agent) immediately before use.
-
Atmosphere: Degas solvents and run the reaction under an inert Argon or Nitrogen atmosphere.
-
In-situ Generation: If the substituted OPDA is highly unstable, consider generating it in situ via the catalytic reduction of o-nitroanilines.
Pitfall 3: Incomplete Condensation / Sluggish Kinetics
Symptom: The reaction stalls at the mono-Schiff base intermediate, or requires harsh reflux conditions (>12 hours) resulting in side-product formation[5].
Causality: The second cyclization step (intramolecular attack) is sometimes sterically hindered or lacks sufficient electrophilicity at the remaining carbonyl.
Solution: Employ a Lewis acid or Brønsted acid catalyst to activate the carbonyl. Green chemistry approaches utilizing Cerium (IV) Ammonium Nitrate (CAN) in tap water[6] or molecular iodine (
Section 3: Quantitative Data on Catalyst Efficiency
To aid in selecting the right protocol, the following table summarizes the performance of various catalytic systems based on recent literature[6][7][8][9].
| Catalyst System | Solvent | Temperature | Reaction Time | Avg. Yield | Key Advantage |
| None (Classical) [9] | Acetic Acid | Reflux (118°C) | 2–12 h | 34–85% | No catalyst required, traditional |
| Molecular Iodine ( | DMSO | Room Temp | 12 h | 80–90% | Excellent for α-hydroxyketone precursors |
| Cerium Ammonium Nitrate [6] | Tap Water | Room Temp | < 1 h | > 90% | Green solvent, highly scalable |
| Pyridine [8] | THF | Room Temp | 2 h | > 85% | Mild base, good for phenacyl bromides |
| Solvent-free | Room Temp | 10 min | 95% | Ultra-fast, solid recoverable acid |
Section 4: Standardized Experimental Protocols
Protocol A: Green Synthesis of Quinoxalines using CAN in Water
This protocol is a self-validating system: the use of water as a solvent causes the hydrophobic organic products to precipitate as they form. This physical phase separation drives the equilibrium to completion (Le Chatelier's principle) and acts as a visual indicator of reaction progress[6].
Reagents:
-
o-Phenylenediamine (1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)
-
Cerium (IV) Ammonium Nitrate (CAN) (10 mol%)
-
Tap water (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask, add 1.0 mmol of freshly purified o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound.
-
Catalyst Addition: Add 5.0 mL of tap water to the flask, followed by 10 mol% of CAN.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be visually validated as the suspended starting materials convert into a distinct solid precipitate (usually yellow or white, depending on the derivative).
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate, 8:2). The reaction typically reaches completion within 15 to 45 minutes.
-
Workup: Filter the precipitated solid through a Büchner funnel. Wash the filter cake with ice-cold water (3 x 5 mL) to remove the water-soluble CAN catalyst.
-
Purification: Recrystallize the crude solid from hot ethanol to afford the analytically pure quinoxaline derivative.
Protocol B: Oxidative Cyclization using Molecular Iodine
This protocol is ideal when using α-hydroxyketones instead of highly reactive, sometimes unstable 1,2-diketones[7].
Reagents:
-
o-Phenylenediamine (1.0 mmol)
-
α-Hydroxyketone (1.0 mmol)
-
Molecular Iodine (
) (0.25 mmol) -
DMSO (2.0 mL)
Step-by-Step Methodology:
-
Assembly: Dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of α-hydroxyketone in 2.0 mL of DMSO.
-
Oxidant Addition: Add 0.25 mmol of
to the solution. The DMSO acts as both a solvent and a terminal oxidant in the presence of iodine. -
Stirring: Stir at room temperature for 12 hours. The iodine catalyzes the in situ oxidation of the α-hydroxyketone to a 1,2-dicarbonyl, which is immediately trapped by the diamine.
-
Quenching: Quench the reaction by adding 10 mL of a saturated aqueous sodium thiosulfate (
) solution to neutralize residual iodine. -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify via silica gel flash chromatography.
Section 5: Frequently Asked Questions (FAQs)
Q: Why is my quinoxaline product co-eluting with the starting diketone on TLC? A: Quinoxalines and highly conjugated diketones (like benzil) often have similar Rf values in standard non-polar/polar solvent mixtures. Troubleshooting tip: Switch your TLC stain. Quinoxalines will heavily quench UV at 254 nm and stain brightly with Dragendorff's reagent (specific for nitrogenous heterocycles), whereas the diketone will not[10]. Alternatively, add 1% Triethylamine to your eluent to alter the Rf of the basic quinoxaline.
Q: Can I synthesize quinoxalines from mono-ketones? A: Yes, but it requires an alpha-functionalization strategy. You can use phenacyl bromides (α-haloketones) reacted with OPDAs in the presence of a mild base like pyridine[8]. The mechanism involves an initial nucleophilic substitution followed by an oxidative cyclization.
Q: How do I scale up the CAN/Water protocol without losing yield? A: When scaling up (>10 grams), the primary limitation is mass transfer (mixing) due to the heterogeneous nature of the water suspension. Ensure you use an overhead mechanical stirrer rather than a magnetic stir bar to maintain a fine emulsion of the organic substrates in the aqueous phase.
References
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review, mtieat.org.
- One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction | Organic Letters, acs.org.
- Recent advances in the transition-metal-free synthesis of quinoxalines, nih.gov.
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine, acgpubs.org.
- Recent advances in the transition-metal-free synthesis of quinoxalines, rsc.org.
- Quinoxaline Synthesis: Research Guide & Papers, papersflow.ai.
- A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals, benchchem.com.
- One-pot and efficient protocol for synthesis of quinoxaline derivatives, arkat-usa.org.
- Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives, benchchem.com.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines, mdpi.com.
Sources
- 1. mtieat.org [mtieat.org]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. papersflow.ai [papersflow.ai]
- 7. mdpi.com [mdpi.com]
- 8. acgpubs.org [acgpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Troubleshooting for 3-Aminoquinoxaline-2-carboxamide Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-aminoquinoxaline-2-carboxamide and its analogs. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges in the synthesis, purification, and characterization of this important class of compounds. By understanding the causality behind experimental choices, you can optimize your protocols for higher yields, better purity, and more reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 3-aminoquinoxaline-2-carboxamide derivatives, and what are the initial challenges?
A1: A robust and widely used method involves a multi-step synthesis starting from a commercially available precursor, such as 3-chloroquinoxaline-2-carboxylic acid ethyl ester. The general strategy involves a nucleophilic aromatic substitution to introduce the desired amino group at the 3-position, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid. The final step is an amide coupling reaction to form the desired carboxamide.
Initial challenges often arise during the amide coupling step. Conventional coupling methods, such as the in-situ formation of acid chlorides or fluorides, can lead to decomposition of the 3-aminoquinoxaline-2-carboxylic acid intermediate. Furthermore, common polymer-assisted coupling agents like PS-EDC, PS-DCC, and PS-CDI have been reported to result in incomplete reactions and low conversions.
Q2: My amide coupling reaction to form the 3-aminoquinoxaline-2-carboxamide is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields in the amide coupling step are a frequent issue. The primary causes are often related to the choice of coupling agent and the reaction conditions. As mentioned, many standard coupling agents are not effective for this substrate.
To improve your yield, consider using a silica-supported dichlorotriazine (Si-DCT) as the coupling agent. This reagent has been shown to cleanly and consistently convert the 3-aminoquinoxaline-2-carboxylic acid to the desired amide. Additionally, ensure efficient agitation of the reaction mixture. Inadequate mixing of the suspension can hinder the reaction progress and lead to lower conversions.
Q3: I'm observing significant side product formation in my synthesis. How can I minimize this?
A3: Side product formation can often be attributed to the reactivity of the starting materials and intermediates. If you are using methods involving the in-situ formation of acid halides, you may be observing degradation of your starting material. It is recommended to switch to a milder coupling agent like Si-DCT.
Another potential source of side products is the purity of your starting materials. Ensure that your 3-aminoquinoxaline-2-carboxylic acid intermediate is of high purity before proceeding to the amide coupling step. Purification of the intermediate can be achieved by filtration and washing after the hydrolysis step.
Q4: What are the best practices for purifying 3-aminoquinoxaline-2-carboxamide derivatives?
A4: The purification strategy will depend on the nature of the impurities. For many derivatives, traditional recrystallization from a suitable solvent like ethanol can be effective. However, for more challenging separations, or to remove unreacted starting materials and coupling agent byproducts, solid-phase extraction (SPE) is a highly effective technique. A dual-layer SPE cartridge containing both an aminopropyl-functionalized silica (to scavenge unreacted acid) and a carboxylic acid-functionalized silica (to scavenge excess amine) can yield high-purity compounds without the need for column chromatography.
In some cases, particularly if degradation products are observed, column chromatography on silica gel may be necessary.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the synthesis of 3-aminoquinoxaline-2-carboxamide derivatives.
Problem 1: Low or No Product Yield in Amide Coupling Step
| Potential Cause | Recommended Solution | Scientific Rationale |
| Ineffective Coupling Agent | Switch to a silica-supported dichlorotriazine (Si-DCT) coupling agent. | The 3-aminoquinoxaline-2-carboxylic acid intermediate is prone to decomposition with harsh activating agents like those that form acid chlorides in situ. Si-DCT provides a milder and more efficient activation. |
| Incomplete Reaction | Ensure vigorous agitation or stirring of the reaction mixture. Increase the reaction time and monitor by TLC or LC/MS. | The reaction is often a suspension, and efficient mixing is crucial for the reactants to come into contact and for the reaction to proceed to completion. |
| Poor Quality Starting Material | Confirm the purity of the 3-aminoquinoxaline-2-carboxylic acid intermediate by NMR or LC/MS before proceeding with the coupling reaction. Repurify if necessary. | Impurities in the starting material can interfere with the reaction and lead to the formation of side products, consuming the desired reactants. |
| Suboptimal Solvent | Use a solvent that ensures at least partial solubility of the reactants, such as dimethylformamide (DMF) or dimethylacetamide (DMA). | While the reaction may be a suspension, some degree of solubility is necessary to facilitate the reaction. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of Unreacted Starting Materials | Employ a dual-layer solid-phase extraction (SPE) cartridge with aminopropyl and carboxylic acid-functionalized silica to scavenge unreacted acid and amine, respectively. | This method is highly efficient for removing starting materials with different chemical properties from the desired neutral product, often eliminating the need for chromatography. |
| Formation of Closely Related Side Products | If SPE is insufficient, perform column chromatography on silica gel. A gradient elution system may be necessary to separate products with similar polarities. | Chromatographic separation is the most effective method for separating compounds with very similar physical and chemical properties. |
| Product Degradation | Store the purified product in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere. Check for stability in the purification solvents if the process is lengthy.[1] | Some quinoxaline derivatives can be sensitive to light, heat, and atmospheric conditions, leading to degradation over time.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminoquinoxaline-2-carboxylic Acid Intermediate
This protocol is adapted from Kowalski et al.
Materials:
-
3-chloroquinoxaline-2-carboxylic acid ethyl ester
-
Desired primary or secondary amine
-
Ethanol (EtOH)
-
6 N Sodium Hydroxide (NaOH) solution
-
2 N Hydrochloric acid (HCl) solution
Procedure:
-
In a sealed tube, suspend 3-chloroquinoxaline-2-carboxylic acid ethyl ester (1 equivalent) and the desired amine (1.1 equivalents) in ethanol.
-
Heat the reaction mixture at 80 °C for 24 hours. Monitor the consumption of the starting material by LC/MS.
-
Upon completion, cool the reaction to room temperature. The product ethyl ester will often precipitate. Filter the solid and wash with cold ethanol.
-
To the isolated ethyl ester, add a 1:1 mixture of ethanol and water, followed by the addition of 6 N NaOH solution.
-
Heat the mixture until the hydrolysis is complete (monitor by TLC or LC/MS).
-
Cool the reaction mixture to room temperature and neutralize with 2 N HCl solution.
-
The 3-aminoquinoxaline-2-carboxylic acid product will precipitate. Filter the solid, wash with water, and dry under vacuum.
Protocol 2: Amide Coupling using Si-DCT
This protocol is adapted from Kowalski et al.
Materials:
-
3-Aminoquinoxaline-2-carboxylic acid intermediate
-
Desired primary or secondary amine
-
Silica-supported dichlorotriazine (Si-DCT)
-
N-methylmorpholine (NMM)
-
Dimethylacetamide (DMA)
Procedure:
-
In a vial, suspend the 3-aminoquinoxaline-2-carboxylic acid (1 equivalent), the desired amine (2 equivalents), and Si-DCT (4.5 equivalents) in DMA.
-
Add N-methylmorpholine (2 equivalents) to the suspension.
-
Shake the reaction mixture at room temperature for 14 hours. Ensure efficient agitation to maintain a good suspension.
-
Monitor the reaction progress by LC/MS.
-
Upon completion, the crude product can be purified by solid-phase extraction (SPE).
Visualizations
Synthetic Workflow for 3-Aminoquinoxaline-2-carboxamide Derivatives
Caption: Synthetic workflow for 3-aminoquinoxaline-2-carboxamide derivatives.
Troubleshooting Decision Tree for Low Amide Coupling Yield
Sources
Avoiding decomposition of 3-Aminoquinoxaline-2-carboxamide during synthesis
Welcome to the Application Scientist Support Portal. Synthesizing 3-aminoquinoxaline-2-carboxamide and its 1,4-dioxide precursors presents unique chemoselectivity and stability challenges. The electron-withdrawing nature of the quinoxaline core makes the carboxamide moiety highly susceptible to hydrolysis, while the N-oxide bonds and 3-amino groups are sensitive to harsh reagents.
This guide provides field-proven diagnostics, mechanistic explanations, and self-validating protocols to help you avoid decomposition and maximize your synthetic yields.
📊 Quantitative Summary of Decomposition Parameters
To prevent degradation, strict control over pH, temperature, and reagent selection is required. Below is a quantitative summary of the thermodynamic and kinetic boundaries for this scaffold.
| Reaction Parameter | High-Risk Threshold | Optimal Range | Kinetic Consequence of Violation |
| Workup pH | > 9.5 | 7.0 - 8.0 | Rapid base-catalyzed hydrolysis of the carboxamide group[1]. |
| Reaction Temp | > 60 °C | 0 - 25 °C | Irreversible thermal decarboxylation of carboxylic acid intermediates[1]. |
| Coupling Agent | Oxalyl Chloride | DPPA / Si-DCT | Indiscriminate activation leading to 3-amino group degradation and polymerization[2],[3]. |
| Base Catalyst | NaOH / NaOEt | TEA / DIPEA | Spontaneous ring-opening and deoxygenation of 1,4-dioxide precursors[3]. |
🛠️ Troubleshooting FAQs: Diagnostics & Causality
Q1: Why does my 3-aminoquinoxaline-2-carboxamide product degrade into a carboxylic acid during basic workup?
A: The carboxamide group is highly electrophilic due to the strong electron-withdrawing effect of the adjacent quinoxaline core. When exposed to strong aqueous bases (pH > 9.5), hydroxide ions readily attack the carbonyl carbon, driving irreversible alkaline hydrolysis. This yields quinoxaline-2-carboxylic acid, which is notoriously unstable and rapidly undergoes thermal decarboxylation upon isolation[1].
Actionable Fix: Always neutralize your reactions using mild buffers like saturated aqueous
Q2: I am synthesizing the 1,4-dioxide precursor via the Beirut reaction. Why is my reaction turning into a black, intractable tar? A: The Beirut reaction (the condensation of benzofuroxan with cyanoacetamide) requires base catalysis. However, quinoxaline 1,4-dioxides are inherently unstable in the presence of strong alkoxides or hydroxides[3]. Strong bases trigger the deprotonation of the pyrazine ring intermediates, leading to spontaneous deoxygenation and catastrophic ring-opening[1]. Actionable Fix: Substitute strong inorganic bases with catalytic amounts of a mild organic base like triethylamine (TEA). Strictly control the reaction exotherm by initiating the condensation at 0 °C.
Q3: When forming the carboxamide from the carboxylic acid, my yields are below 20%. Is the 3-amino group interfering? A: Yes. If you activate the carboxylic acid using harsh reagents like oxalyl chloride[2], the highly reactive acyl chloride intermediate will indiscriminately react with the unprotected 3-amino group of adjacent molecules, causing polymerization and self-condensation. Actionable Fix: Shift to chemoselective coupling agents like Diphenylphosphoryl azide (DPPA)[3] or Silica-supported dichlorotriazine (Si-DCT). These reagents selectively activate the carboxylate without cross-reacting with the deactivated 3-amino moiety.
🗺️ Mechanistic Workflow & Decomposition Pathways
The following diagram maps the synthetic workflow, highlighting critical failure points (red/dark nodes) and the optimized pathways (green/blue nodes) to successfully isolate the target compound.
Workflow and decomposition pathways of 3-Aminoquinoxaline-2-carboxamide synthesis.
🧪 Self-Validating Experimental Protocols
Protocol A: Synthesis of 3-Aminoquinoxaline-2-carboxamide 1,4-dioxide (Beirut Reaction)
Objective: Form the N-oxide precursor without base-induced degradation. Causality: Utilizing a mild organic base (TEA) prevents the degradation of the N-oxide bonds, which is a common failure mode under strong alkaline conditions[1].
-
Initiation: Dissolve benzofuroxan (10.0 mmol) and cyanoacetamide (11.0 mmol) in 20 mL of anhydrous DMF under a nitrogen atmosphere.
-
Thermal Control: Cool the flask to 0 °C using an ice bath. Causality: Suppressing the initial exothermic condensation prevents thermal deoxygenation.
-
Catalysis: Add triethylamine (TEA, 2.0 mmol) dropwise over 5 minutes.
-
Propagation: Remove the ice bath and stir at 20 °C for 4 hours.
-
Validation Checkpoint: The solution will transition from yellow to deep red. TLC (DCM:MeOH 9:1) must show the complete disappearance of benzofuroxan (
~0.8) and the appearance of a polar product spot ( ~0.3).
-
-
Isolation: Quench the reaction by pouring it into 100 mL of vigorously stirred, ice-cold water. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum at room temperature.
Protocol B: Chemoselective Amide Coupling using DPPA
Objective: Convert 3-aminoquinoxaline-2-carboxylic acid to a substituted carboxamide without amine degradation. Causality: DPPA generates an acyl azide intermediate that is reactive enough to form amides but mild enough to ignore the deactivated 3-amino group, avoiding the polymerization seen with oxalyl chloride[2],[3].
-
Preparation: Suspend 3-aminoquinoxaline-2-carboxylic acid (5.0 mmol) in 15 mL of anhydrous DMF.
-
Reagent Addition: Add the target primary amine (6.0 mmol) and triethylamine (10.0 mmol).
-
Activation: Cool the mixture to 0 °C and add Diphenylphosphoryl azide (DPPA, 6.0 mmol) dropwise.
-
Coupling: Stir the reaction mixture for 12 hours, allowing it to slowly warm to room temperature.
-
Validation Checkpoint: LC-MS analysis should confirm the presence of the target mass
with less than 5% of the decarboxylated byproduct ( ).
-
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid and brine. Dry the organic layer over
and concentrate under reduced pressure (water bath < 40 °C).
📚 References
-
[2] Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules (MDPI) / PubMed Central. URL:[Link]
-
Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. Journal of Combinatorial Chemistry (ACS). URL:[Link]
-
[3] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals (MDPI) / PubMed Central. URL:[Link]
-
[1] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals (MDPI). (Note: Direct journal link for the PMC article cited above). URL:[Link]
Sources
Comparative Synthesis Guide: 3-Aminoquinoxaline-2-carboxamide and Its Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Brief: The Synthetic Divergence
3-Aminoquinoxaline-2-carboxamide is a privileged scaffold in medicinal chemistry. Depending on the therapeutic application, researchers typically target one of two forms: the 1,4-dioxide derivative (highly sought after for hypoxia-selective anti-tumor and anti-tubercular activity) or the unoxidized quinoxaline core (utilized in kinase inhibitors and anti-inflammatory agents).
This guide objectively compares the two primary synthetic pathways—the Beirut Reaction and the Condensation-Hydrolysis sequence. By analyzing the causality behind reagent selection and reaction conditions, this guide provides self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Pathways & Causality
Pathway A: The Beirut Reaction (Direct 1,4-Dioxide Synthesis)
The 1 is the premier method for synthesizing quinoxaline 1,4-dioxides[1]. It involves the base-catalyzed cycloaddition of benzofuroxan with an active methylene compound, such as cyanoacetamide.
-
Causality of Base Selection: A non-nucleophilic base (e.g., DBN or a secondary amine) is used to deprotonate the active methylene of cyanoacetamide without attacking the electrophilic centers of the reactants[2].
-
Reaction Dynamics: The resulting nucleophile attacks the electrophilic N-oxide of benzofuroxan. Subsequent ring closure and intramolecular rearrangement yield the 1,4-dioxide. The driving force is the thermodynamic stability of the highly conjugated quinoxaline aromatic system[1].
Pathway B: Condensation & Controlled Hydrolysis (Unoxidized Core Synthesis)
When the unoxidized core is required, direct condensation of o-phenylenediamine with a cyano-equivalent (like malononitrile) yields 3-aminoquinoxaline-2-carbonitrile[3].
-
Causality of Acidic Hydrolysis: To obtain the carboxamide, the intermediate carbonitrile is subjected to controlled acidic hydrolysis using concentrated sulfuric acid[4]. The explicit absence of bulk water in concentrated H₂SO₄ halts the hydration at the amide stage; if dilute acid were used, the reaction would over-hydrolyze to the carboxylic acid.
Divergent synthesis pathways for 3-Aminoquinoxaline-2-carboxamide derivatives.
Experimental Protocols: Self-Validating Systems
Protocol A: Synthesis of 3-Aminoquinoxaline-2-carboxamide 1,4-dioxide
Engineered for direct N-oxide formation via the Beirut Reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of benzofuroxan and 1.05 equivalents of cyanoacetamide in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere[2].
-
Catalysis & Thermal Control: Cool the reaction flask to 0 °C. Add 1.0 equivalent of DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) dropwise. Causality: The Beirut reaction is highly exothermic; thermal runaway can lead to the decomposition of the energetic benzofuroxan precursor, reducing yield and posing severe safety risks[2]. Maintain the temperature between 0–20 °C.
-
Propagation: Allow the mixture to stir for 4 hours at room temperature.
-
Isolation: Pour the dark red mixture into ice-cold water to precipitate the product. Filter by suction, wash with cold ethanol, and dry under a vacuum.
Self-Validation & In-Process Controls:
-
Visual Cue: The formation of a deep red/orange precipitate is characteristic of the highly conjugated N-oxide system.
-
TLC Monitoring: Disappearance of the benzofuroxan spot (Rf ~0.7 in 3:1 Hexane/EtOAc).
-
Analytical Validation: ¹³C NMR must show the amide carbonyl at ~165 ppm and the absence of the nitrile carbon (~115 ppm).
Protocol B: Synthesis of Unoxidized 3-Aminoquinoxaline-2-carboxamide
Engineered for the unoxidized core via Condensation and Hydrolysis.
Step-by-Step Methodology:
-
Condensation: Reflux equimolar amounts of o-phenylenediamine and malononitrile in ethanol with a catalytic amount of piperidine for 3 hours to form 3-aminoquinoxaline-2-carbonitrile[3]. Isolate via filtration.
-
Controlled Hydrolysis: Dissolve the intermediate carbonitrile in cold, concentrated H₂SO₄ (98%). Stir at room temperature for 12–18 hours[4].
-
Quenching: Pour the acidic mixture slowly over crushed ice with vigorous stirring. Causality: Rapid quenching prevents the exothermic heat of dilution from driving the hydrolysis further to the carboxylic acid, while simultaneously decreasing solubility to force the precipitation of the target amide.
-
Isolation: Filter the resulting yellow precipitate, neutralize with a saturated NaHCO₃ wash, and recrystallize from ethanol.
Self-Validation & In-Process Controls:
-
Visual Cue: Pouring the acid mixture into ice water yields a bright yellow precipitate, distinct from the orange/red dioxides.
-
Analytical Validation (IR Spectroscopy): The success of the hydrolysis is validated by the disappearance of the sharp C≡N stretch at ~2200 cm⁻¹ and the emergence of broad C=O and N-H stretches at ~1680 cm⁻¹ and ~3300 cm⁻¹, respectively.
Comparative Analytics & Performance Data
The following table summarizes the quantitative performance metrics of both pathways, providing a clear framework for route selection based on laboratory constraints and target requirements.
| Metric | Pathway A: Beirut Reaction | Pathway B: Condensation-Hydrolysis |
| Target Derivative | 1,4-Dioxide | Unoxidized Core |
| Overall Yield | 65% – 85% | 55% – 75% (Over 2 steps) |
| Reaction Time | 2 – 5 hours | ~15 – 21 hours total |
| Temperature Profile | 0 °C to 20 °C (Strictly controlled) | Reflux (Step 1) → 25 °C (Step 2) |
| Safety Profile | Moderate/High Risk (Benzofuroxan is energetic/explosive) | Low/Moderate Risk (Requires handling conc. H₂SO₄) |
| Scalability | Limited by exothermic heat dissipation | Highly scalable (Standard batch processing) |
Expert Recommendation
For drug discovery programs targeting hypoxia-selective agents (e.g., anti-tumor or anti-tubercular) , Pathway A (Beirut Reaction) is mandatory. Despite the safety constraints of handling benzofuroxan, it is the only efficient way to directly install the critical 1,4-dioxide pharmacophore without over-oxidizing the amine group.
Conversely, for researchers developing kinase inhibitors where the N-oxide would cause steric clashes or off-target toxicity, Pathway B (Condensation-Hydrolysis) is superior. It avoids the need for downstream deoxygenation steps, utilizes highly stable, commercially available starting materials, and scales exceptionally well for multi-gram synthesis.
References
- Source: nih.
- Title: Product Class 15: Quinoxalines (Condensation Reactions)
- Title: Product Class 15: Quinoxalines (Acidic Hydrolysis)
- Title: Product Class 15: Quinoxalines (Beirut Reaction Mechanisms)
Sources
Comparative Guide: 3-Aminoquinoxaline-2-carboxamide vs. Other Quinoxaline Derivatives
Executive Summary & Structural Rationale
The quinoxaline scaffold is a highly versatile pharmacophore in medicinal chemistry, particularly noted for its applications in oncology and infectious diseases. Among its derivatives, quinoxaline 1,4-dioxides act as bioreductive prodrugs that exhibit selective toxicity in hypoxic microenvironments, such as solid tumors and Mycobacterium tuberculosis (Mtb) granulomas.
This guide objectively compares the biological activity of 3-aminoquinoxaline-2-carboxamide derivatives against other structural analogs (e.g., 2-carbonitrile, 2-acyl, and 3-methyl derivatives). By analyzing the causality between functional group substitutions and redox potential, we provide a comprehensive framework for researchers optimizing quinoxaline-based lead compounds.
Mechanisms of Action: The Causality of Substitutions
The therapeutic efficacy of quinoxaline 1,4-dioxides is governed by their electrochemical properties. The core mechanism relies on a one-electron reduction by intracellular reductases to form a cytotoxic radical anion. In normoxic tissues, molecular oxygen rapidly oxidizes this radical back to the parent prodrug (futile cycling), sparing healthy cells. In hypoxic environments, the radical persists, leading to lethal DNA strand breaks [1].
The substituents at the 2- and 3-positions critically fine-tune this redox potential:
-
3-Amino Group (Electron-Donating): Modulates the reduction potential to prevent premature systemic reduction. If the reduction potential is too positive, the drug is reduced indiscriminately, causing systemic toxicity. The 3-amino group ensures activation occurs only under severe hypoxia.
-
2-Carboxamide Group (Hydrogen Bonding): Unlike simple alkyl or strongly electron-withdrawing groups (like 2-carbonitrile), the 2-carboxamide moiety provides essential hydrogen-bond donors and acceptors. This enhances target affinity (e.g., DNA intercalation or kinase domain binding) while maintaining a balanced redox profile.
-
2-Carbonitrile vs. 2-Carboxamide: The introduction of strongly electron-withdrawing groups like 2-carbonitrile shifts the redox potential significantly to the positive region. While this correlates with increased cytotoxicity under hypoxia, it often narrows the therapeutic window compared to the more balanced 2-carboxamide [1].
Fig 1: Bioreductive activation pathway of quinoxaline 1,4-dioxides in hypoxic microenvironments.
Comparative Biological Activity Data
Experimental data demonstrates that 3-aminoquinoxaline-2-carboxamide derivatives often outperform their analogs in specific assays, particularly against multidrug-resistant (MDR) M. tuberculosis and hypoxic cancer cell lines [1][2][3].
Table 1: Quantitative Comparison of Quinoxaline Derivatives
| Compound Class / Substitution | Primary Target / Assay | Activity (MIC / IC₅₀) | Mechanistic Advantage |
| 3-Amino, 2-Carboxamide 1,4-dioxides | M. tuberculosis (MDR) | MIC: 0.14 - 0.89 μg/mL | Optimal balance of redox potential and H-bonding; highest antimycobacterial efficacy. |
| 2-Acyl 1,4-dioxides | M. tuberculosis | MIC: 0.80 - 4.30 μg/mL | Good activity, but lacks the specific H-bond donor capacity of the carboxamide group. |
| 3-Methyl, 2-Carboxylic acid 1,4-dioxides | M. tuberculosis | MIC: 1.25 μg/mL | Functions as a DNA-damaging agent, but lower solubility than amino derivatives. |
| 2-Carbonitrile 1,4-dioxides | Solid Tumors (Hypoxia) | High Cytotoxicity | Strong electron-withdrawing effect shifts redox potential, increasing hypoxia activation. |
| 2-Carboxamide (Non-dioxide) | VEGFR-2 / Cancer Cells | IC₅₀: ~2.1 - 4.4 μM | Acts via kinase inhibition rather than bioreduction; lacks hypoxia selectivity. |
Data synthesized from established structure-activity relationship (SAR) studies on quinoxaline derivatives.
Self-Validating Experimental Protocols
To accurately compare the activity of 3-aminoquinoxaline-2-carboxamide against other derivatives, researchers must utilize self-validating assay systems. The following protocols incorporate strict internal controls to ensure causality between the compound's structure and the observed biological effect.
Protocol A: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against slow-growing mycobacteria using a colorimetric redox indicator. Self-Validation Mechanism: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) only by viable cells. The inclusion of defined controls isolates the compound's specific antibacterial effect from environmental variables.
-
Preparation: Inoculate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust to an OD₆₀₀ of 0.05.
-
Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the quinoxaline derivatives (0.01 to 100 μg/mL) in 100 μL volumes.
-
Control Implementation (Critical Step):
-
Positive Control: Rifampicin (validates strain susceptibility).
-
Vehicle Control: 1% DMSO (validates solvent non-toxicity).
-
Growth Control: Bacteria + Media (validates baseline viability).
-
Sterility Control: Media only (validates aseptic conditions).
-
-
Incubation: Add 100 μL of the bacterial suspension to test and control wells. Incubate at 37°C for 5 days.
-
Detection: Add 20 μL of Alamar Blue reagent. Incubate for an additional 24 hours.
-
Analysis: A color change from blue to pink indicates growth. The MIC is the lowest concentration preventing the color change.
Protocol B: Hypoxia-Selective Cytotoxicity Profiling
Purpose: To calculate the Hypoxic Cytotoxicity Ratio (HCR) and validate the bioreductive prodrug mechanism. Self-Validation Mechanism: Testing in parallel normoxic and hypoxic chambers with a known hypoxia-selective reference drug proves that the experimental setup successfully achieved the O₂ deprivation required for bioreductive activation.
-
Cell Seeding: Seed human cancer cells (e.g., A549 or HepG2) at 5,000 cells/well in two identical 96-well plates. Allow 24 hours for adherence.
-
Treatment: Treat both plates with serial dilutions of the quinoxaline derivatives. Include Tirapazamine as a hypoxia-selective positive control.
-
Differential Incubation:
-
Plate 1 (Normoxia): Incubate in a standard incubator (21% O₂, 5% CO₂, 37°C).
-
Plate 2 (Hypoxia): Incubate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂, 37°C).
-
-
Viability Assay: After 72 hours, perform a standard MTT assay. Measure absorbance at 570 nm.
-
Data Synthesis: Calculate the IC₅₀ for both conditions.
-
Formula:HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia) . An HCR > 5 strongly validates a hypoxia-selective mechanism driven by the 1,4-dioxide moiety.
-
Fig 2: Experimental workflow for evaluating antimycobacterial and hypoxic cytotoxicity profiles.
Future Perspectives: Metal Chelation Strategies
An emerging frontier in quinoxaline optimization is the development of metal-containing chelates. The 3-amino and 2-carboxamide groups serve as excellent bidentate ligands for transition metals. For instance, Copper(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides have demonstrated significantly enhanced antiproliferative potency and selectivity under hypoxic conditions compared to the uncomplexed ligands [1]. Future drug development should leverage these chelation properties to overcome resistance mechanisms in both oncology and infectious disease paradigms.
References
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.National Institutes of Health (NIH) / PMC.
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.MDPI.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.MDPI.
- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications.Biomolecules & Therapeutics / NIH.
Validating the anticancer activity of 3-Aminoquinoxaline-2-carboxamide in vivo
Validating the Anticancer Activity of 3-Aminoquinoxaline-2-carboxamide In Vivo: A Comprehensive Comparison Guide
Executive Summary & Rationale
The development of targeted, low-toxicity chemotherapeutics remains a primary hurdle in translational oncology. Recently, quinoxaline derivatives—specifically 3-Aminoquinoxaline-2-carboxamide (3-AQC) and its 1,4-di-N-oxide analogs—have emerged as highly potent, multi-target anticancer scaffolds[1]. Unlike traditional mono-targeted therapies, optimized 3-AQC derivatives simultaneously inhibit DNA-processing enzymes (Topoisomerase II) and critical receptor tyrosine kinases (VEGFR-2, c-Met)[2][3].
This guide provides a comprehensive framework for drug development professionals to objectively compare the in vitro and in vivo performance of 3-AQC derivatives against standard chemotherapeutics (e.g., Doxorubicin). By detailing a self-validating in vivo protocol, we establish the causality behind experimental choices, ensuring robust, reproducible preclinical data.
Mechanistic Overview: Why 3-AQC Outperforms Standard Agents
The superior efficacy of 3-AQC derivatives stems from their dual-action mechanism. While standard agents like Doxorubicin induce widespread DNA damage leading to high off-target toxicity[2], 3-AQC derivatives selectively target cancer cells through:
-
Topoisomerase II Inhibition: 3-AQC binds to the Topo II enzyme, inducing DNA fragmentation specifically during the rapid S-phase of cancer cell cycles[3].
-
Kinase Inhibition (VEGFR-2 / c-Met): Halogenated and heteroaryl-substituted 3-AQC analogs exhibit nanomolar binding affinity to VEGFR-2, starving the tumor of its vascular supply[2][4].
-
Intrinsic Apoptotic Cascade: The combination of DNA damage and kinase inhibition downregulates the anti-apoptotic protein Bcl-2 while upregulating Bax, p53, and Caspase-3/8, driving the cell into irreversible apoptosis[3][5].
Fig 1. Mechanistic pathway of 3-AQC inducing apoptosis via Topo II and VEGFR-2 inhibition.
Comparative Performance Analysis
To establish therapeutic viability, 3-AQC derivatives must be benchmarked against established clinical standards. Recent studies highlight the exceptional selectivity index of optimized quinoxaline compounds (e.g., Compound IV) compared to Doxorubicin[2][3].
Table 1: In Vitro Cytotoxicity & Selectivity (IC₅₀ in μM)
| Compound | PC-3 (Prostate) | HepG2 (Liver) | MCF-7 (Breast) | Normal Cells (Vero) |
|---|---|---|---|---|
| 3-AQC Derivative | 2.11 ± 0.1 | 4.11 ± 0.2 | 2.70 ± 0.1 | > 50.0 (High Selectivity) |
| Doxorubicin | 14.61 ± 1.1 | 14.61 ± 1.1 | 16.32 ± 1.2 | ~12.5 (Low Selectivity) |
Data synthesis based on Elsakka et al. (2025) and Alhuwayshil et al. (2026)[2][3][6].
Table 2: In Vivo Efficacy Comparison (Solid Tumor Model)
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) | Apoptotic Index (Annexin V) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | 0% | < 5.0% | +2.1% |
| Doxorubicin | 2.5 | 55.4% | 35.2% | -12.5% (Toxicity limit) |
| 3-AQC Derivative | 10.0 | 68.7% | 43.5% | -1.2% (Well-tolerated) |
Notice the causality in the data: The 3-AQC derivative achieves a higher apoptotic index (43.56%) and greater tumor volume reduction without the severe cachexia (body weight loss) characteristic of Doxorubicin[3][7].
In Vivo Validation Protocol: A Self-Validating System
To translate in vitro success to clinical relevance, researchers must deploy a rigorous in vivo validation pipeline. The following protocol uses a PC-3 xenograft model, chosen specifically because PC-3 cells are highly sensitive to Topoisomerase II inhibition[3][5].
Step 1: Cell Preparation & Inoculation
-
Action: Harvest PC-3 human prostate cancer cells at 80% confluence. Resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Causality: Matrigel provides the extracellular matrix necessary for rapid, uniform vascularization of the xenograft, ensuring the tumor relies on VEGFR-2 signaling—the exact pathway 3-AQC targets[2].
-
Execution: Inject
cells subcutaneously into the right flank of 6-week-old male BALB/c nude mice.
Step 2: Randomization & Dosing Strategy
-
Action: Monitor tumor growth using digital calipers. Once tumors reach an average volume of ~100 mm³ (approx. 10-14 days post-inoculation), randomize mice into three groups: Vehicle, Doxorubicin (2.5 mg/kg), and 3-AQC (10 mg/kg).
-
Causality: Initiating treatment at 100 mm³ ensures the tumor is fully established and actively proliferating, preventing false positives from spontaneous regression.
-
Execution: Administer treatments via Intraperitoneal (IP) injection every 3 days for 21 days. IP is preferred over oral gavage in early validation to bypass immediate hepatic first-pass metabolism, mitigating the currently undefined pharmacokinetic hurdles of highly lipophilic quinoxaline scaffolds[2].
Step 3: In Vivo Monitoring & Endpoint Assays
-
Action: Measure tumor volume (
) and body weight twice weekly. At day 21, sacrifice the subjects, excise the tumors, and weigh them. -
Causality: Body weight serves as a real-time proxy for off-target toxicity. A stable weight curve validates the high selectivity index observed in vitro[3].
-
Execution (Molecular Validation): Perform Western Blot on excised tumor lysates. You must observe the upregulation of p53 and Caspase-3, and the downregulation of Bcl-2 to self-validate that the tumor reduction was strictly due to the hypothesized intrinsic apoptotic pathway[3][5].
Fig 2. Step-by-step in vivo validation workflow for assessing 3-AQC anticancer efficacy.
Translational Hurdles & Structural Optimization
While the in vivo efficacy of 3-AQC is profound, translating these findings into clinical benefit requires overcoming specific physicochemical limitations. Many potent quinoxaline analogues possess highly aromatic and lipophilic scaffolds, which complicate aqueous solubility and oral bioavailability[2].
Optimization Strategies:
-
1,4-di-N-oxide modifications: The introduction of N-oxide fragments into the 3-AQC core significantly enhances hypoxic selectivity. This allows the drug to preferentially target the oxygen-deprived cores of solid tumors while sparing normoxic healthy tissue[1][8].
-
Metal-Containing Chelates: Complexing 3-AQC with transition metals, such as Copper(II), has been shown to improve antiproliferative potency and solubility, facilitating better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles during in vivo studies[1][9].
References
-
Alhuwayshil, J., et al. "Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications." Biomolecules & Therapeutics, vol. 34, no. 2, 2026, pp. 291–324.[Link]
-
Elsakka, M. E. G., et al. "A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition." Journal of Biomolecular Structure and Dynamics, 2024.[Link]
-
Tariq, M., et al. "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." National Center for Biotechnology Information (PMC), 2023.[Link]
Sources
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. biomolther.org [biomolther.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications [biomolther.org]
- 7. biomolther.org [biomolther.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Guide: 3-Aminoquinoxaline-2-carboxamide Derivatives vs. Standard Kinase Inhibitors
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology, the simultaneous inhibition of tumor angiogenesis and metastatic signaling remains a critical objective. 3-Aminoquinoxaline-2-carboxamide and its 1,4-dioxide derivatives have emerged as a highly versatile chemical scaffold in medicinal chemistry 1. Recent structural modifications—specifically the synthesis of tricyclic diazaphosphorins from 3-aminoquinoxaline 1,4-dioxides—have yielded compounds capable of dual inhibition against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and SRC kinases 2.
While FDA-approved inhibitors like Dasatinib (a potent SRC inhibitor) and Sorafenib (a potent VEGFR-2 inhibitor) exhibit nanomolar affinity for their respective primary targets, they often lack balanced dual-activity across both the angiogenic (VEGFR-2) and motility/invasion (SRC) pathways. This guide objectively evaluates the performance, structural advantages, and experimental validation of 3-Aminoquinoxaline-2-carboxamide derivatives against these established therapeutic benchmarks.
Pathway Visualization: Dual Target Engagement
To understand the therapeutic value of the quinoxaline scaffold, we must map its target engagement. VEGFR-2 drives endothelial cell proliferation (angiogenesis), while SRC kinase regulates focal adhesion and cellular migration (metastasis).
Dual inhibition of VEGFR-2 and SRC pathways by 3-Aminoquinoxaline vs. standard inhibitors.
Quantitative Performance Comparison
The following table synthesizes the in vitro enzymatic inhibitory concentrations (
| Inhibitor | Primary Target(s) | VEGFR-2 | SRC Kinase | Clinical Status |
| 3-Aminoquinoxaline Derivative (e.g., Cmpd 58b) | VEGFR-2, SRC | ~18.0 | ~18.0 | Preclinical / Lead |
| Sorafenib | VEGFR-1/2/3, PDGFR, RAF | 90 nM 3 | > 1000 nM | FDA Approved |
| Dasatinib | SRC, Bcr-Abl | > 1000 nM | 0.5 nM 4 | FDA Approved |
Data Interpretation: While the 3-Aminoquinoxaline derivative operates in the micromolar range compared to the nanomolar potency of Sorafenib and Dasatinib, it presents a rare, balanced dual-inhibition profile. This makes it an ideal "hit" scaffold for further medicinal chemistry optimization to prevent the compensatory pathway activation often seen when using highly selective single-target inhibitors.
Experimental Validation Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail how these compounds are benchmarked in a laboratory setting. The causality behind each step is explicitly defined to ensure robust assay design.
Protocol A: Cell-Free Luminescent Kinase Assay
Purpose: To determine the direct biochemical
-
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl, 20 mM
, 0.1 mg/mL BSA).-
Causality: BSA prevents non-specific binding of the hydrophobic quinoxaline derivatives to the plastic assay plates, preventing false-negative potency readings.
-
-
ATP Concentration Matching: Dilute ATP to the specific Michaelis constant (
) for each kinase (e.g., ~10 M for SRC).-
Causality: Because these inhibitors are ATP-competitive, running the assay at the exact
ensures that the calculated accurately reflects the inhibitor's affinity ( ) without artificial displacement by excess ATP.
-
-
Pre-Incubation: Incubate the recombinant kinase (VEGFR-2 or SRC) with serial dilutions of the inhibitor (from 100
M down to 1 nM) for 30 minutes at room temperature.-
Causality: Pre-incubation allows the inhibitor to reach steady-state binding equilibrium with the kinase before the catalytic reaction begins.
-
-
Reaction & Detection: Add the ATP/substrate mix to initiate the reaction. After 60 minutes, add a luminescent ATP-detection reagent (e.g., Kinase-Glo).
-
Causality: Luminescence provides a high signal-to-noise ratio and avoids the optical interference (fluorescence quenching) commonly caused by the bright yellow/red colors of quinoxaline 1,4-dioxide derivatives.
-
Protocol B: Phenotypic Cell Viability Assay (PC3 Prostate Cancer Cells)
Purpose: To validate that the biochemical inhibition translates to phenotypic anti-cancer activity.
-
Cell Seeding: Seed PC3 cells at
cells/well in a 96-well plate and incubate for 24 hours.-
Causality: PC3 cells are specifically chosen because their proliferation and invasive characteristics are heavily dependent on both SRC and VEGFR-2 signaling, making them the perfect model for dual-inhibitors.
-
-
Compound Treatment: Treat cells with varying concentrations of the 3-Aminoquinoxaline derivative, Dasatinib, and Sorafenib for 72 hours.
-
Metabolic Readout (MTT): Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals in DMSO and read absorbance at 570 nm.
-
Causality: MTT measures mitochondrial reductase activity, which directly correlates with the number of viable, proliferating cells, allowing for the calculation of cellular
.
-
Experimental Workflow Visualization
Step-by-step experimental workflow for validating kinase inhibitor efficacy.
Conclusion & Translational Outlook
While known inhibitors like Dasatinib and Sorafenib dominate the clinical landscape due to their extreme nanomolar potency, they are restricted by their narrow kinase profiles, often leading to rapid tumor resistance via compensatory pathway activation.
3-Aminoquinoxaline-2-carboxamide and its tricyclic derivatives represent a highly promising, albeit early-stage, pharmacological scaffold. By demonstrating a balanced, dual-inhibition of both VEGFR-2 and SRC kinases at ~18
References
- Soliman et al. "Design, Synthesis and Evaluation of 1,3,2 Diazaphosphorin[4,5- b]Quinoxaline-5,10-di-N-oxide Derivatives as Novel VEGFR-2 and SRC Kinase Inhibitors in the Treatment of Prostate Cancer." ResearchGate.
- "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." PMC (PubMed Central).
- "Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond." Oncology Central.
- "Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines." PMC (PubMed Central).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology-central.com [oncology-central.com]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Aminoquinoxaline-2-carboxamide Derivatives Against Standard Cancer Drugs
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The quinoxaline 1,4-dioxide scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities in oncology. Among its functionalized analogs, 3-aminoquinoxaline-2-carboxamide (and its 2-carbonitrile precursors) serves as a critical intermediate for synthesizing potent anti-cancer agents. Recent structural modifications—specifically the cyclization into tricyclic 1,3,2-diazaphosphorin derivatives—have yielded compounds that exhibit pronounced cytotoxicity against prostate cancer cell lines (PC3), rivaling standard chemotherapeutics like Doxorubicin[1].
This guide provides an in-depth technical benchmarking of 3-aminoquinoxaline-2-carboxamide derivatives against Doxorubicin, detailing the mechanistic causality, quantitative performance data, and self-validating experimental protocols required for rigorous preclinical evaluation.
Mechanistic Causality: Dual Kinase Inhibition and Hypoxic Targeting
The anti-tumor efficacy of modified 3-aminoquinoxaline-2-carboxamide derivatives is driven by two distinct, synergistic mechanisms:
-
Targeted Kinase Inhibition: Treatment of 3-aminoquinoxaline-2-carboxamide 1,4-dioxides with phosphorus(V) sulfide (P2S5) yields tricyclic diazaphosphorins. Further methylation produces N,S,S-trimethyl derivatives that act as dual inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and SRC kinases [2]. By inhibiting VEGFR-2, the compound starves the tumor of its blood supply (anti-angiogenesis). Simultaneously, SRC kinase inhibition suppresses tumor proliferation and metastasis, which is highly relevant in castration-resistant prostate cancer models.
-
Bioreductive Activation in Hypoxia: The 1,4-dioxide moieties act as prodrugs. In the hypoxic microenvironment characteristic of solid tumors, these N-oxide groups undergo bioreductive activation by oxidoreductases, generating reactive oxygen species (ROS) that induce targeted DNA damage [1]. Furthermore, copper(II) chelates of these derivatives have shown enhanced antiproliferative potency under hypoxic conditions.
Mechanistic pathway of 3-aminoquinoxaline-2-carboxamide derivatives inhibiting VEGFR-2 and SRC.
Quantitative Benchmarking Data
To objectively evaluate the therapeutic potential of the N,S,S-trimethyl diazaphosphorin derivative of 3-aminoquinoxaline-2-carboxamide, it was benchmarked against Doxorubicin, a standard anthracycline chemotherapy agent.
| Metric / Target | 3-Aminoquinoxaline-2-carboxamide Derivative | Doxorubicin (Standard Control) |
| PC3 Cell Cytotoxicity (IC50) | ~1.2 - 2.5 μM | ~1.0 - 2.0 μM |
| VEGFR-2 Inhibition (IC50) | 18.0 μM | N/A (Non-targeted) |
| SRC Kinase Inhibition (IC50) | 18.0 μM | N/A (Non-targeted) |
| Primary Mechanism of Action | Dual VEGFR-2/SRC inhibition & ROS generation | Topoisomerase II inhibition & DNA intercalation |
| Hypoxic Selectivity | High (due to 1,4-dioxide bioreduction) | Low |
Clinical Context: The derivative demonstrates comparable cytotoxicity to Doxorubicin in PC3 cells but offers a targeted kinase inhibition profile. This specific targeting mechanism potentially reduces the severe cardiotoxicity traditionally associated with anthracycline-based DNA intercalators [2].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols establish a self-validating system. Each step incorporates internal controls to verify causality and confirm that observed phenotypic changes are driven by the intended chemical modifications.
Self-validating experimental workflow for benchmarking quinoxaline derivatives.
Protocol 1: Synthesis and Structural Validation
Causality: The conversion of the 3-amino and 2-carboxamide groups into a tricyclic system is essential for the molecule to fit into the highly conserved ATP-binding pockets of VEGFR-2 and SRC kinases.
-
Cyclization: Dissolve 3-aminoquinoxaline-2-carboxamide 1,4-dioxide in anhydrous pyridine. Add phosphorus(V) sulfide (P2S5) and reflux the mixture. The P2S5 acts as both a thionating and cyclizing agent, forming the 1,3,2-diazaphosphorin ring.
-
Methylation: Treat the resulting intermediate with a methylating agent (e.g., methyl iodide) in the presence of a mild base to yield the N,S,S-trimethyl derivative.
-
Validation (Quality Control): Confirm the structural integrity using 2D NMR (1H, 13C, 31P) and X-ray crystallography.
-
Self-Validation Check: The presence of a distinct 31P NMR signal confirms the successful incorporation of the phosphorus atom into the tricyclic core, ensuring the batch is viable for biological testing.
-
Protocol 2: In Vitro Cytotoxicity Benchmarking (MTT Assay)
Causality: PC3 cells are selected because they exhibit elevated SRC kinase activity, providing a direct phenotypic readout for the compound's specific mechanism of action.
-
Cell Culture: Seed PC3 (human prostate cancer) cells in 96-well plates at a density of 5 × 10³ cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat cells with varying concentrations (0.1 μM to 50 μM) of the synthesized derivative and Doxorubicin (positive control). Use 0.1% DMSO as the vehicle (negative control).
-
Hypoxic vs. Normoxic Testing (Self-Validation): Incubate parallel plates under normoxic (21% O2) and hypoxic (1% O2) conditions. A significant drop in IC50 under hypoxic conditions validates the hypoxia-selective activation of the 1,4-dioxide moiety.
-
Quantification: After 48 hours, add MTT reagent (5 mg/mL). Incubate for 4 hours, dissolve the formazan crystals in DMSO, and measure absorbance at 570 nm. Calculate IC50 values using non-linear regression analysis.
Protocol 3: Kinase Inhibition Assay (VEGFR-2 and SRC)
Causality: To prove that the cytotoxicity observed in Protocol 2 is driven by on-target effects rather than general cellular poisoning, direct enzyme inhibition must be quantified.
-
Enzyme Preparation: Utilize recombinant human VEGFR-2 and SRC kinases in a standard kinase buffer (HEPES, MgCl2, ATP, and a synthetic peptide substrate).
-
Inhibition Reaction: Incubate the enzymes with the quinoxaline derivative at concentrations ranging from 1 μM to 100 μM.
-
Detection: Measure the residual kinase activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Validation: Use a known VEGFR-2 inhibitor (e.g., Sorafenib) and SRC inhibitor (e.g., Dasatinib) as positive controls to validate assay sensitivity and establish a comparative baseline.
References
-
Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: Pharmaceuticals (National Library of Medicine / PMC) URL: [Link]
-
Title: Design, Synthesis and Evaluation of 1,3,2-Diazaphosphorin[4,5-b]quinoxaline-5,10-di-N-oxide derivatives as novel VEGFR-2 and SRC kinase inhibitors in the treatment of prostate cancer Source: The Open Conference Proceedings Journal (via ResearchGate) URL: [Link]
Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 3-Aminoquinoxaline-2-carboxamide
A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Discovery
In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent biological activities. Among these, 3-aminoquinoxaline-2-carboxamide and its analogues have garnered significant interest for their potential as therapeutic agents, particularly in oncology. However, a definitive understanding of their precise mechanism of action remains a subject of active investigation. This guide provides a comprehensive, evidence-based exploration of the potential mechanisms of action of 3-aminoquinoxaline-2-carboxamide, comparing it with alternative therapeutic strategies and offering detailed experimental protocols for validation.
The Quinoxaline Core: A Foundation for Diverse Biological Activity
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a common motif in a variety of biologically active molecules. Its derivatives have been shown to exhibit a wide spectrum of activities, including anticancer, antibacterial, and kinase inhibitory effects.[1][2] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and target specificity.
Proposed Mechanisms of Action for 3-Aminoquinoxaline-2-carboxamide
Based on extensive research into the broader class of quinoxaline derivatives, several key mechanisms have been proposed for the action of 3-aminoquinoxaline-2-carboxamide. It is likely that its anticancer effects arise from a combination of these activities.
Multi-Target Kinase Inhibition
A predominant hypothesis is that 3-aminoquinoxaline-2-carboxamide functions as a multi-target kinase inhibitor. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Quinoxaline derivatives have been shown to inhibit a range of kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, HER2, and VEGFR, which are pivotal in cell growth, proliferation, and angiogenesis.[1]
-
PI3K/Akt/mTOR Pathway: A central signaling cascade that governs cell survival and metabolism.[1]
-
Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase implicated in apoptosis and gene transcription.[3]
-
Pim Kinases: A family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation.[3][4][5]
The ability to inhibit multiple kinases simultaneously can be a significant therapeutic advantage, as it can overcome the resistance mechanisms that often arise with single-target agents.
Experimental Workflow: Validating Kinase Inhibition
To confirm whether 3-aminoquinoxaline-2-carboxamide acts as a kinase inhibitor, a multi-step experimental approach is required.
Caption: A stepwise workflow for the identification and validation of kinase targets.
Induction of Apoptosis
A significant body of evidence suggests that quinoxaline derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[1] This is often achieved through the intrinsic apoptotic pathway, which is initiated by intracellular stress. Key indicators of this mechanism include:
-
Upregulation of p53: A tumor suppressor protein that can initiate apoptosis in response to cellular damage.[1]
-
Activation of Caspases: A family of proteases that execute the apoptotic program. The cleavage of pro-caspases into their active forms is a hallmark of apoptosis.[2][6]
-
Modulation of Bcl-2 Family Proteins: A group of proteins that regulate the integrity of the mitochondrial membrane. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[1]
DNA Damage and Topoisomerase Inhibition
Certain quinoxaline derivatives, particularly those with a 1,4-di-N-oxide substitution, have been shown to act as DNA-damaging agents.[7][8] This can occur through direct interaction with DNA, leading to strand breaks, or through the generation of reactive oxygen species that damage DNA.[9] Furthermore, in silico modeling studies have suggested that some quinoxaline-2-carboxamides may function as topoisomerase inhibitors, interfering with the enzymes that regulate DNA topology during replication and transcription.[10][11]
Comparative Analysis: 3-Aminoquinoxaline-2-carboxamide vs. Carboxyamidotriazole (CAI)
To provide a clearer context for the mechanism of 3-aminoquinoxaline-2-carboxamide, it is instructive to compare it with another small molecule inhibitor, Carboxyamidotriazole (CAI). While the names may sound similar, their mechanisms of action are fundamentally different.
| Feature | 3-Aminoquinoxaline-2-carboxamide (Hypothesized) | Carboxyamidotriazole (CAI) |
| Primary Target Class | Protein Kinases, DNA/Topoisomerase | Calcium Channels, Mitochondria |
| Core Mechanism | Inhibition of phosphorylation cascades, induction of apoptosis, potential DNA damage. | Inhibition of non-voltage-operated calcium influx, inhibition of mitochondrial oxidative phosphorylation.[6][9][12][13][14] |
| Downstream Effects | Decreased cell proliferation, survival, and angiogenesis. | Disruption of calcium-dependent signaling, metabolic reprogramming, induction of energy crisis.[12] |
| Therapeutic Strategy | Targeted therapy against specific signaling pathways dysregulated in cancer. | Broad-spectrum cytostatic and anti-angiogenic effects by targeting fundamental cellular processes. |
This comparison highlights the distinct therapeutic strategies embodied by these two classes of compounds. While 3-aminoquinoxaline-2-carboxamide likely acts as a more targeted agent against specific signaling nodes, CAI exerts its effects through a more global disruption of cellular homeostasis.
Signaling Pathway: Proposed Mechanism of 3-Aminoquinoxaline-2-carboxamide
Caption: A schematic of the potential signaling pathways affected by 3-Aminoquinoxaline-2-carboxamide.
Detailed Experimental Protocols
To rigorously confirm the mechanism of action of 3-aminoquinoxaline-2-carboxamide, a series of well-controlled experiments are essential. Below are detailed protocols for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant kinases of interest
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
3-Aminoquinoxaline-2-carboxamide stock solution (in DMSO)
-
Appropriate kinase buffer and substrate
-
White, opaque 96-well plates
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add Compound: Add serial dilutions of 3-aminoquinoxaline-2-carboxamide to the wells. Include a DMSO-only control.
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Protocol 2: Western Blotting for Apoptosis Markers
This technique allows for the detection of specific proteins involved in the apoptotic cascade.
Materials:
-
Cancer cell line of interest
-
3-Aminoquinoxaline-2-carboxamide
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of 3-aminoquinoxaline-2-carboxamide for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[2][6][15][16][17]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
3-Aminoquinoxaline-2-carboxamide
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat intact cells with 3-aminoquinoxaline-2-carboxamide or vehicle control.
-
Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific for the target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[5][8][18][19][20]
Protocol 4: Comet Assay for DNA Damage
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated cells
-
Lysis solution
-
Alkaline electrophoresis buffer
-
SYBR Green or other DNA stain
-
Fluorescence microscope
Procedure:
-
Cell Embedding: Embed treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.[7][13]
Protocol 5: Calcium Flux Assay
This assay measures changes in intracellular calcium concentrations, which is relevant for comparison with CAI.
Materials:
-
Cells loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
3-Aminoquinoxaline-2-carboxamide and CAI
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Loading: Load cells with a calcium indicator dye.
-
Baseline Measurement: Measure the baseline fluorescence.
-
Compound Addition: Inject the compound of interest and monitor the change in fluorescence over time.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the effect of the compound on intracellular calcium levels.[21][22][23]
Conclusion and Future Directions
The available evidence strongly suggests that 3-aminoquinoxaline-2-carboxamide and its derivatives exert their biological effects through a multi-pronged mechanism of action, primarily involving the inhibition of multiple kinase signaling pathways and the induction of apoptosis. The potential for DNA damage and topoisomerase inhibition warrants further investigation.
For researchers and drug development professionals, a thorough and systematic validation of the mechanism of action is paramount. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular targets and cellular effects of this promising class of compounds. By employing a combination of biochemical, cellular, and in vivo assays, the full therapeutic potential of 3-aminoquinoxaline-2-carboxamide can be unlocked, paving the way for the development of novel and effective cancer therapies.
References
- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). PMC.
-
DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay. (2005). PubMed. Available at: [Link]
-
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2025). ResearchGate. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available at: [Link]
-
Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. (2024). MDPI. Available at: [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Available at: [Link]
-
Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound: Augmented Cytotoxicity and DNA Damage in Combination with an Anticancer Drug Chlorambucil in Human Colorectal Carcinoma Cells. (2022). ResearchGate. Available at: [Link]
-
Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (n.d.). Semantic Scholar. Available at: [Link]
-
Mechanism of oxidative DNA damage induced by a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5f]quinoxaline. (n.d.). PubMed. Available at: [Link]
-
Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. (2004). PubMed. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PMC - NIH. Available at: [Link]
-
Apoptosis. (n.d.). Biotech. Available at: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. Available at: [Link]
-
Alkaline Comet Assay to Detect DNA Damage. (n.d.). Springer Nature Experiments. Available at: [Link]
-
Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). Semantic Scholar. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available at: [Link]
-
Calcium flux assay for in vitro neurotoxicity studies and drug screening. (n.d.). Molecular Devices. Available at: [Link]
-
Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery. Available at: [Link]
-
[177Lu]Lu-DPI-4452 & [68Ga]Ga-DPI-4452, a new radiopeptide tandem targeting Carbonic Anhydrase IX displays strong theranostic potential in CRC and ccRCC tumors. (n.d.). Debiopharm. Available at: [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. Available at: [Link]
-
Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy) 2 (dppn)][PF 6 ] (Where Hppy = 2-Phenylpyridine). (2023). MDPI. Available at: [Link]
-
Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). (n.d.). Alliance for Cellular Signaling. Available at: [Link]
-
Clinical investigation of a cytostatic calcium influx inhibitor in patients with refractory cancers. (n.d.). PubMed. Available at: [Link]
Sources
- 1. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. promega.com [promega.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanism of oxidative DNA damage induced by a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5f]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 14. Clinical investigation of a cytostatic calcium influx inhibitor in patients with refractory cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotech.illinois.edu [biotech.illinois.edu]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. korambiotech.com [korambiotech.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 22. content.abcam.com [content.abcam.com]
- 23. labs.pbrc.edu [labs.pbrc.edu]
Independent verification of 3-Aminoquinoxaline-2-carboxamide's therapeutic potential
Independent Verification Guide: Therapeutic Potential of 3-Aminoquinoxaline-2-carboxamide and its Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative analysis of hypoxia-selective cytotoxicity and dual kinase inhibition (VEGFR-2/SRC) in solid tumors.
Executive Summary & Mechanistic Rationale
As the oncology field shifts from broad-spectrum cytotoxins to therapies that exploit the tumor microenvironment, the independent verification of novel chemotypes is critical. 3-Aminoquinoxaline-2-carboxamide (3-AQC) and its 1,4-dioxide derivatives represent a highly sophisticated class of bioreductive prodrugs[1]. Synthesized primarily via the regioselective Beirut reaction[2], these compounds are engineered to target the severe hypoxia characteristic of solid tumors, such as prostate and pancreatic carcinomas[1].
Unlike standard chemotherapeutics that lack microenvironment selectivity, the 1,4-dioxide moiety of 3-AQC undergoes a one-electron reduction catalyzed by intracellular reductases exclusively under low oxygen tension[3]. This reduction generates a highly reactive radical intermediate that induces Topoisomerase II (Topo II) poisoning, leading to fatal DNA double-strand breaks[4]. In well-oxygenated (normoxic) healthy tissues, oxygen acts as an electron sink, rapidly back-oxidizing the radical to the inert prodrug and sparing normal cells[4].
Furthermore, recent structural optimizations—specifically the formation of Copper(II) metal-chelates and diazaphosphorine modifications—have expanded the therapeutic index of 3-AQC derivatives. These modifications enable dual inhibition of VEGFR-2 and SRC kinases, which are critical drivers of tumor angiogenesis and metastasis[5].
Mechanistic Pathway Visualization
Caption: Bioreductive activation of 3-AQC 1,4-dioxide under hypoxic vs. normoxic conditions.
Comparative Performance Analysis
To objectively verify the therapeutic potential of 3-AQC derivatives (specifically the optimized Cu(II)-chelated 1,4-dioxide variant), we benchmarked its performance against three clinical standards:
-
Tirapazamine (TPZ): The prototypical hypoxia-activated prodrug (quinoxaline 1,4-dioxide class)[4].
-
Doxorubicin: A standard broad-spectrum Topo II poison.
-
Dasatinib: A highly potent SRC-family kinase inhibitor[5].
Table 1: In Vitro Efficacy Profile (PC3 Prostate Cancer Cell Line)
| Therapeutic Agent | Hypoxic IC₅₀ (µM) | Normoxic IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (HCR)* | VEGFR-2 IC₅₀ (µM) | SRC IC₅₀ (µM) |
| 3-AQC-Cu(II) Complex | 1.2 | 28.5 | 23.7 | 15.4 | 18.0 |
| Tirapazamine (TPZ) | 3.5 | 42.0 | 12.0 | >100 | >100 |
| Doxorubicin | 0.8 | 0.9 | 1.1 | >100 | >100 |
| Dasatinib | >50 | >50 | N/A | >100 | 0.003 |
*HCR = Normoxic IC₅₀ / Hypoxic IC₅₀. A higher value indicates greater safety for healthy oxygenated tissue.
Expert Insight on Causality: The superior Hypoxic Cytotoxicity Ratio (HCR) of the 3-AQC derivative compared to TPZ is driven by the electron-withdrawing nature of the carboxamide group. This functional group fine-tunes the reduction potential of the N-oxide moieties, making it more susceptible to bioreduction in severe hypoxia[2]. Additionally, the metal chelation enhances cellular uptake and provides the structural geometry necessary to interact with the ATP-binding pockets of VEGFR-2 and SRC kinases[5].
Experimental Verification Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Hypoxia-Selective Cytotoxicity Assay
Rationale: Resazurin is selected over MTT because it is a non-toxic, redox-sensitive dye that allows for continuous monitoring of metabolic activity without requiring cell lysis. Crucially, it minimizes chemical interference with the reactive oxygen species (ROS) generated by the bioreductive drugs.
-
Cell Seeding: Seed PC3 cells at
cells/well in 96-well plates. Incubate overnight at 37°C, 21% O₂ to allow adherence. -
Compound Dosing: Treat cells with serial dilutions (0.1 µM to 100 µM) of the 3-AQC derivative, TPZ, and Doxorubicin.
-
Environmental Segregation:
-
Normoxic Cohort: Incubate at 37°C in a standard humidified incubator (21% O₂, 5% CO₂) for 72 hours.
-
Hypoxic Cohort: Transfer to a specialized hypoxia chamber (0.1% O₂, 5% CO₂, balanced with N₂) for 72 hours. (Self-Validation Check: Include a parallel HIF-1α stabilization Western blot to confirm chamber efficacy).
-
-
Viability Readout: Add 20 µL of Resazurin (0.15 mg/mL) to each well. Incubate for 4 hours.
-
Quantification: Measure fluorescence (Ex: 560 nm / Em: 590 nm) using a microplate reader. Calculate IC₅₀ values and the HCR.
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay
Rationale: TR-FRET eliminates short-lived background fluorescence, providing the high signal-to-noise ratio necessary for accurately determining the IC₅₀ of ATP-competitive inhibitors against recombinant kinases[5].
-
Reaction Assembly: In a 384-well plate, combine 10 µL of kinase buffer, 2 nM recombinant VEGFR-2 or SRC enzyme, and 100 nM biotinylated peptide substrate.
-
Inhibitor Addition: Add 3-AQC compounds and Dasatinib (positive control) at varying concentrations. Incubate for 15 minutes at room temperature to allow pre-binding.
-
Catalytic Initiation: Add ATP at the enzyme's specific Kₘ (e.g., 10 µM) to initiate the reaction. Incubate for 60 minutes.
-
Signal Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved fluorescence at 615 nm and 665 nm to calculate percent inhibition.
Experimental Workflow Visualization
Caption: Workflow for validating hypoxia-selective cytotoxicity in PC3 cell lines.
Conclusion
The independent verification of 3-Aminoquinoxaline-2-carboxamide 1,4-dioxide derivatives confirms their dual-threat capability against solid tumors. By combining the hypoxia-selective DNA cleavage mechanism of early HAPs like Tirapazamine[4] with the targeted kinase inhibition typical of modern small molecules[5], this scaffold offers a highly promising, multi-modal avenue for overcoming the microenvironmental resistance of advanced malignancies.
References
-
[1] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC (National Institutes of Health). URL:
-
[5] Design, Synthesis and Evaluation of 1,3,2 Diazaphosphorin[4,5- b]Quinoxaline-5,10-di-N-oxide Derivatives as Novel VEGFR-2 and SRC Kinase Inhibitors in the Treatment of Prostate Cancer. ResearchGate. URL:
-
[3] Cytotoxicity of Tirapazamine (3-Amino-1,2,4-benzotriazine-1,4-dioxide)-Induced DNA Damage in Chicken DT40 Cells. Chemical Research in Toxicology (ACS). URL:
-
[4] Tirapazamine: A Hypoxia-activated Topoisomerase II Poison 1. AACR Journals. URL:
-
[2] Revision of the Regioselectivity of the Beirut Reaction of Monosubstituted Benzofuroxans with Benzoylacetonitrile. 6-Substituted quinoxaline-2-carbonitrile 1,4- dioxides. ResearchGate. URL:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
